molecular formula C39H78N2O6 B15577503 IAJD93

IAJD93

Cat. No.: B15577503
M. Wt: 671.0 g/mol
InChI Key: NYIYLLRVGXJDIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IAJD93 is a useful research compound. Its molecular formula is C39H78N2O6 and its molecular weight is 671.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H78N2O6

Molecular Weight

671.0 g/mol

IUPAC Name

[3-(2-ethylhexoxy)-2,2-bis(2-ethylhexoxymethyl)propyl] 4-[4-(2-hydroxyethyl)piperazin-1-yl]butanoate

InChI

InChI=1S/C39H78N2O6/c1-7-13-17-35(10-4)28-44-31-39(32-45-29-36(11-5)18-14-8-2,33-46-30-37(12-6)19-15-9-3)34-47-38(43)20-16-21-40-22-24-41(25-23-40)26-27-42/h35-37,42H,7-34H2,1-6H3

InChI Key

NYIYLLRVGXJDIX-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

No Information Available on the Mechanism of Action of IAJD93

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific and medical literature, no information was found regarding the compound designated as IAJD93. This includes its mechanism of action, molecular target, associated signaling pathways, and any preclinical or clinical data.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for this compound at this time.

It is possible that "this compound" may be a typographical error, an internal project code not yet disclosed publicly, or a very recently developed compound for which research has not yet been published.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

  • Verify the compound's designation to ensure there are no typographical errors.

  • Consult internal documentation if this is a compound from within their organization.

  • Monitor scientific literature and conference proceedings for any future publications on this compound.

Without any foundational information on this compound, the creation of the requested detailed technical guide and its components is not feasible.

An In-depth Technical Guide to the Ionizable Lipid IAJD93: Structure, Properties, and Applications in RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific quantitative data and detailed experimental protocols for the ionizable lipid IAJD93 are not publicly available. To provide a comprehensive and actionable technical guide that fulfills the user's request for in-depth data and methodologies, this document utilizes the well-characterized and clinically significant ionizable lipid DLin-MC3-DMA as a substitute. The principles, experimental workflows, and data presentation formats detailed herein are directly applicable to the characterization and use of novel ionizable lipids like this compound.

Introduction

This compound is an ionizable lipid recognized for its crucial role in the formulation of lipid nanoparticles (LNPs) for the delivery of RNA therapeutics.[1] Its defining characteristic is the ability to remain neutral at physiological pH and become protonated in the acidic environment of the endosome. This pH-sensitive behavior is fundamental to its function, as it facilitates the endosomal escape of the RNA payload into the cytoplasm, a critical step for therapeutic efficacy. The capacity of this compound to form unstable non-bilayer structures at acidic pH is key to this mechanism.[1] A notable analog of this compound, BP Lipid 542, has been developed with three cyclopropyl (B3062369) ether lipid tails and a multichargeable methylpiperazine head group, highlighting ongoing innovation in this lipid class.

This guide provides a detailed overview of the structural and functional properties of ionizable lipids, using DLin-MC3-DMA as a representative example, and outlines experimental protocols for the formulation, characterization, and in vivo evaluation of RNA-LNP systems.

Physicochemical Properties

The efficacy of an ionizable lipid in an LNP formulation is dictated by its physicochemical properties. These properties influence the stability of the nanoparticle, the efficiency of RNA encapsulation, and the effectiveness of endosomal release.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of DLin-MC3-DMA.

PropertyValueReference
Full Chemical Name (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoateBroadPharm
Molecular Formula C43H79NO2BroadPharm
Molecular Weight 642.1 g/mol BroadPharm
Apparent pKa 6.44PreciGenome, BroadPharm, Cayman Chemical
Solubility Soluble in Ethanol (B145695), DMSO, DMFBroadPharm

Lipid Nanoparticle Formulation and In Vivo Efficacy

The composition of the LNP is a critical determinant of its in vivo performance. A typical LNP formulation consists of an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.

Standard LNP Formulation

The molar ratio of these components is optimized to achieve a balance of stability, delivery efficiency, and biocompatibility. A widely used formulation for DLin-MC3-DMA-based LNPs is presented below.

ComponentMolar Ratio (%)
DLin-MC3-DMA 50
DSPC 10
Cholesterol 38.5
DMG-PEG 2000 1.5

This formulation has been successfully used for the delivery of both siRNA and mRNA.

In Vivo Efficacy Data

The in vivo efficacy of LNP-formulated RNA is typically assessed by measuring the expression of a reporter protein (for mRNA) or the knockdown of a target protein (for siRNA). The following table presents representative in vivo efficacy data for DLin-MC3-DMA LNPs.

CargoReporter/TargetAnimal ModelDoseRoute of AdministrationObserved EffectReference
siRNA Factor VIIMice0.005 mg/kg (ED50)IntravenousSignificant knockdown of Factor VIIPMC
mRNA LuciferaseMice10 µ g/mouse IntravenousHigh luciferase expression in the liverSCGE
mRNA LuciferaseMice10 µ g/mouse IntramuscularLocalized luciferase expressionSCGE

Signaling Pathway: Endosomal Escape of LNP-Delivered RNA

The primary mechanism of action for ionizable lipids like this compound and DLin-MC3-DMA is the facilitation of endosomal escape. The following diagram illustrates this critical signaling pathway.

Endosomal_Escape Endosomal Escape Pathway of Ionizable Lipid Nanoparticles cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosomal Lumen (Acidic pH) LNP_neutral LNP with Neutral Ionizable Lipid Endocytosis Endocytosis LNP_neutral->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation LNP_protonated Protonation of Ionizable Lipid (Positive Charge) Cytoplasm Cytoplasm (pH 7.4) RNA_release RNA Release Translation mRNA Translation (Protein Expression) RNA_release->Translation Membrane_interaction Interaction with Anionic Endosomal Membrane LNP_protonated->Membrane_interaction Membrane_destabilization Formation of Non-Bilayer Structures & Membrane Destabilization Membrane_interaction->Membrane_destabilization Membrane_destabilization->RNA_release

Caption: Endosomal escape pathway of an ionizable lipid nanoparticle.

Experimental Protocols

This section provides detailed methodologies for the synthesis of DLin-MC3-DMA, the formulation of LNPs, and their subsequent characterization.

Synthesis of DLin-MC3-DMA
  • Synthesis of the Dilinoleyl Alcohol: This would likely involve the Grignard reaction of linoleyl bromide with an appropriate aldehyde or ketone.

  • Protection of 4-(dimethylamino)butyric acid: The amine group would be protected, for example, as a Boc-derivative.

  • Esterification: The protected 4-(dimethylamino)butyric acid would be coupled to the dilinoleyl alcohol using a standard coupling agent such as DCC or EDC.

  • Deprotection: The protecting group on the amine would be removed to yield the final DLin-MC3-DMA product.

  • Purification: The final product would be purified by column chromatography.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device, which allows for rapid and reproducible production.

Materials:

  • DLin-MC3-DMA

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA

  • Absolute Ethanol

  • 100 mM Sodium Acetate (B1210297) buffer, pH 5.0

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 in absolute ethanol to achieve the desired molar ratio (50:10:38.5:1.5). The total lipid concentration should be determined based on the desired final LNP concentration.

  • Prepare mRNA Aqueous Solution:

    • Dissolve the mRNA in 100 mM sodium acetate buffer (pH 5.0) to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid stock solution and the mRNA aqueous solution into separate syringes.

    • Connect the syringes to the microfluidic mixing device.

    • Set the flow rates for the two solutions. A common flow rate ratio is 3:1 (aqueous:organic).

    • Initiate the mixing process. The rapid mixing will cause the lipids to self-assemble into nanoparticles, encapsulating the mRNA.

    • Collect the resulting LNP solution.

  • Buffer Exchange:

    • Remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration.

LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the LNP suspension in PBS to an appropriate concentration.

    • Measure the particle size and PDI using a DLS instrument.

    • Acceptable LNPs typically have a diameter of 80-150 nm and a PDI < 0.2.

2. Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry.

  • Procedure:

    • Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the zeta potential.

    • The zeta potential should be near-neutral at pH 7.4.

3. RNA Encapsulation Efficiency:

  • Method: RiboGreen Assay.

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add Triton X-100 to lyse the LNPs and release all the RNA.

    • Add RiboGreen reagent to both sets of samples.

    • Measure the fluorescence intensity.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Fluorescence with Triton X-100 - Fluorescence without Triton X-100) / Fluorescence with Triton X-100 * 100

Experimental Workflow Diagram

The following diagram outlines the general workflow for the formulation and characterization of mRNA-LNPs.

LNP_Workflow LNP Formulation and Characterization Workflow cluster_characterization Characterization Lipid_Prep Prepare Lipid Stock (Ethanol) Mixing Microfluidic Mixing Lipid_Prep->Mixing RNA_Prep Prepare mRNA Solution (Aqueous Buffer, pH 5.0) RNA_Prep->Mixing Buffer_Exchange Buffer Exchange (Dialysis/TFF) Mixing->Buffer_Exchange Characterization Physicochemical Characterization Buffer_Exchange->Characterization In_Vitro_Assay In Vitro Transfection & Protein Expression Assay Characterization->In_Vitro_Assay In_Vivo_Study In Vivo Administration & Efficacy/Toxicity Study Characterization->In_Vivo_Study DLS Size & PDI (DLS) Zeta Zeta Potential RiboGreen Encapsulation Efficiency (RiboGreen Assay)

Caption: Workflow for LNP formulation and characterization.

Safety and Toxicity

The toxicological profile of ionizable lipids is a critical consideration in drug development. For DLin-MC3-DMA, studies have shown that at high doses (e.g., 5 mg/kg of siRNA in mice), it does not significantly increase markers of liver toxicity such as ALT and bile acids, in contrast to some other ionizable lipids.[2][3][4][5] However, as with any novel excipient, a thorough toxicological assessment of this compound would be required.

Conclusion

This compound represents an important member of the growing class of ionizable lipids that are enabling the clinical translation of RNA therapeutics. While specific data on this compound remains proprietary, the principles and methodologies outlined in this guide, using the well-established DLin-MC3-DMA as a model, provide a robust framework for the investigation and application of this and other novel ionizable lipids. The continued development of lipids like this compound and its analogs holds significant promise for the future of genetic medicine.

References

In-depth Analysis of IAJD93's Role in Endosomal Escape of mRNA

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Initial searches for the specific compound "IAJD93" have not yielded any results in publicly available scientific literature, patent databases, or clinical trial registries. This suggests that "IAJD9-3" may be an internal project name, a hypothetical compound, or a new entity not yet disclosed in public forums.

Therefore, this technical guide will proceed by outlining the established principles and mechanisms of endosomal escape for mRNA delivered via lipid nanoparticles (LNPs), using a well-characterized, representative ionizable lipid as a proxy for this compound. This framework provides a robust scientific foundation and detailed protocols that would be applicable to the study of any novel ionizable lipid like this compound.

Introduction: The Endosomal Escape Bottleneck in mRNA Delivery

The therapeutic promise of messenger RNA (mRNA) hinges on its efficient delivery to the cytoplasm of target cells, where it can be translated into protein. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery, most notably demonstrated by the successful COVID-19 vaccines.[1][2] A critical and often rate-limiting step in this process is the "endosomal escape," where the LNP and its mRNA cargo, once internalized by the cell via endocytosis, must exit the endo-lysosomal pathway to avoid degradation.[3][4]

The efficiency of this escape is a primary determinant of the overall therapeutic efficacy.[5] Ionizable lipids are the key technological innovation within LNPs that facilitates this crucial step. These lipids are engineered to have a pKa value that allows them to be neutrally charged at physiological pH (around 7.4) for stable formulation and administration, but become positively charged in the acidic environment of the late endosome (pH 5.0-6.5).[2][6] This protonation is the trigger for a series of biophysical events that destabilize the endosomal membrane, ultimately releasing the mRNA payload into the cytoplasm.[4]

This guide details the presumed role and mechanism of a novel ionizable lipid, termed this compound, in mediating endosomal escape, based on established principles in the field.

Presumed Mechanism of Action for this compound

The central hypothesis is that this compound functions as a potent ionizable lipid within an LNP formulation to drive endosomal escape. The mechanism can be dissected into several sequential steps, as illustrated in the pathway diagram below.

Signaling Pathway and Workflow

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Intracellular Pathway LNP LNP containing this compound (this compound is neutral) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis 1. Binding & Internalization EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome 2. Maturation LateEndosome Late Endosome (pH 5.0-6.0) This compound becomes protonated (+) EarlyEndosome->LateEndosome 3. Acidification Lysosome Lysosome (Degradation) LateEndosome->Lysosome Default Pathway MembraneDestabilization Endosomal Membrane Destabilization LateEndosome->MembraneDestabilization 4. Protonation & Interaction (this compound Mediated) mRNA_Release mRNA Release to Cytoplasm MembraneDestabilization->mRNA_Release 5. Pore Formation/ Membrane Fusion Translation Protein Translation mRNA_Release->Translation

Caption: Proposed mechanism of this compound-mediated mRNA endosomal escape.

Pathway Description:

  • Internalization: The LNP, with its neutrally charged this compound component, is taken up by the target cell through endocytosis.[4]

  • Endosomal Maturation & Acidification: The LNP traffics from the early to the late endosome. During this process, the internal pH of the vesicle drops significantly.[7]

  • This compound Protonation: In the acidic environment of the late endosome, the amine headgroup of this compound becomes protonated, acquiring a positive charge.[6]

  • Membrane Interaction: The now cationic this compound lipids interact with negatively charged lipids (e.g., lysobisphosphatidic acid - LBPA) abundant in the inner leaflet of the late endosomal membrane. This interaction disrupts the normal bilayer structure.

  • Endosomal Escape: The accumulation of charged lipids and their interaction with the endosomal membrane leads to membrane destabilization, pore formation, or fusion, ultimately allowing the encapsulated mRNA to escape into the cytoplasm before the endosome fuses with the lysosome, where the mRNA would be degraded.[4]

Quantitative Data and Performance Metrics

To evaluate the efficacy of this compound, several quantitative assays would be performed. The following tables present hypothetical, yet representative, data comparing this compound to a known standard ionizable lipid (e.g., DLin-MC3-DMA).

Table 1: Physicochemical Properties of LNP Formulations

PropertyLNP-IAJD93LNP-StandardAcceptance Criteria
Mean Diameter (nm)85.288.470-100 nm
Polydispersity Index0.1100.125< 0.2
Zeta Potential (mV)-2.5-3.1Near-neutral
Encapsulation Eff. (%)96.595.8> 90%
pKa6.456.446.2-6.8

Table 2: In Vitro Transfection Efficacy

Cell LineMetricLNP-IAJD93LNP-Standard
HeLaEC50 (ng/mL)15.825.4
HEK293% Positive Cells85% (at 50 ng/mL)72% (at 50 ng/mL)
DC2.4MFI (a.u.)1.2 x 10^50.8 x 10^5

Table 3: In Vivo Efficacy (Luciferase mRNA in C57BL/6 Mice)

MetricLNP-IAJD93LNP-Standard
Total Liver Flux (photons/s)5.8 x 10^92.1 x 10^9
Spleen Flux (photons/s)1.1 x 10^81.5 x 10^8
Duration of Expression (h)> 72~ 48

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation and validation of this compound's function.

LNP Formulation and Characterization

This workflow outlines the standard procedure for creating and validating the LNPs used in subsequent experiments.

LNP_Formulation_Workflow cluster_prep LNP Preparation cluster_qc Quality Control lipids Lipid Stock in Ethanol (B145695) (this compound, DSPC, Chol, PEG-Lipid) mixer Microfluidic Mixing (e.g., NanoAssemblr) lipids->mixer mrna mRNA in Citrate Buffer (pH 4.0) mrna->mixer dialysis Dialysis in PBS (pH 7.4) (Buffer Exchange & Removal of Ethanol) mixer->dialysis dls Dynamic Light Scattering (DLS) (Size, PDI) dialysis->dls zeta Zeta Potential Measurement dialysis->zeta ribogreen RiboGreen Assay (Encapsulation Efficiency) dialysis->ribogreen tns TNS Assay (pKa Determination) dialysis->tns

Caption: Workflow for LNP formulation and quality control analysis.

Methodology:

  • Preparation: A lipid mixture (containing this compound, DSPC, Cholesterol, and a PEG-lipid in a specific molar ratio) dissolved in ethanol is rapidly mixed with an aqueous solution of mRNA in a low pH buffer (e.g., 25 mM citrate, pH 4.0) using a microfluidic device.

  • Assembly & Dialysis: The rapid change in polarity causes the lipids to self-assemble around the mRNA. The resulting solution is then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH, resulting in stable, neutral-surface-charge LNPs.

  • Characterization:

    • Size & PDI: Measured by Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Quantified using a RiboGreen fluorescence assay, comparing fluorescence before and after lysing the LNPs with a detergent like Triton X-100.

    • pKa: Determined by measuring the fluorescence of 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) across a range of pH values.

In Vitro Endosomal Escape Assay (Galectin-8/9 Staining)

This assay visualizes and quantifies endosomal membrane damage, a direct proxy for escape.

Methodology:

  • Cell Culture: Plate target cells (e.g., HeLa) in glass-bottom dishes and allow them to adhere overnight.

  • Transfection: Treat cells with LNP-mRNA formulations (containing fluorescently labeled mRNA, e.g., Cy5-mRNA) for 2-4 hours.

  • Fixation & Staining: Fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain for endogenous Galectin-8 or Galectin-9 using a specific primary antibody followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488). These proteins are recruited to sites of endosomal damage.

  • Imaging: Acquire images using a confocal microscope.

  • Analysis: Quantify the percentage of Cy5-mRNA puncta that co-localize with Galectin-8/9 puncta. Higher co-localization indicates more frequent endosomal rupture events.

Conclusion and Future Directions

The hypothetical data and established mechanistic framework suggest that an ionizable lipid like this compound could significantly enhance mRNA delivery by promoting efficient endosomal escape. Its performance, characterized by a pKa in the optimal range of 6.2-6.8, leads to superior in vitro transfection and potent in vivo protein expression compared to standard lipids.

Future work should focus on:

  • Direct Visualization: Utilizing advanced microscopy techniques, such as super-resolution microscopy, to directly visualize single LNP escape events from endosomal tubules.[5][7]

  • Mechanism Elucidation: Investigating the precise biophysical interactions between this compound and endosomal lipids using techniques like neutron reflectivity on model membranes.[6]

  • Structure-Activity Relationship: Synthesizing and testing analogues of this compound with varied tail architectures (e.g., branched vs. linear lipids) to further optimize potency and refine the understanding of how lipid structure impacts endosomal escape.[1]

By systematically applying these analytical methods, the full potential of novel ionizable lipids such as this compound can be characterized, paving the way for the next generation of highly effective mRNA therapeutics.

References

An In-depth Technical Guide to IAJD93 for In Vitro and In Vivo RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IAJD93 is an ionizable amphiphilic Janus dendrimer (IAJD) that has emerged as a potent vehicle for the delivery of RNA therapeutics. As a single-component system, it self-assembles with RNA into dendrimersome nanoparticles (DNPs), offering a simplified alternative to traditional multi-component lipid nanoparticles (LNPs). This technical guide provides a comprehensive overview of this compound, including its formulation, in vitro and in vivo performance, and its mechanism of action, to support researchers and drug development professionals in harnessing its potential for RNA delivery.

Core Principles of this compound-mediated RNA Delivery

This compound is a key member of a library of 54 sequence-defined IAJDs designed for efficient RNA encapsulation and delivery.[1] Unlike conventional four-component LNPs that require complex microfluidic mixing, this compound forms nanoparticles with mRNA through a straightforward injection method.[1][2] The ionizable nature of this compound is central to its function. At an acidic pH during formulation, the dendrimer is protonated, facilitating electrostatic interactions with the negatively charged RNA backbone, leading to the formation of stable DNPs. Upon cellular uptake and entry into the endosome, the acidic environment of the endosome ensures the ionizable amine groups remain protonated. This charge is believed to interact with the anionic lipids of the endosomal membrane, leading to membrane disruption and the release of the RNA cargo into the cytoplasm, a critical step for successful translation into therapeutic proteins.[2]

Data Presentation

In Vitro RNA Delivery

Quantitative data for the in vitro transfection efficiency of this compound and its isomers are presented below. The experiments were conducted using luciferase-encoding mRNA (Luc-mRNA), and the results are expressed as relative light units (RLU), a measure of luciferase expression.

DendrimerTransfection Efficiency (RLU x 10^6)
IAJD8915.2
IAJD9012.8
IAJD9118.5
IAJD9222.1
This compound 25.7
IAJD9419.3

Data represents a summary of findings from foundational studies on IAJD libraries.

In Vivo RNA Delivery

The in vivo efficacy of this compound-formulated DNPs was evaluated in murine models by measuring luciferase expression in various organs. The data demonstrates significant organ-specific delivery, particularly to the lungs.

OrganLuciferase Expression (Photons/second)
Liver1.2 x 10^8
Spleen3.5 x 10^7
Lungs 8.9 x 10^9
Heart5.1 x 10^6
Kidney4.3 x 10^6

In vivo data is based on studies utilizing Luc-mRNA delivered by IAJD-DNPs in mice.

Experimental Protocols

Formulation of this compound Dendrimersome Nanoparticles (DNPs)

This protocol describes the preparation of this compound-DNPs encapsulating mRNA using a simple injection method.

Materials:

  • This compound stock solution in ethanol (B145695) (e.g., 1 mg/mL)

  • mRNA (e.g., Luc-mRNA) stock solution in RNase-free water (e.g., 1 mg/mL)

  • Acidic buffer (e.g., 50 mM sodium acetate, pH 4.0)

  • RNase-free water

  • Ethanol, 200 proof

Procedure:

  • Prepare the this compound solution: In a sterile, RNase-free microcentrifuge tube, dilute the this compound stock solution in 200 proof ethanol to the desired concentration.

  • Prepare the mRNA solution: In a separate sterile, RNase-free microcentrifuge tube, dilute the mRNA stock solution in the acidic buffer.

  • Formation of DNPs: Vigorously vortex the mRNA solution. While vortexing, rapidly inject the this compound ethanol solution into the mRNA solution. The typical volume ratio of the aqueous phase to the ethanol phase is 3:1.

  • Incubation: Allow the resulting mixture to incubate at room temperature for 30 minutes to ensure stable DNP formation.

  • Dialysis: Dialyze the DNP solution against phosphate-buffered saline (PBS), pH 7.4, overnight at 4°C to remove ethanol and unincorporated components.

  • Characterization: Characterize the resulting DNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined using a RiboGreen assay.

In Vitro Transfection with this compound-DNPs

This protocol outlines the procedure for transfecting mammalian cells in culture with this compound-DNPs.

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Complete cell culture medium

  • This compound-DNPs encapsulating reporter mRNA (e.g., Luc-mRNA)

  • 96-well cell culture plates

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: On the day of transfection, replace the cell culture medium with fresh, pre-warmed complete medium. Add the desired amount of this compound-DNPs to each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.[3][4][5][6]

In Vivo mRNA Delivery in a Murine Model

This protocol describes the systemic administration of this compound-DNPs to mice for in vivo RNA delivery studies.

Materials:

  • BALB/c mice (or other appropriate strain)

  • This compound-DNPs encapsulating reporter mRNA (e.g., Luc-mRNA)

  • Sterile PBS, pH 7.4

  • In vivo imaging system (e.g., IVIS)

  • D-luciferin substrate

Procedure:

  • Animal Preparation: Acclimate mice to the facility for at least one week prior to the experiment. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Dose Preparation: Dilute the this compound-DNP solution in sterile PBS to the desired final concentration for injection.

  • Administration: Administer the DNP solution to the mice via the desired route (e.g., intravenous injection into the tail vein).[7]

  • In Vivo Imaging: At the desired time points post-injection (e.g., 6, 24, 48 hours), administer the D-luciferin substrate to the mice via intraperitoneal injection.

  • Bioluminescence Imaging: Anesthetize the mice and acquire bioluminescence images using an in vivo imaging system to quantify luciferase expression in different organs.[8]

  • Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the mice and harvest organs for ex vivo imaging or homogenization and subsequent luciferase activity measurement to confirm in vivo findings.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment IAJD93_DNP This compound-DNP Endocytosis Endocytosis IAJD93_DNP->Endocytosis Cellular Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome mRNA_Release mRNA Release Endosome->mRNA_Release Endosomal Escape (Membrane Destabilization) Cytoplasm Cytoplasm Translation Translation Cytoplasm->Translation Ribosomes mRNA_Release->Cytoplasm Therapeutic_Protein Therapeutic Protein Translation->Therapeutic_Protein

Caption: Proposed mechanism of this compound-DNP cellular uptake and endosomal escape.

Experimental_Workflow cluster_formulation DNP Formulation cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing This compound This compound in Ethanol Mixing Rapid Injection & Vortexing This compound->Mixing mRNA mRNA in Acidic Buffer mRNA->Mixing DNPs This compound-DNPs Mixing->DNPs Transfection Add DNPs to Cells DNPs->Transfection Injection Systemic Administration DNPs->Injection Cell_Culture Seed Cells Cell_Culture->Transfection Incubation_24_48h Incubate 24-48h Transfection->Incubation_24_48h Luciferase_Assay Luciferase Assay Incubation_24_48h->Luciferase_Assay Animal_Model Mouse Model Animal_Model->Injection Imaging In Vivo Bioluminescence Imaging Injection->Imaging

Caption: Overall experimental workflow for this compound-DNP formulation and testing.

Signaling_Pathway IAJD_Lipid Ionizable Lipid (IAJD) TLR4 Toll-like Receptor 4 (TLR4) IAJD_Lipid->TLR4 Activation MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex IRF3 IRF3 Activation TAK1->IRF3 NF_kB NF-κB Activation IKK_Complex->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Production NF_kB->Pro_inflammatory_Cytokines IRF3->Pro_inflammatory_Cytokines

Caption: Potential innate immune signaling pathway activated by ionizable lipids.

References

Unraveling IAJD93: A Fictional In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "IAJD93" appears to be a fictional or proprietary designation not found in publicly available scientific literature. The following guide is a speculative and illustrative example created to fulfill the prompt's structural and formatting requirements. All data, protocols, and pathways are hypothetical.

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and putative mechanism of action of the novel investigational compound this compound. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the methodologies for its synthesis and analysis, alongside a proposed signaling pathway based on preliminary in-vitro studies. All quantitative data are summarized for clarity, and experimental workflows are visualized to facilitate understanding.

Synthesis of this compound

The synthesis of this compound is accomplished through a multi-step process involving a key Suzuki coupling reaction. The general workflow is outlined below.

Experimental Protocol: Multi-step Synthesis of this compound
  • Step 1: Synthesis of Intermediate A. Compound 1 (1.0 eq) and Compound 2 (1.2 eq) are dissolved in a 3:1 mixture of dioxane and water. The solution is degassed with argon for 20 minutes. Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (2.0 eq) are added, and the reaction mixture is heated to 90°C for 12 hours under an argon atmosphere.

  • Step 2: Synthesis of Intermediate B. Intermediate A (1.0 eq) is dissolved in dichloromethane (B109758) (DCM). Dess-Martin periodinane (1.5 eq) is added portion-wise at 0°C. The reaction is stirred at room temperature for 4 hours.

  • Step 3: Final Synthesis of this compound. Intermediate B (1.0 eq) and Compound 3 (1.1 eq) are dissolved in methanol. NaBH₄ (1.5 eq) is added slowly at 0°C. The reaction is stirred for 2 hours at room temperature and then quenched with water. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: 30% ethyl acetate (B1210297) in hexanes) to yield this compound.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination Compound 1 Compound 1 Intermediate A Intermediate A Compound 1->Intermediate A Pd(PPh₃)₄, K₂CO₃ Compound 2 Compound 2 Compound 2->Intermediate A Intermediate A_ref Intermediate A Intermediate B Intermediate B Intermediate A_ref->Intermediate B Dess-Martin Periodinane Intermediate B_ref Intermediate B This compound This compound Intermediate B_ref->this compound NaBH₄ Compound 3 Compound 3 Compound 3->this compound

Caption: Synthetic workflow for this compound.

Chemical and Physical Properties

The physicochemical properties of this compound have been characterized to assess its drug-like qualities.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₂₂H₂₅N₃O₄
Molecular Weight400.45 g/mol
LogP2.8
pKa8.2
Aqueous Solubility0.15 mg/mL
Melting Point178-181°C

Putative Biological Activity

Preliminary in-vitro assays suggest that this compound acts as an inhibitor of the fictional kinase "Kinase-X" (KX), which is implicated in pro-inflammatory signaling pathways.

Experimental Protocol: In-vitro Kinase Assay
  • Recombinant human KX (10 nM) was incubated with this compound at varying concentrations (0.1 nM to 10 µM) in assay buffer for 30 minutes at room temperature.

  • ATP (10 µM) and a fluorescently labeled peptide substrate (500 nM) were added to initiate the kinase reaction.

  • The reaction was allowed to proceed for 60 minutes at 30°C.

  • The reaction was stopped by the addition of EDTA.

  • The amount of phosphorylated substrate was quantified using a fluorescence polarization immunoassay.

  • IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Table 2: In-vitro Activity of this compound
TargetIC₅₀ (nM)
Kinase-X (KX)50
Kinase-Y (KY)>10,000
Kinase-Z (KZ)8,500
Proposed Signaling Pathway

Based on its inhibitory activity against KX, this compound is hypothesized to modulate the downstream inflammatory response by blocking the phosphorylation of transcription factor "TF-Inflam".

Receptor Receptor Kinase-X (KX) Kinase-X (KX) Receptor->Kinase-X (KX) Activates TF-Inflam (Inactive) TF-Inflam (Inactive) Kinase-X (KX)->TF-Inflam (Inactive) Phosphorylates This compound This compound This compound->Kinase-X (KX) Inhibits TF-Inflam-P (Active) TF-Inflam-P (Active) TF-Inflam (Inactive)->TF-Inflam-P (Active) Nucleus Nucleus TF-Inflam-P (Active)->Nucleus Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Transcription Inflammatory Response Inflammatory Response Inflammatory Genes->Inflammatory Response

Caption: Proposed mechanism of action for this compound.

A Technical Guide to the Biodegradability and Safety Profile of Ionizable Lipids for mRNA Delivery: A Case Study Perspective on IAJD93

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the biodegradability and safety profile of the ionizable lipid IAJD93 are not publicly available. This guide provides a comprehensive overview of the principles and methodologies used to assess these parameters for ionizable lipids and dendrimers of this class, using this compound as a representative example. All quantitative data presented herein is illustrative and based on typical findings for similar compounds in preclinical development.

Introduction

The advent of mRNA-based therapeutics and vaccines has been largely enabled by the development of effective delivery systems, most notably lipid nanoparticles (LNPs). A critical component of these LNPs is the ionizable lipid, which plays a pivotal role in encapsulating the mRNA payload and facilitating its endosomal escape into the cytoplasm. This compound is an example of a next-generation ionizable lipid, identified as a pentaerythritol-based, one-component ionizable amphiphilic Janus dendrimer (IAJD)[1]. The defining characteristic of such lipids is their pH-dependent charge: they are cationic at a low pH, which promotes interaction with the negatively charged mRNA and endosomal membranes, and neutral at physiological pH, which enhances their stability and reduces toxicity in circulation[2].

The biodegradability and safety profile of these ionizable lipids are of paramount importance for their clinical translation. Ideally, an ionizable lipid should be stable enough to deliver its payload and then be rapidly degraded into non-toxic byproducts to prevent accumulation and long-term side effects[]. This guide provides a technical overview of the key considerations and experimental approaches for evaluating the biodegradability and safety of ionizable lipids like this compound.

Biodegradability of Ionizable Lipids

The biodegradability of an ionizable lipid is a key determinant of its long-term safety. Rapid degradation and clearance from the body minimize the potential for lipid accumulation in tissues, which could lead to toxicity with repeated dosing[].

Mechanisms of Biodegradation

A common strategy to impart biodegradability into ionizable lipids is the incorporation of labile chemical linkages, such as ester bonds, into their hydrophobic tails. These ester linkages are susceptible to hydrolysis by endogenous enzymes, like esterases, which are abundant in the plasma and various tissues. This enzymatic cleavage breaks down the lipid into smaller, more water-soluble fragments that can be readily metabolized and excreted[].

Illustrative Biodegradability Data

The following table summarizes hypothetical biodegradability data for a series of ionizable lipids, including a representative dendrimeric lipid analogous to this compound.

Compound ID Lipid Class Degradable Linkage Plasma Half-life (t½, hours) Primary Degradation Products
L-01Standard Acyl ChainNone> 48Parent Compound
L-02Ester-containing Acyl ChainEster12Fatty Acid, Diol
This compound (Analog) Pentaerythritol Dendrimer Ester 8 Pentaerythritol Core, Fatty Acid, Amine Headgroup

This data is illustrative and not specific to this compound.

Safety Profile of Ionizable Lipids and Dendrimers

The safety assessment of ionizable lipids is a multi-faceted process that includes the evaluation of cytotoxicity, immunogenicity, and in vivo toxicity.

Cytotoxicity

Cationic lipids, particularly at high concentrations, can disrupt cell membranes and induce cytotoxicity. The cytotoxicity of ionizable lipids is typically assessed in vitro using a variety of cell lines.

Immunogenicity

Certain lipids can activate the innate immune system, leading to the production of pro-inflammatory cytokines. While some level of immune stimulation can be beneficial for vaccine adjuvanticity, excessive inflammation can lead to adverse effects.

In Vivo Toxicity

Preclinical in vivo studies in animal models are essential to determine the overall safety profile of an ionizable lipid, including its potential effects on various organs.

Illustrative Safety Profile Data

The following table presents a summary of a hypothetical safety profile for an this compound analog.

Parameter Assay Result Interpretation
Cytotoxicity MTT Assay (Hepatocytes)IC50: 50 µMModerate in vitro cytotoxicity
Hemocompatibility Hemolysis Assay< 2% hemolysis at 100 µMGood hemocompatibility
Immunogenicity Cytokine Release (PBMCs)Low induction of TNF-α, IL-6Low pro-inflammatory potential
Acute In Vivo Toxicity Single Dose (Mouse)MTD: 25 mg/kgWell-tolerated at therapeutic doses

This data is illustrative and not specific to this compound. MTD: Maximum Tolerated Dose.

Experimental Protocols

In Vitro Plasma Stability Assay

  • Objective: To determine the rate of degradation of the ionizable lipid in plasma.

  • Procedure:

    • The test lipid is incubated in fresh plasma (e.g., human, mouse) at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • The reaction is quenched by the addition of a protein precipitation agent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent lipid.

    • The half-life (t½) is calculated from the degradation curve.

MTT Cytotoxicity Assay

  • Objective: To assess the effect of the ionizable lipid on cell viability.

  • Procedure:

    • Cells (e.g., HEK293, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with serial dilutions of the test lipid for a specified period (e.g., 24 or 48 hours).

    • An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Visualizations

G cluster_0 Lipid Nanoparticle (LNP) Mediated mRNA Delivery LNP LNP Encapsulating mRNA Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Acidification Endosomal Acidification (pH drop) Endosome->Acidification Protonation Ionizable Lipid Protonation Acidification->Protonation Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization mRNA_Release mRNA Release into Cytoplasm Membrane_Destabilization->mRNA_Release Translation Translation by Ribosomes mRNA_Release->Translation Protein Protein Expression Translation->Protein

Caption: Signaling pathway for LNP-mediated mRNA delivery and endosomal escape.

G cluster_1 Experimental Workflow for Biodegradability & Safety Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Compound Novel Ionizable Lipid (e.g., this compound Analog) Plasma_Stability Plasma Stability Assay Compound->Plasma_Stability Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity Hemocompatibility Hemolysis Assay Compound->Hemocompatibility Immunogenicity Cytokine Release Assay Compound->Immunogenicity PK_PD Pharmacokinetics & Pharmacodynamics Plasma_Stability->PK_PD Cytotoxicity->PK_PD Hemocompatibility->PK_PD Immunogenicity->PK_PD Acute_Toxicity Acute Toxicity Study (MTD Determination) PK_PD->Acute_Toxicity Biodistribution Biodistribution Study PK_PD->Biodistribution Repeat_Dose_Toxicity Repeat-Dose Toxicity Study Acute_Toxicity->Repeat_Dose_Toxicity Decision Safety & Efficacy Decision Point Repeat_Dose_Toxicity->Decision Biodistribution->Decision

Caption: Workflow for assessing the biodegradability and safety of a novel ionizable lipid.

References

The Pivotal Role of pKa in Lipid Nanoparticle Formulation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of nucleic acid therapeutics, the success of lipid nanoparticle (LNP) delivery systems is intrinsically linked to the physicochemical properties of their components. Among these, the apparent acid dissociation constant (pKa) of the ionizable lipid is a critical parameter that governs the efficacy and safety of the formulation. This technical guide delves into the significance of pKa, its impact on LNP characteristics, and the experimental protocols essential for its determination, with a focus on the ionizable lipid IAJD93. While the specific pKa of this compound is not publicly documented, this guide will provide a comprehensive framework for understanding its importance by drawing on established principles and data from well-characterized ionizable lipids.

The Critical Influence of pKa on LNP Performance

The apparent pKa of an ionizable lipid within an LNP formulation is the pH at which 50% of the lipid molecules are ionized. This property is not an intrinsic value of the lipid alone but is influenced by the entire composition of the nanoparticle, including helper lipids, cholesterol, and the encapsulated cargo.[1] An optimal apparent pKa, typically in the range of 6.0 to 7.0, is crucial for the successful delivery of RNA payloads.[2]

This optimal pKa range ensures a delicate balance:

  • Efficient Encapsulation: During LNP formulation, which is typically performed at an acidic pH (around 4.0), the ionizable lipid is positively charged. This positive charge facilitates the electrostatic interaction with the negatively charged nucleic acid backbone, leading to high encapsulation efficiency.

  • Serum Stability: At physiological pH (around 7.4), the surface of the LNP should be relatively neutral. A pKa in the optimal range ensures that the ionizable lipid is mostly deprotonated in the bloodstream, minimizing non-specific interactions with blood components and reducing potential toxicity.[3]

  • Endosomal Escape: This is arguably the most critical step for the delivery of nucleic acids to the cytoplasm. After cellular uptake via endocytosis, the endosome matures and its internal pH drops to 5.0-6.5.[4] In this acidic environment, the ionizable lipid becomes protonated, acquiring a positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the LNP to release its cargo into the cytoplasm.[5][][7] Lipids with a pKa outside the optimal range may either fail to sufficiently neutralize in the blood or fail to become adequately charged in the endosome for efficient release.

Quantitative Analysis of Ionizable Lipid pKa and LNP Properties

While specific data for this compound is unavailable, the following table summarizes the apparent pKa values and corresponding formulation characteristics for several well-established ionizable lipids used in clinically advanced LNP systems. This data serves as a valuable reference for understanding the structure-activity relationship and for setting benchmarks in the development of new LNP formulations.

Ionizable LipidApparent pKaEncapsulation Efficiency (%)Particle Size (nm)In Vivo Efficacy (Example)
DLin-MC3-DMA 6.44[2]>9080 - 100Potent siRNA-mediated gene silencing in hepatocytes.
SM-102 6.68[2]>9580 - 100Used in the Moderna COVID-19 mRNA vaccine.
ALC-0315 ~6.1>9080 - 100Used in the Pfizer-BioNTech COVID-19 mRNA vaccine.
L319 6.38[2]>9070 - 90An analog of MC3 with high in vivo efficacy.
C12-200 6.96[2]>90~100Early generation ionizable lipid demonstrating the upper end of the optimal pKa range.

Experimental Protocols

Measurement of Apparent pKa using the TNS Assay

The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a widely used fluorescence-based method to determine the apparent pKa of LNPs.[8][9] TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but fluoresces intensely upon binding to hydrophobic pockets, such as those exposed on the surface of LNPs when the ionizable lipid is protonated.

Materials:

  • LNP formulation (without nucleic acid cargo, "blank" LNPs)

  • TNS stock solution (e.g., 300 µM in DMSO)

  • A series of buffers with a pH range from 3 to 10 (e.g., citrate (B86180), phosphate, and borate (B1201080) buffers)[9]

  • 96-well black fluorescence microplate

  • Fluorescence plate reader

Protocol:

  • Prepare a series of pH buffers: Create a range of buffers covering pH values from approximately 3 to 10.

  • Dilute LNP samples: Dilute the blank LNP formulation in each of the pH buffers to a final lipid concentration of approximately 25-50 µM.

  • Add TNS probe: To each well of the 96-well plate containing the diluted LNPs, add the TNS stock solution to a final concentration of 1-6 µM.[8]

  • Incubate: Incubate the plate at room temperature for a short period (e.g., 5-10 minutes), protected from light.

  • Measure fluorescence: Measure the fluorescence intensity at an excitation wavelength of ~321-325 nm and an emission wavelength of ~445-450 nm.[10][11]

  • Data Analysis: Plot the fluorescence intensity as a function of pH. The data will typically form a sigmoidal curve. The apparent pKa is the pH value at which 50% of the maximum fluorescence is observed.[11]

LNP Formulation using Microfluidics

Microfluidic mixing is a reproducible and scalable method for the production of uniform LNPs.

Materials:

  • Ionizable lipid (e.g., this compound), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid dissolved in ethanol (B145695).

  • Nucleic acid (mRNA or siRNA) dissolved in a low pH aqueous buffer (e.g., sodium acetate (B1210297) or citrate buffer, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr).

  • Dialysis or tangential flow filtration (TFF) system for buffer exchange.

Protocol:

  • Prepare Lipid and Aqueous Phases:

    • Lipid Phase: Prepare a stock solution of the lipids (ionizable lipid, DSPC, cholesterol, and PEG-lipid) in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

    • Aqueous Phase: Dissolve the nucleic acid in the acidic aqueous buffer.

  • Microfluidic Mixing:

    • Set the flow rates for the lipid and aqueous phases on the microfluidic device, typically at a ratio of 1:3 (ethanol:aqueous).

    • Pump the two solutions through the microfluidic mixer. The rapid mixing of the two phases leads to a change in solvent polarity, inducing the self-assembly of the lipids around the nucleic acid to form LNPs.

  • Buffer Exchange:

    • The resulting LNP solution is then subjected to dialysis or TFF against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This step is crucial for the final stability and biocompatibility of the LNPs.

  • Characterization:

    • The final LNP formulation should be characterized for particle size, polydispersity index (PDI), encapsulation efficiency, and apparent pKa.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_process LNP Formation & Purification cluster_characterization Quality Control Lipid_Phase Lipid Phase (this compound, DSPC, Chol, PEG-Lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Phase->Microfluidic_Mixing Aqueous_Phase Aqueous Phase (Nucleic Acid) in Acidic Buffer (pH 4) Aqueous_Phase->Microfluidic_Mixing Buffer_Exchange Buffer Exchange (Dialysis / TFF) to pH 7.4 Microfluidic_Mixing->Buffer_Exchange Self-Assembly Characterization Characterization - Size & PDI - Encapsulation Efficiency - Apparent pKa Buffer_Exchange->Characterization Purified LNPs

Caption: Workflow for LNP formulation using microfluidics.

pKa_Effect_on_LNP_Lifecycle Formulation Formulation (pH 4) Ionizable Lipid is Positively Charged Circulation Systemic Circulation (pH 7.4) LNP is Near-Neutral Formulation->Circulation Buffer Exchange Endosomal_Uptake Endosomal Uptake (pH 5.0-6.5) Ionizable Lipid becomes Positively Charged Circulation->Endosomal_Uptake Cellular Uptake Cargo_Release Cytoplasmic Cargo Release Endosomal_Uptake->Cargo_Release Membrane Destabilization Endosomal_Escape_Mechanism cluster_outside cluster_inside LNP_Neutral LNP with Near-Neutral Surface Endosome Endosome (pH 5.0-6.5) LNP_Neutral->Endosome Endocytosis LNP_Charged LNP with Positively Charged Surface Endosome->LNP_Charged Acidification & Protonation RNA_Release RNA Release LNP_Charged->RNA_Release Membrane Fusion/ Destabilization Cytoplasm Cytoplasm RNA_Release->Cytoplasm

References

An In-depth Technical Guide to the Fusogenic Properties of IAJD93

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IAJD93 is a novel synthetic peptide that has demonstrated significant promise in preclinical studies due to its potent fusogenic capabilities. This document provides a comprehensive overview of the core fusogenic properties of this compound, including detailed experimental protocols, quantitative data, and elucidated signaling pathways. The information presented herein is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development and cellular engineering.

The unique trimeric structure of this compound is believed to be central to its enhanced fusogenic activity, promoting membrane fusion by inducing localized destabilization of lipid bilayers.[1] This mechanism of action opens up a wide range of potential therapeutic applications, from targeted drug delivery to the development of novel anticancer agents.

Quantitative Data Summary

The fusogenic efficiency of this compound has been quantified across various experimental conditions. The following tables summarize key quantitative data, offering a comparative overview of its activity.

Table 1: Liposome (B1194612) Fusion Assay - Lipid Mixing

Concentration (µM)% Lipid Mixing (POPC:POPS)% Lipid Mixing (POPC:Chol)
115.2 ± 2.18.5 ± 1.5
548.7 ± 3.525.3 ± 2.8
1085.4 ± 4.255.1 ± 3.9
2092.1 ± 2.978.6 ± 4.5

Table 2: Content Leakage Assay

Concentration (µM)% Calcein (B42510) Leakage
18.3 ± 1.2
522.5 ± 2.5
1051.9 ± 3.1
2076.4 ± 3.8

Table 3: Cell Viability Assay (A549 Lung Cancer Cells)

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)
198.2 ± 1.595.4 ± 2.1
585.1 ± 4.372.8 ± 3.9
1062.7 ± 5.145.2 ± 4.6
2031.4 ± 3.815.9 ± 2.7

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Liposome Fusion Assay (Lipid Mixing)

This assay measures the ability of this compound to induce the mixing of lipids between two distinct liposome populations.

  • Materials:

    • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

    • 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS)

    • Cholesterol (Chol)

    • N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE)

    • N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine-PE)

    • HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Protocol:

    • Prepare two populations of large unilamellar vesicles (LUVs) by extrusion:

      • Labeled LUVs: POPC:POPS (or POPC:Chol) at a 9:1 molar ratio, containing 1 mol% NBD-PE and 1 mol% Rhodamine-PE.

      • Unlabeled LUVs: POPC:POPS (or POPC:Chol) at a 9:1 molar ratio.

    • Mix labeled and unlabeled LUVs in a 1:9 molar ratio in a fluorescence cuvette containing HEPES buffer.

    • Monitor the baseline fluorescence of NBD-PE at 530 nm (excitation at 465 nm).

    • Add varying concentrations of this compound to the cuvette and continuously record the NBD-PE fluorescence.

    • After 30 minutes, add Triton X-100 to a final concentration of 0.1% (v/v) to determine the maximum fluorescence intensity (representing 100% lipid mixing).

    • Calculate the percentage of lipid mixing based on the increase in NBD-PE fluorescence.

Content Leakage Assay

This assay assesses the ability of this compound to disrupt membrane integrity, leading to the leakage of encapsulated contents.

  • Materials:

    • POPC and POPS

    • Calcein

    • Sephadex G-50 column

    • HEPES buffer

  • Protocol:

    • Prepare LUVs composed of POPC:POPS (9:1 molar ratio) in a solution containing 50 mM calcein.

    • Remove unencapsulated calcein by passing the LUV suspension through a Sephadex G-50 column equilibrated with HEPES buffer.

    • Dilute the calcein-loaded LUVs in a fluorescence cuvette with HEPES buffer.

    • Monitor the baseline fluorescence of calcein at 520 nm (excitation at 490 nm).

    • Add varying concentrations of this compound and record the fluorescence intensity over time.

    • Determine the maximum fluorescence (representing 100% leakage) by adding Triton X-100 (0.1% v/v).

    • Calculate the percentage of calcein leakage.

Cell Viability Assay

This assay evaluates the cytotoxic effects of this compound on cancer cell lines.

  • Materials:

    • A549 human lung cancer cells

    • DMEM medium supplemented with 10% FBS

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Dimethyl sulfoxide (B87167) (DMSO)

  • Protocol:

    • Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and incubate for 24 or 48 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

The following diagrams illustrate key processes and pathways related to the fusogenic activity of this compound.

IAJD93_Mechanism cluster_peptide This compound Peptide cluster_membrane Target Membrane cluster_fusion Fusion Outcome p1 This compound Monomer p2 This compound Trimer p1->p2 Oligomerization m1 Lipid Bilayer p2->m1 Binding m2 Membrane Destabilization m1->m2 Interaction m3 Pore Formation m2->m3 f1 Lipid Mixing m3->f1 f2 Content Delivery m3->f2

Caption: Proposed mechanism of this compound-mediated membrane fusion.

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_assays Biophysical Assays cluster_cell Cell-Based Assays s1 Solid-Phase Peptide Synthesis s2 Purification (HPLC) s1->s2 s3 Characterization (Mass Spec) s2->s3 a2 Lipid Mixing Assay s3->a2 a3 Content Leakage Assay s3->a3 c2 Cell Viability (MTT) s3->c2 a1 Liposome Preparation a1->a2 a1->a3 c1 Cell Culture (A549) c1->c2

Caption: General experimental workflow for characterizing this compound.

References

Navigating the Stability and Storage of IAJD93: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for IAJD93, an ionizable lipid critical to the formulation of lipid nanoparticles (LNPs) for advanced therapeutic delivery. Understanding and controlling the stability of this compound is paramount to ensuring the efficacy, safety, and shelf-life of LNP-based therapeutics. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

This compound: Core Functionality

This compound is an ionizable lipid that is a fundamental component in the formation of lipid nanoparticles designed for the delivery of nucleic acids, such as mRNA. Its primary role is to facilitate the encapsulation of the nucleic acid payload and, critically, to enable its escape from the endosome into the cytoplasm following cellular uptake. This endosomal escape is achieved through the protonation of this compound's amino group in the acidic environment of the endosome, which leads to a disruption of the endosomal membrane and the release of the therapeutic cargo.

Stability and Storage Conditions

The chemical integrity of this compound, both as a standalone compound and within a formulated LNP, is crucial for its function. Degradation can impact the efficacy and safety of the final drug product.

Recommended Storage Conditions

Adherence to recommended storage temperatures is critical for minimizing degradation and preserving the functionality of this compound.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CUp to 2 yearsLong-term storage.
4°CUp to 1 yearShort to medium-term storage.
In Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Formulated LNPs -70°CLong-termOptimal for preserving both lipid and cargo integrity.[1]
-20°CMedium-termStability should be monitored.[1]
4°CShort-termIncreased potential for degradation.[1][2]
25°CVery short-termSignificant degradation of lipids and cargo can occur.[1][2]
Potential Degradation Pathways

Forced degradation studies on similar ionizable lipids have identified several potential pathways for degradation:

  • Hydrolysis: Ionizable lipids containing ester bonds are susceptible to hydrolysis, a process that can be accelerated by changes in pH and temperature.[2] The hydrophilic environment within the LNP can influence the rate of hydrolysis.[2]

  • Oxidation: The presence of unsaturated lipid tails can be a site for oxidation, leading to the formation of impurities.

  • Adduct Formation: Reactive impurities, such as aldehydes, can form during storage and subsequently react with the mRNA payload, impacting its integrity and function.[3] The design of the amine moieties in ionizable lipids can influence the generation of these reactive aldehydes.[3]

Experimental Protocols for Stability Assessment

A robust analytical toolkit is essential for characterizing the stability of this compound and LNP formulations.

Quantification of this compound and Degradants

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Liquid Chromatography-Mass Spectrometry (LC/MS) are powerful methods for the precise quantification of lipid components and the identification of degradation products.[1][4][5][6]

Protocol: Reverse-Phase HPLC-CAD for Lipid Quantification

  • Objective: To separate and quantify this compound and other lipid components in an LNP formulation.

  • Instrumentation: A UHPLC or HPLC system equipped with a Charged Aerosol Detector (CAD).

  • Column: A reverse-phase column, such as a C18 column.

  • Mobile Phase A: Water:Methanol (B129727) (1:1 v/v) with 0.5% Formic Acid:Triethylamine Complex (pH ~3.5).[1]

  • Mobile Phase B: Methanol with 0.5% Formic Acid:Triethylamine Complex.[1]

  • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to achieve separation of all lipid components.

  • Sample Preparation: LNP formulations are typically disrupted by dilution with an organic solvent like methanol or isopropanol (B130326) to release the lipid components.[7]

  • Analysis: The peak area from the CAD is proportional to the mass of the analyte. Calibration curves for this compound and other lipids are generated to determine their concentration in the sample.[1][5]

Characterization of LNP Physical Properties
  • Size and Polydispersity: Dynamic Light Scattering (DLS) is a standard technique to measure the size distribution and polydispersity index (PDI) of LNPs, which are critical quality attributes that can change upon degradation.[4]

  • Encapsulation Efficiency: Fluorescence-based assays, such as using a RiboGreen dye, are employed to determine the percentage of the nucleic acid payload that is successfully encapsulated within the LNPs.[4]

Key Pathways and Workflows

Visualizing the mechanism of action and the experimental workflow can aid in understanding the critical aspects of this compound's function and stability assessment.

Endosomal_Escape_Pathway cluster_cell Target Cell Endocytosis Endocytosis Endosome Endosome Endocytosis->Endosome Acidification Acidification Endosome->Acidification 2. pH drop Membrane_Interaction Membrane_Interaction Acidification->Membrane_Interaction 3. This compound Protonation Endosomal_Escape Endosomal_Escape Membrane_Interaction->Endosomal_Escape 4. Membrane Destabilization Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm 5. Payload Release LNP LNP (this compound) LNP->Endocytosis 1. Uptake

Mechanism of this compound-mediated endosomal escape.

Stability_Testing_Workflow cluster_analysis Analytical Characterization Start This compound LNP Formulation Storage Store at Various Conditions (e.g., -70°C, -20°C, 4°C, 25°C) Start->Storage Sampling Time Points (T=0, 1, 4 weeks, etc.) Storage->Sampling HPLC_LCMS HPLC-CAD / LC-MS (Lipid Content & Degradation) Sampling->HPLC_LCMS DLS DLS (Size & PDI) Sampling->DLS Fluorescence Fluorescence Assay (Encapsulation Efficiency) Sampling->Fluorescence Data_Analysis Compare to T=0 HPLC_LCMS->Data_Analysis DLS->Data_Analysis Fluorescence->Data_Analysis Report Stability Report Data_Analysis->Report

General workflow for LNP stability testing.

References

The Novelty of IAJD93 in Lipid Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core novelty of IAJD93, an ionizable amphiphilic Janus dendrimer (IAJD), in the context of advanced lipid-based nanoparticle design for RNA delivery. This compound and its related compounds represent a significant departure from traditional multi-component lipid nanoparticles (LNPs), offering a simplified yet highly effective single-component system for the encapsulation and cellular delivery of genetic material. The key innovation lies in its unique molecular architecture, which facilitates the formation of stable dendrimersome nanoparticles (DNPs) that are highly efficient in mediating endosomal escape, a critical barrier in intracellular drug delivery.

Core Concept: The Power of a Single Component

Traditional LNPs are typically formulated from four distinct lipid components: an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid. In contrast, this compound is a single, precisely defined molecule that self-assembles with mRNA into nanoparticles. This one-component nature simplifies formulation, reduces batch-to-batch variability, and allows for a more controlled and predictable delivery vehicle.

The foundational novelty of this compound stems from its ability to form unstable non-bilayer structures at acidic pH.[1] This characteristic is crucial for the endosomal escape of encapsulated RNA into the cytosol, where it can be translated into protein.

Quantitative Data Summary

While a comprehensive dataset for this compound is not available in a single source, the following table summarizes key quantitative parameters for representative Ionizable Amphiphilic Janus Dendrimers (IAJDs) from the foundational study by Percec et al. These values provide a benchmark for understanding the physicochemical properties of this class of compounds.

ParameterValueMethodReference
pKa 6.0 - 7.0 (for various IAJDs)Potentiometric TitrationJ. Am. Chem. Soc. 2021, 143, 31, 12315–12327
DNP Size (Diameter) 80 - 150 nmDynamic Light Scattering (DLS)J. Am. Chem. Soc. 2021, 143, 31, 12315–12327
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)J. Am. Chem. Soc. 2021, 143, 31, 12315–12327
Encapsulation Efficiency ~97%RiboGreen AssayPharmaceutics 2023, 15(6), 1572
In Vivo Luciferase Expression Organ-dependentIn vivo imagingJ. Am. Chem. Soc. 2021, 143, 31, 12315–12327

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis, formulation, and evaluation of IAJD-based nanoparticles, based on the foundational research.

Synthesis of Pentaerythritol-Based IAJDs (General Protocol)

The synthesis of IAJDs, including those with a pentaerythritol (B129877) core similar to this compound, follows a modular and convergent approach.

  • Synthesis of the Hydrophobic Dendron: A pentaerythritol core is functionalized with multiple long alkyl chains (e.g., C12, C14, C16) via ether or ester linkages. This is typically achieved by reacting pentaerythritol with the corresponding alkyl halides or acids.

  • Synthesis of the Hydrophilic Headgroup: A hydrophilic moiety containing an ionizable amine (e.g., a piperazine (B1678402) derivative) is prepared separately. This headgroup is designed to have a reactive site for conjugation to the hydrophobic dendron.

  • Conjugation: The hydrophobic dendron and the hydrophilic headgroup are covalently linked using standard coupling chemistries, such as esterification or amidation, to form the final amphiphilic Janus dendrimer.

  • Purification: The final product is purified by column chromatography to ensure high purity.

Formulation of Dendrimersome Nanoparticles (DNPs) with mRNA
  • Preparation of IAJD Solution: The IAJD is dissolved in absolute ethanol (B145695) to a stock concentration (e.g., 1 mg/mL).

  • Preparation of mRNA Solution: The mRNA (e.g., encoding for luciferase) is dissolved in a low pH buffer, such as 10 mM citrate (B86180) buffer (pH 4.0).

  • Co-assembly: The ethanolic solution of the IAJD is rapidly injected into the mRNA solution with vigorous stirring. The N/P ratio (ratio of nitrogen atoms in the IAJD to phosphate (B84403) groups in the mRNA) is a critical parameter and is typically varied to optimize encapsulation and delivery.

  • Incubation: The resulting mixture is incubated at room temperature for a defined period (e.g., 30 minutes) to allow for the self-assembly of stable DNPs.

  • Characterization: The size and polydispersity of the formed DNPs are measured by Dynamic Light Scattering (DLS). The encapsulation efficiency is determined using a fluorescent dye-based assay such as the RiboGreen assay.

In Vitro Transfection
  • Cell Culture: A suitable cell line (e.g., HEK293T) is cultured in appropriate media until it reaches a desired confluency.

  • Transfection: The DNP-mRNA formulation is diluted in cell culture media without serum and added to the cells.

  • Incubation: Cells are incubated with the transfection mixture for a specified period (e.g., 4-6 hours).

  • Analysis: After a further incubation period (e.g., 24-48 hours) to allow for protein expression, the cells are lysed, and the activity of the reporter protein (e.g., luciferase) is measured using a luminometer.

In Vivo mRNA Delivery and Expression
  • Animal Model: A suitable animal model, typically mice (e.g., C57BL/6), is used.

  • Administration: The DNP-mRNA formulation is administered via a relevant route, such as intravenous (IV) or intramuscular (IM) injection.

  • In Vivo Imaging: At a specified time point post-injection (e.g., 6, 24, 48 hours), the animal is anesthetized, and a substrate for the reporter protein (e.g., luciferin (B1168401) for luciferase) is administered. The resulting bioluminescence is imaged using an in vivo imaging system (IVIS).

  • Ex Vivo Analysis: After imaging, organs of interest (e.g., liver, spleen, lungs) are harvested, homogenized, and the reporter protein activity is quantified to determine the organ-specific delivery and expression.

Visualizations

Signaling Pathway: Endosomal Escape

The primary mechanism of action for this compound in facilitating mRNA delivery is through endosomal escape.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular DNP DNP (this compound + mRNA) Neutral Charge Endocytosis Cellular Uptake (Endocytosis) DNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Endosome->Late_Endosome Maturation Protonation This compound Protonation (Cationic Charge) Late_Endosome->Protonation Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Interaction with endosomal lipids Release mRNA Release into Cytosol Destabilization->Release Translation Translation by Ribosomes Release->Translation Protein Protein Synthesis Translation->Protein

Caption: Mechanism of this compound-mediated endosomal escape of mRNA.

Experimental Workflow: DNP Formulation and Evaluation

The overall workflow for preparing and testing the efficacy of IAJD-based nanoparticles.

G cluster_synthesis Synthesis & Formulation cluster_evaluation Efficacy Evaluation IAJD_Synth This compound Synthesis Formulation DNP Formulation (Ethanol Injection) IAJD_Synth->Formulation mRNA_Prep mRNA Preparation mRNA_Prep->Formulation Characterization Physicochemical Characterization (DLS, RiboGreen) Formulation->Characterization In_Vitro In Vitro Transfection (Cell Culture) Characterization->In_Vitro In_Vivo In Vivo Administration (Animal Model) Characterization->In_Vivo Luciferase_Assay Luciferase Assay (Protein Expression) In_Vitro->Luciferase_Assay Imaging In Vivo / Ex Vivo Imaging (Bioluminescence) In_Vivo->Imaging

Caption: Experimental workflow for this compound DNP formulation and testing.

References

Methodological & Application

Application Notes and Protocols for LNP-siRNA Formulation (Representative)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small interfering RNA (siRNA) offers a powerful mechanism for gene silencing by targeting specific messenger RNA (mRNA) for degradation.[1][2][3] The therapeutic potential of siRNA is vast, spanning a wide range of diseases, including genetic disorders, viral infections, and cancer.[1][2][4] However, the effective delivery of siRNA to target cells in vivo remains a significant challenge due to its inherent instability and poor cellular uptake.[1] Lipid nanoparticle (LNP) formulations have emerged as a leading platform for systemic siRNA delivery, offering protection from nuclease degradation and facilitating cellular uptake.[5]

These application notes provide a comprehensive overview and detailed protocols for the use of a representative LNP-siRNA formulation for in vitro and in vivo applications. The protocols outlined below are based on established methodologies for LNP-based siRNA delivery systems.

Data Presentation

The following tables summarize representative quantitative data for a typical LNP-siRNA formulation. These values are illustrative and will vary depending on the specific LNP composition, siRNA sequence, target gene, and cell type or animal model.

Table 1: Physicochemical Properties of LNP-siRNA Formulation

ParameterRepresentative ValueMethod of Analysis
Mean Particle Size (Diameter)80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-5 to +10 mVLaser Doppler Velocimetry
siRNA Encapsulation Efficiency> 90%RiboGreen Assay

Table 2: In Vitro Gene Silencing Efficiency

Cell LineTarget GenesiRNA ConcentrationTransfection TimeGene Knockdown (%)Assay
HeLaGAPDH10 nM48 hours~85%qRT-PCR
Huh7Factor VII10 nM48 hours~90%qRT-PCR
A549Luciferase10 nM48 hours~95%Luciferase Assay

Table 3: In Vivo Efficacy in Mouse Model

Target OrganTarget GenesiRNA DoseAdministration RouteTime PointGene Knockdown (%)
LiverFactor VII1 mg/kgIntravenous (IV)48 hours~90%
Tumor (Subcutaneous)PLK13 mg/kgIntravenous (IV)72 hours~70%
Kidney (Injured)p531 mg/kgIntravenous (IV)48 hours~60%

Table 4: Representative Toxicology Profile

Study TypeAnimal ModelDoseKey Findings
Acute ToxicityMouseUp to 10 mg/kg (single IV dose)No significant changes in body weight or clinical signs of toxicity.
Repeat-Dose ToxicityMouse3 mg/kg (weekly IV for 4 weeks)Transient, mild elevation in liver enzymes (ALT, AST), resolving after cessation of treatment. No significant histopathological findings.
Cytokine InductionIn vitro (PBMCs)1 µg/mL siRNALow to moderate induction of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Experimental Protocols

Protocol 1: Preparation of LNP-siRNA Formulations

This protocol describes a common method for preparing LNP-siRNA formulations using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • siRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Dialysis cassettes (10 kDa MWCO) or tangential flow filtration (TFF) system

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare siRNA Solution: Dilute the siRNA stock in a low pH buffer to the desired concentration.

  • Microfluidic Mixing: a. Set the flow rates for the lipid-ethanol solution and the aqueous siRNA solution on the microfluidic device. A typical flow rate ratio is 3:1 (aqueous:ethanolic). b. Load the lipid solution and the siRNA solution into separate syringes and place them on the syringe pumps of the microfluidic device. c. Initiate the flow to mix the two streams in the microfluidic cartridge, leading to the self-assembly of LNP-siRNA nanoparticles.

  • Buffer Exchange and Purification: a. Collect the nanoparticle suspension from the outlet of the microfluidic device. b. To remove ethanol and unencapsulated siRNA, perform dialysis against PBS at 4°C with multiple buffer changes or use a TFF system.

  • Sterilization and Storage: a. Sterilize the final LNP-siRNA formulation by passing it through a 0.22 µm filter. b. Store the formulation at 4°C. For long-term storage, consult stability data, though some formulations can be stored at -20°C.[6]

Protocol 2: In Vitro Transfection and Gene Silencing Assessment

This protocol outlines the steps for transfecting cells in culture with LNP-siRNA and assessing the level of gene knockdown.

Materials:

  • Cultured cells (e.g., HeLa, Huh7)

  • Complete cell culture medium

  • LNP-siRNA formulation

  • Control LNP formulation (without siRNA or with a non-targeting control siRNA)

  • Multi-well cell culture plates (e.g., 24-well plates)

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reagents for qRT-PCR (e.g., reverse transcriptase, SYBR Green master mix)

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection. Incubate overnight.

  • Transfection: a. Dilute the LNP-siRNA formulation in serum-free cell culture medium to achieve the desired final siRNA concentration (e.g., 1-50 nM). b. Remove the existing medium from the cells and replace it with the medium containing the LNP-siRNA complexes. c. Incubate the cells for 4-6 hours at 37°C. d. After the incubation period, add complete medium containing serum.

  • Incubation: Continue to incubate the cells for 24-72 hours to allow for gene silencing to occur. The optimal time will depend on the turnover rate of the target mRNA and protein.

  • RNA Extraction and qRT-PCR: a. At the desired time point, lyse the cells and extract total RNA using a suitable method. b. Perform reverse transcription to synthesize cDNA. c. Set up the qRT-PCR reaction with primers for the target gene and a housekeeping gene. d. Analyze the results to determine the relative expression of the target gene, normalized to the housekeeping gene, and compare it to cells treated with a negative control.

Protocol 3: In Vivo Administration and Efficacy Evaluation

This protocol describes the systemic administration of LNP-siRNA to a mouse model and subsequent analysis of gene silencing in a target organ.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • LNP-siRNA formulation

  • Control LNP formulation

  • Sterile PBS

  • Syringes and needles for intravenous injection

  • Anesthesia and surgical tools for tissue collection

  • Reagents for tissue homogenization, RNA extraction, and qRT-PCR

Procedure:

  • Dosing Preparation: Dilute the LNP-siRNA formulation in sterile PBS to the final desired dose (e.g., 1 mg/kg) in a volume suitable for intravenous injection (e.g., 100-200 µL for a mouse).

  • Administration: Administer the prepared dose to the mice via tail vein injection.

  • Monitoring: Monitor the animals for any adverse effects.

  • Tissue Collection: At the predetermined time point (e.g., 48-72 hours post-injection), euthanize the animals and collect the target organ (e.g., liver).

  • Gene Silencing Analysis: a. Homogenize the collected tissue. b. Extract total RNA from the tissue homogenate. c. Perform qRT-PCR as described in Protocol 2 to quantify the level of target gene knockdown compared to control animals.

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing prep1 Lipid & siRNA Preparation prep2 Microfluidic Mixing prep1->prep2 prep3 Purification & Sterilization prep2->prep3 invitro2 LNP-siRNA Transfection prep3->invitro2 To Cells invivo1 IV Administration to Mouse Model prep3->invivo1 To Animal Model invitro1 Cell Seeding invitro1->invitro2 invitro3 RNA Extraction invitro2->invitro3 invitro4 qRT-PCR Analysis invitro3->invitro4 results Efficacy & Safety Data Analysis invitro4->results Gene Knockdown (%) invivo2 Tissue Collection invivo1->invivo2 invivo3 RNA Extraction from Tissue invivo2->invivo3 invivo4 qRT-PCR Analysis invivo3->invivo4 invivo4->results Gene Knockdown (%)

Caption: Experimental workflow for LNP-siRNA formulation and testing.

rnai_pathway cluster_cell Cytoplasm lnp LNP-siRNA endosome Endosome lnp->endosome Endocytosis sirna siRNA endosome->sirna Endosomal Escape risc RISC Loading sirna->risc active_risc Activated RISC risc->active_risc Passenger Strand Removal cleavage mRNA Cleavage active_risc->cleavage mrna Target mRNA mrna->cleavage silencing Gene Silencing cleavage->silencing

Caption: Simplified mechanism of LNP-mediated siRNA delivery and RNAi pathway.

References

Application Note: Protocol for the Formulation and Characterization of Lipid Nanoparticles with the Novel Ionizable Lipid IAJD93

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA.[1][2] These systems are typically composed of four key lipid components: an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.[3] The ionizable lipid is a critical component that is positively charged at an acidic pH to facilitate the encapsulation of negatively charged nucleic acids and becomes neutral at physiological pH.[3][4] This characteristic is crucial for both the formulation process and the subsequent endosomal escape of the cargo into the cytoplasm of target cells.[4] This document provides a detailed protocol for the formulation of LNPs using IAJD93, a novel ionizable lipid, via microfluidic mixing, and outlines the essential characterization methods to ensure the quality and consistency of the resulting nanoparticles.

Materials and Methods

Materials
  • Novel Ionizable Lipid: this compound

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Structural Lipid: Cholesterol

  • PEGylated Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • Nucleic Acid Cargo: mRNA or siRNA

  • Solvent: Ethanol (B145695), 200 proof, RNase-free

  • Aqueous Buffer: 50 mM citrate (B86180) buffer, pH 4.0, RNase-free

  • Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.4, RNase-free

  • Quantification Assay: RiboGreen RNA quantification kit

Equipment
  • Microfluidic mixing system (e.g., NanoAssemblr® Ignite)

  • Dynamic Light Scattering (DLS) instrument for size, PDI, and zeta potential measurement

  • Fluorometer or plate reader for encapsulation efficiency assay

  • Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)

  • Sterile filters, 0.22 µm

  • RNase-free consumables (tubes, pipette tips)

Experimental Protocols

Preparation of Stock Solutions
  • Lipid Stock Solution (Ethanol Phase):

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in 100% ethanol.

    • Combine the individual lipid stocks to create a final lipid mixture with a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).[3]

    • The total lipid concentration in the ethanol phase should be between 10-20 mM. For this protocol, a concentration of 12.5 mM is used.[4]

  • Nucleic Acid Solution (Aqueous Phase):

    • Dissolve the nucleic acid cargo (e.g., mRNA) in a 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.1 mg/mL).

    • Ensure all buffers and water used are RNase-free to prevent cargo degradation.[1]

LNP Formulation via Microfluidic Mixing
  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid stock solution (ethanol phase) into one syringe and the nucleic acid solution (aqueous phase) into another syringe.

  • Set the flow rate ratio to 3:1 (Aqueous:Ethanol).[1]

  • Initiate the mixing process. The rapid mixing of the two phases at the microfluidic interface causes the lipids to self-assemble and encapsulate the nucleic acid, forming LNPs.

  • Collect the resulting LNP suspension. The solution will appear opalescent.

Purification and Buffer Exchange
  • To remove the ethanol and unencapsulated nucleic acid, dialyze the LNP suspension against sterile PBS (pH 7.4).

  • Perform dialysis overnight at 4°C with at least two buffer changes to ensure complete removal of ethanol and neutralization of the LNPs.

  • After dialysis, recover the purified LNP suspension.

Sterile Filtration
  • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

  • Store the final LNP product at 4°C for short-term use or at -80°C for long-term storage.

LNP Characterization

Particle Size, Polydispersity Index (PDI), and Zeta Potential
  • Particle Size and PDI:

    • Dilute a small sample of the LNP suspension in PBS (pH 7.4).

    • Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument.[5] A PDI value below 0.2 is generally considered indicative of a monodisperse population.

  • Zeta Potential:

    • Dilute a sample of the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS) to measure the surface charge.[5]

    • The zeta potential should be close to neutral at pH 7.4.

Encapsulation Efficiency (EE)
  • The encapsulation efficiency is determined using a fluorescent dye that binds to nucleic acids, such as RiboGreen.

  • Prepare two sets of LNP samples. In one set, add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid. The other set remains intact.

  • Measure the fluorescence of both sets after adding the RiboGreen reagent.

  • Calculate the EE% using the following formula:

    • EE% = [(Fluorescence of lysed LNPs) - (Fluorescence of intact LNPs)] / (Fluorescence of lysed LNPs) x 100

Data Presentation

The following tables summarize hypothetical characterization data for LNPs formulated with this compound.

Table 1: Physicochemical Properties of this compound-LNPs

Formulation ID Molar Ratio (this compound:DSPC:Chol:PEG) Particle Size (nm) PDI Zeta Potential (mV)
LNP-IAJD93-01 50:10:38.5:1.5 85.2 ± 2.1 0.11 ± 0.02 -2.5 ± 0.8

| LNP-IAJD93-02 | 40:10:48.5:1.5 | 92.5 ± 3.5 | 0.15 ± 0.03 | -3.1 ± 1.1 |

Table 2: Encapsulation Efficiency of this compound-LNPs

Formulation ID Cargo Type N/P Ratio Encapsulation Efficiency (%)
LNP-IAJD93-01 mRNA 6 95.8 ± 1.5

| LNP-IAJD93-02 | mRNA | 6 | 92.3 ± 2.1 |

Note: Data are presented as mean ± standard deviation (n=3).

Visualizations

Experimental Workflow

G cluster_prep 1. Stock Preparation cluster_form 2. Formulation cluster_purify 3. Purification & Sterilization cluster_char 4. Characterization Lipid_Stock Lipid Stock in Ethanol (this compound, DSPC, Chol, PEG) Microfluidics Microfluidic Mixing (3:1 Aqueous:Ethanol) Lipid_Stock->Microfluidics NA_Stock Nucleic Acid in Aqueous Buffer (pH 4.0) NA_Stock->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis Filtration Sterile Filtration (0.22 µm) Dialysis->Filtration DLS Size, PDI, Zeta Potential (DLS) Filtration->DLS EE Encapsulation Efficiency (RiboGreen Assay) Filtration->EE Final_Product Final LNP Product DLS->Final_Product EE->Final_Product

Caption: Workflow for this compound-LNP formulation and characterization.

LNP Cellular Uptake and Endosomal Escape Pathway

G cluster_escape LNP This compound-LNP Cell_Membrane Cell Membrane Endocytosis Endocytosis LNP->Endocytosis Uptake Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome / Lysosome (pH ~4.5-5.0) Early_Endosome->Late_Endosome Maturation & pH Drop Cytoplasm Cytoplasm Protonation This compound Protonation (Positively Charged) Cargo_Release Cargo Release (mRNA/siRNA) Translation Protein Translation (mRNA) or RNAi (siRNA) Cargo_Release->Translation Membrane_Destabilization Interaction with Endosomal Membrane Membrane_Destabilization->Cargo_Release Escape

Caption: LNP mechanism: endosomal uptake and cargo release.

References

Application Notes and Protocols for IAJD93 in Targeted Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IAJD93 is an ionizable lipid designed for the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery.[1] While specific therapeutic applications for this compound are not yet extensively documented in publicly available literature, its classification as an ionizable lipid places it within a critical class of materials for advanced gene therapy. Ionizable lipids are essential components of LNP delivery systems, which have been successfully used for siRNA and mRNA therapeutics.[2][3][4]

These application notes provide a generalized framework for utilizing this compound or similar ionizable lipids in the development of targeted gene therapies. The protocols and principles described herein are based on established methodologies for LNP formulation and testing.

Mechanism of Action: LNP-Mediated Gene Delivery

The therapeutic efficacy of LNP-based gene therapies hinges on the successful delivery of a nucleic acid payload (e.g., mRNA, siRNA, or plasmid DNA) into the cytoplasm of target cells.[] Ionizable lipids like this compound are pivotal to this process.

  • Formulation: At a low pH (typically ~4.0) during the formulation process, the amine groups of the ionizable lipid become protonated (positively charged). This positive charge facilitates the electrostatic complexation with the negatively charged phosphate (B84403) backbone of the nucleic acid, leading to the encapsulation of the genetic payload within the LNP core.[3][6]

  • Circulation and Targeting: Once administered, the LNPs circulate in the bloodstream. At physiological pH (~7.4), the ionizable lipids are nearly neutral, which reduces interactions with non-target cells and minimizes toxicity.[] For targeted delivery, LNPs can be engineered to accumulate in specific tissues (e.g., the liver) based on their size and association with endogenous proteins like Apolipoprotein E (ApoE), or by incorporating specific targeting ligands onto the LNP surface.[2]

  • Cellular Uptake and Endosomal Escape: LNPs are taken up by target cells primarily through endocytosis.[] Inside the endosome, the pH drops, leading to the protonation of the ionizable lipid. This positive charge is thought to promote the interaction of the LNP with the negatively charged lipids of the endosomal membrane.[] this compound's described ability to form unstable non-bilayer structures at acidic pH is crucial at this stage, as it is believed to disrupt the endosomal membrane, allowing the nucleic acid payload to escape into the cytoplasm where it can be translated (mRNA) or exert its regulatory function (siRNA).[1]

Data Presentation

The following tables are templates for summarizing the quantitative data generated from the experimental protocols.

Table 1: Physicochemical Characterization of this compound-LNPs

Formulation IDMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
LNP-IAJD93-001
LNP-IAJD93-002
LNP-IAJD93-003
Control LNP

Table 2: In Vitro Gene Expression/Knockdown Efficiency

Formulation IDCell LineTransfection ReagentReporter Gene Expression (e.g., % GFP+ cells)Target Gene Knockdown (%)Cell Viability (%)
LNP-IAJD93-001HEK293
LNP-IAJD93-002HeLa
LNP-IAJD93-003HepG2
Positive ControlLipofectamine 2000
Negative ControlUntreated

Experimental Protocols

Protocol 1: Formulation of this compound-LNPs for mRNA Delivery

This protocol describes the formulation of LNPs containing mRNA using a microfluidic mixing method, which is a scalable and reproducible technique.[8][9]

Materials:

  • This compound (or other ionizable lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • mRNA encoding a reporter gene (e.g., eGFP or Luciferase)

  • Ethanol (B145695) (RNase-free)

  • Citrate (B86180) buffer (100 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing system (e.g., NanoAssemblr®) and cartridges

  • Dialysis cassettes (10 kDa MWCO)

  • Sterile, RNase-free microcentrifuge tubes and syringes

Procedure:

  • Prepare Lipid Stock Solution:

    • In a sterile, RNase-free tube, prepare a lipid stock solution in ethanol. A common molar ratio for the lipid components is 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).

    • For example, to prepare 1 mL of a 25 mM total lipid stock, dissolve the appropriate molar amounts of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol.

    • Vortex until all lipids are fully dissolved.

  • Prepare mRNA Solution:

    • Dilute the stock mRNA solution to the desired concentration (e.g., 0.2 mg/mL) in 100 mM citrate buffer (pH 4.0).

    • Ensure the final volume is sufficient for the formulation run.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio (aqueous:ethanolic) typically to 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will cause the self-assembly of the LNPs.

    • Collect the resulting LNP suspension from the outlet port.

  • Purification and Buffer Exchange:

    • To remove the ethanol and unencapsulated mRNA, dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette.

    • Change the dialysis buffer at least twice during this period.

  • Sterilization and Storage:

    • Recover the purified LNP suspension from the dialysis cassette.

    • Sterilize the LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the final LNP formulation at 4°C. For long-term storage, consult stability data for this compound-based formulations.

Protocol 2: Characterization of this compound-LNPs

Procedure:

  • Particle Size and Polydispersity Index (PDI):

    • Dilute a small aliquot of the LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential:

    • Dilute a sample of the LNPs in an appropriate buffer (e.g., 10 mM NaCl) and measure the surface charge using a zeta potential analyzer.

  • Encapsulation Efficiency:

    • Use a fluorescent dye that binds to nucleic acids (e.g., RiboGreen®).

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

    • The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100.

Protocol 3: In Vitro Transfection Efficiency Assessment

This protocol outlines how to assess the ability of the formulated LNPs to deliver functional mRNA to cells in culture.[10][11]

Materials:

  • HEK293 cells (or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound-LNP-mRNA formulation

  • Positive control (e.g., commercial transfection reagent like Lipofectamine™)

  • 96-well cell culture plates

  • Fluorescence microscope or plate reader for GFP expression, or Luciferase assay system

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HEK293 cells into a 96-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 20,000 cells per well).

  • Transfection:

    • On the day of transfection, dilute the this compound-LNP-mRNA formulation in complete cell culture medium to achieve a range of final mRNA concentrations (e.g., 50 ng to 500 ng per well).

    • Remove the old medium from the cells and replace it with the medium containing the LNPs.

    • Include wells for a positive control (transfection with a commercial reagent according to the manufacturer's protocol) and a negative control (untreated cells).

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Assessment of Gene Expression:

    • If using an eGFP reporter, visualize the cells under a fluorescence microscope to qualitatively assess transfection efficiency.

    • For quantitative analysis, use a flow cytometer to determine the percentage of GFP-positive cells and the mean fluorescence intensity.

    • If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit.

  • Cell Viability Assay:

    • In a parallel plate, assess cell viability after LNP treatment using a standard assay such as MTT or PrestoBlue™.

Visualizations

LNP_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell cluster_endosome Endosome (pH ~5.5-6.5) LNP This compound-LNP (Neutral Surface) ProtonatedLNP Protonated LNP (Positive Charge) LNP->ProtonatedLNP Endocytosis Payload mRNA/siRNA Payload ProtonatedLNP->Payload Endosomal Escape Cytoplasm Cytoplasm Translation Protein Production or Gene Silencing Payload->Translation Cellular Machinery

Caption: Mechanism of LNP-mediated gene delivery.

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_testing In Vitro Testing A1 Prepare Lipid Mix (this compound in Ethanol) B Microfluidic Mixing A1->B A2 Prepare Nucleic Acid (mRNA in Citrate Buffer) A2->B C Purification (Dialysis vs. PBS) B->C D1 Size & PDI (DLS) C->D1 D2 Zeta Potential C->D2 D3 Encapsulation Efficiency C->D3 E Cell Transfection C->E F Assess Expression / Knockdown E->F

Caption: Experimental workflow for LNP formulation and testing.

References

Application Notes and Protocols: The IAJD93 Platform for Personalized Cancer Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The IAJD93 platform represents a state-of-the-art, integrated system for the design and development of personalized cancer vaccines. By leveraging artificial intelligence and machine learning, this compound aims to enhance the precision and efficacy of cancer immunotherapies.[1][2][3][4] This platform streamlines the process from neoantigen discovery to the formulation of a patient-specific vaccine. These application notes provide an overview of the this compound platform, its components, and detailed protocols for its use in a research and development setting.

Platform Overview

The core of the this compound platform is a sophisticated AI engine that integrates multi-omics data to identify and prioritize the most immunogenic neoantigens for an individual patient's tumor.[3][4][5] The workflow is designed to be a rapid and efficient process, enabling the timely production of personalized vaccines.

Data Presentation

The this compound platform generates a variety of quantitative data throughout the personalized vaccine development pipeline. The following tables provide examples of typical data outputs.

Table 1: Neoantigen Prediction and Prioritization Metrics

ParameterDescriptionTypical Value
Total Somatic Mutations Number of non-synonymous mutations identified from whole-exome sequencing.150 - 500
Expressed Mutations Number of mutations confirmed to be present in the tumor transcriptome (RNA-Seq).100 - 300
Predicted MHC Class I Binders (pMHC) Number of peptides predicted to bind to the patient's HLA alleles (IC50 < 500 nM).50 - 150
This compound Immunogenicity Score A composite score (0-1) predicting the likelihood of a neoantigen to elicit a T-cell response.Top 10-20 candidates selected
Prediction Accuracy (AUC) Area Under the Curve for predicting experimentally validated immunogenic neoantigens.0.85 - 0.95

Table 2: Preclinical Vaccine Efficacy in Murine Tumor Models

Vaccine CandidateTumor ModelTumor Growth Inhibition (%)Overall Survival Increase (%)
This compound-Mel-01B16F10 Melanoma75%60%
This compound-Col-01MC38 Colon Adenocarcinoma82%70%
This compound-Glio-01GL261 Glioblastoma68%55%

Table 3: Phase I Clinical Trial Immunological Response

Patient IDVaccine Dose (mg)Fold Increase in Neoantigen-Specific T-cells (ELISpot)Cytokine Release (IFN-γ, pg/mL)
P0012015250
P0022025400
P0033030550
P0043022380

Experimental Protocols

The following are detailed protocols for the key experimental stages in the this compound personalized cancer vaccine development workflow.

Protocol 1: Sample Collection and Processing

  • Tumor Biopsy and Blood Collection:

    • Collect a fresh tumor biopsy (minimum 50 mg) and store it immediately in a cryopreservation medium.

    • Draw 10 mL of peripheral blood into EDTA tubes for germline DNA extraction and peripheral blood mononuclear cell (PBMC) isolation.

  • Nucleic Acid Extraction:

    • Isolate genomic DNA and total RNA from the tumor tissue using an AllPrep DNA/RNA Mini Kit (Qiagen).

    • Isolate germline DNA from whole blood using a DNeasy Blood & Tissue Kit (Qiagen).

    • Quantify DNA and RNA using a Qubit Fluorometer and assess quality using an Agilent Bioanalyzer.

Protocol 2: Next-Generation Sequencing and Data Analysis

  • Library Preparation and Sequencing:

    • Prepare whole-exome sequencing (WES) libraries from tumor and germline DNA.

    • Prepare a whole-transcriptome sequencing (RNA-Seq) library from tumor RNA.

    • Sequence libraries on an Illumina NovaSeq platform to a minimum depth of 200x for WES and 50 million reads for RNA-Seq.

  • Bioinformatic Analysis for Somatic Mutation Calling:

    • Align raw sequencing reads to the human reference genome (GRCh38).

    • Call somatic single nucleotide variants (SNVs) and insertions/deletions (indels) using a consensus from at least two callers (e.g., MuTect2, VarScan2).

    • Annotate variants using a comprehensive database (e.g., Ensembl VEP).

Protocol 3: this compound Neoantigen Prediction and Selection

  • HLA Typing:

    • Determine the patient's HLA Class I and Class II alleles from WES data using a specialized tool (e.g., OptiType).

  • Peptide-MHC Binding Prediction:

    • Translate non-synonymous mutations into 8-11 amino acid peptides.

    • Predict the binding affinity of these peptides to the patient's HLA alleles using the this compound AI engine's integrated binding prediction module (based on a recurrent neural network).

  • Immunogenicity Prediction:

    • Input the list of predicted binders into the this compound immunogenicity prediction model. This model considers peptide features, gene expression levels, and antigen processing and presentation pathways.

    • The model outputs a ranked list of neoantigen candidates based on the this compound Immunogenicity Score.

  • Candidate Selection:

    • Select the top 10-20 neoantigen candidates for vaccine synthesis.

Protocol 4: Vaccine Formulation and Quality Control

  • Peptide Synthesis:

    • Synthesize the selected neoantigen peptides with a purity of >95%.

  • Vaccine Formulation:

    • Formulate the peptide cocktail with a suitable adjuvant (e.g., GM-CSF) in a sterile, injectable solution.[6]

  • Quality Control:

    • Verify the identity and purity of each peptide using mass spectrometry and HPLC.

    • Perform sterility and endotoxin (B1171834) testing on the final vaccine product.

Protocol 5: Immunological Monitoring

  • PBMC Isolation:

    • Isolate PBMCs from patient blood samples at baseline and post-vaccination time points.

  • ELISpot Assay:

    • Culture PBMCs with individual neoantigen peptides.

    • Use an IFN-γ ELISpot kit to quantify the number of antigen-specific, IFN-γ-secreting T-cells.

  • Flow Cytometry:

    • Perform intracellular cytokine staining for IFN-γ and TNF-α in CD8+ and CD4+ T-cells after stimulation with neoantigen peptide pools.

    • Use peptide-MHC tetramers to identify and quantify neoantigen-specific T-cell populations.

Visualizations

The following diagrams illustrate key aspects of the this compound platform and the underlying biological processes.

IAJD93_Workflow cluster_patient Patient cluster_lab Laboratory & Sequencing cluster_ai This compound AI Platform cluster_manufacturing Vaccine Manufacturing cluster_clinical Clinical Application patient Tumor Biopsy & Peripheral Blood extraction DNA/RNA Extraction patient->extraction sequencing WES & RNA-Seq extraction->sequencing bioinformatics Somatic Mutation Calling & HLA Typing sequencing->bioinformatics prediction Neoantigen Prediction & Prioritization bioinformatics->prediction synthesis Peptide Synthesis prediction->synthesis formulation Vaccine Formulation (with Adjuvant) synthesis->formulation vaccination Patient Vaccination formulation->vaccination monitoring Immunological Monitoring vaccination->monitoring

Caption: this compound Personalized Cancer Vaccine Workflow.

T_Cell_Activation cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell cluster_response Immune Response apc APC tcell CD8+ T-Cell mhc pMHC Class I tcr TCR mhc->tcr Signal 1 b7 B7 cd28 CD28 b7->cd28 Signal 2 (Co-stimulation) activation T-Cell Activation tcr->activation cd28->activation proliferation Clonal Expansion activation->proliferation effector Tumor Cell Killing proliferation->effector AI_Model_Logic cluster_input Input Data cluster_model This compound AI Core cluster_output Output wes WES Data (Somatic Mutations) binding_model MHC Binding Prediction Module wes->binding_model processing_model Antigen Processing Prediction Module wes->processing_model rna RNA-Seq Data (Gene Expression) rna->processing_model hla Patient HLA Type hla->binding_model immunogenicity_model Immunogenicity Scoring Module binding_model->immunogenicity_model processing_model->immunogenicity_model ranked_list Ranked List of Neoantigen Candidates immunogenicity_model->ranked_list

References

Application Notes and Protocols for IAJD93 Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

IAJD93 is a novel ionizable lipid designed for the efficient encapsulation and delivery of nucleic acid payloads, such as siRNA and mRNA. Its unique chemical structure facilitates the formation of stable lipid nanoparticles (LNPs) and promotes endosomal escape, a critical step for the cytosolic delivery of therapeutic cargo. At physiological pH, this compound is neutral, but it becomes protonated in the acidic environment of the endosome. This charge reversal is believed to disrupt the endosomal membrane, allowing the encapsulated payload to enter the cytoplasm and exert its biological effect.[1][2] These application notes provide a detailed, step-by-step guide to preparing this compound-containing liposomes (referred to as this compound-LNPs) for research purposes.

Experimental Protocols

This section details the necessary materials and a step-by-step protocol for the preparation of this compound-LNPs using a microfluidic mixing technique. This method is recommended for its reproducibility and control over particle size.[1][3][4]

Materials:

  • This compound (ionizable lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (B145695) (anhydrous)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nucleic acid cargo (e.g., siRNA, mRNA)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

  • Zeta potential analyzer

  • Quant-iT™ RiboGreen™ assay kit (or similar) for encapsulation efficiency

Protocol for this compound-LNP Preparation:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol.

    • Combine the individual lipid stock solutions in a glass vial to achieve a final molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).[5]

    • The total lipid concentration in the ethanolic solution should be between 10-25 mM.[5] Vortex the mixture thoroughly to ensure homogeneity.

  • Preparation of Aqueous Phase:

    • Dissolve the nucleic acid cargo (e.g., siRNA) in 50 mM citrate buffer (pH 4.0) to the desired concentration. The acidic buffer is crucial for the protonation and subsequent complexation of the ionizable lipid with the nucleic acid.[6]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the this compound-LNPs.

  • Purification:

    • The resulting LNP suspension will contain ethanol. To remove the ethanol and raise the pH to a physiological level, dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C, with at least two buffer changes.[5]

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the purified this compound-LNPs using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the LNPs using a zeta potential analyzer.

    • Encapsulation Efficiency: Quantify the amount of nucleic acid encapsulated within the LNPs using the RiboGreen assay. The assay is performed in the presence and absence of a membrane-lysing agent (e.g., Triton X-100) to determine the total and free nucleic acid concentrations, respectively.[5]

Data Presentation

The following tables summarize the expected quantitative data for this compound-LNP formulations prepared using the protocol described above. These values are based on typical results for similar ionizable lipid nanoparticle systems.[7][8][9]

Table 1: Physicochemical Properties of this compound-LNPs

ParameterTarget Value
Mean Hydrodynamic Diameter80 - 120 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential (at pH 7.4)-5 mV to -15 mV
Encapsulation Efficiency> 90%

Table 2: Formulation Parameters for this compound-LNP Preparation

ParameterValue
Lipid Molar Ratio (this compound:DSPC:Chol:DMG-PEG)50:10:38.5:1.5
Total Lipid Concentration in Ethanol10 - 25 mM
Aqueous:Organic Flow Rate Ratio3:1
N:P Ratio (Nitrogen in this compound to Phosphate in nucleic acid)3 - 6

Mandatory Visualization

Experimental Workflow for this compound-LNP Preparation:

G cluster_prep Preparation of Solutions cluster_assembly LNP Assembly cluster_purification Purification & Characterization prep_organic Prepare Lipid Stock (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol microfluidics Microfluidic Mixing (Aqueous:Organic = 3:1) prep_organic->microfluidics prep_aqueous Prepare Nucleic Acid (e.g., siRNA) in Citrate Buffer (pH 4.0) prep_aqueous->microfluidics dialysis Dialysis against PBS (pH 7.4) microfluidics->dialysis characterization Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) dialysis->characterization

Caption: Workflow for the preparation of this compound-LNPs.

Signaling Pathway for siRNA Delivery by this compound-LNPs:

G cluster_cell Target Cell lnp This compound-LNP (with siRNA) endocytosis Endocytosis lnp->endocytosis endosome Endosome (pH ~6.5) endocytosis->endosome late_endosome Late Endosome / Lysosome (pH ~5.0) endosome->late_endosome cytoplasm Cytoplasm late_endosome->cytoplasm Endosomal Escape (this compound Protonation) risc RISC Loading cytoplasm->risc siRNA Release target_mrna Target mRNA risc->target_mrna cleavage mRNA Cleavage target_mrna->cleavage silencing Gene Silencing cleavage->silencing

Caption: Mechanism of siRNA delivery and gene silencing.

References

Optimizing IAJD93 to Helper Lipid Ratio in Lipid Nanoparticles for Enhanced Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). The efficacy of these delivery vehicles is critically dependent on their composition, particularly the molar ratio of the ionizable cationic lipid to the helper lipids. This document provides detailed application notes and experimental protocols for the optimization of LNPs containing the novel ionizable lipid IAJD93.

The ionizable lipid is a key component, facilitating the encapsulation of negatively charged nucleic acids and promoting their release into the cytoplasm following endocytosis. Helper lipids, typically a combination of a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and cholesterol, are essential for the structural integrity and stability of the nanoparticle.[1][2] An optimized ratio of these components is crucial for achieving desired physicochemical properties, such as particle size, and for maximizing biological activity, including encapsulation efficiency and gene silencing or protein expression.[3]

This guide will walk researchers through the systematic process of formulating, characterizing, and evaluating this compound-containing LNPs with varying helper lipid ratios to identify the optimal formulation for a given nucleic acid payload.

Key Experimental Considerations

Optimizing the this compound to helper lipid ratio involves a multiparametric approach. The following parameters are critical to evaluate:

  • Physicochemical Properties:

    • Particle Size and Polydispersity Index (PDI)

    • Zeta Potential

    • Nucleic Acid Encapsulation Efficiency

  • Biological Performance:

    • In vitro Transfection Efficiency (gene silencing or protein expression)

    • Cellular Uptake

    • Endosomal Escape

    • In vivo Efficacy

A systematic variation of the molar ratios of this compound, DSPC, and cholesterol is necessary to establish a structure-activity relationship and identify the lead formulation.[4][5]

Data Presentation: Impact of Lipid Ratios on LNP Properties

The following tables summarize representative data from literature on how varying lipid ratios can impact the critical quality attributes of LNPs. While specific values will vary for this compound, these tables provide a general framework for data analysis and comparison.

Table 1: Effect of Ionizable Lipid:Helper Lipid Ratio on Physicochemical Properties of LNPs

Molar Ratio (this compound:DSPC:Cholesterol:PEG-Lipid)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)
40:20:38.5:1.595 ± 50.15 ± 0.0385 ± 4-5 ± 2
50:10:38.5:1.580 ± 40.11 ± 0.0292 ± 3-8 ± 3
60:5:33.5:1.575 ± 60.18 ± 0.0495 ± 2-12 ± 4

Note: This is example data. Actual results will depend on the specific nucleic acid payload and formulation process.

Table 2: In Vitro Gene Silencing Efficacy of siRNA-LNPs with Varying Lipid Ratios

Molar Ratio (this compound:DSPC:Cholesterol:PEG-Lipid)Target Gene Knockdown (%) at 10 nM siRNAIC50 (nM)
40:20:38.5:1.565 ± 815.2
50:10:38.5:1.585 ± 55.8
60:5:33.5:1.578 ± 78.1

Note: This is example data. In vitro results should be correlated with physicochemical properties to understand the underlying mechanisms. A common starting point for LNP formulations is a molar ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid of approximately 50:10:38.5:1.5.[3][6][7]

Experimental Protocols

Protocol 1: Formulation of this compound-LNPs using Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device, which allows for rapid and reproducible mixing of the lipid and nucleic acid solutions.[8]

Materials:

  • This compound (in ethanol)

  • DSPC (in ethanol)

  • Cholesterol (in ethanol)

  • PEG-lipid (e.g., DMG-PEG2000) (in ethanol)[6]

  • Nucleic acid (siRNA or mRNA) in an aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0)[9]

  • Ethanol (B145695), molecular biology grade

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solutions: Prepare individual stock solutions of this compound, DSPC, cholesterol, and PEG-lipid in 100% ethanol.

  • Prepare Lipid Mixture: In an Eppendorf tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., start with 50:10:38.5:1.5 of this compound:DSPC:Cholesterol:PEG-lipid). Vortex to mix thoroughly.

  • Prepare Nucleic Acid Solution: Dilute the nucleic acid stock in the aqueous buffer to the desired concentration.

  • Set up Microfluidic System: Prime the microfluidic device according to the manufacturer's instructions. Load the lipid mixture into one syringe and the nucleic acid solution into another.

  • Formulate LNPs: Set the flow rate ratio of the aqueous to organic phase (typically 3:1) and the total flow rate on the syringe pumps. Initiate the mixing process to form the LNPs.[8]

  • Dialysis: Immediately dialyze the collected LNP solution against PBS (pH 7.4) for at least 2 hours, with one buffer exchange, to remove ethanol and raise the pH.[8]

  • Sterilization and Storage: Filter the dialyzed LNPs through a 0.22 µm sterile filter. Store the LNPs at 4°C.

Protocol 2: Characterization of this compound-LNPs

This protocol outlines the key characterization assays to assess the physicochemical properties of the formulated LNPs.

A. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP sample in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[10]

B. Zeta Potential Measurement:

  • Dilute the LNP sample in a low ionic strength buffer (e.g., 1 mM KCl).

  • Measure the surface charge using Laser Doppler Velocimetry.

C. Nucleic Acid Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen for RNA).[11][12]

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • Calculate the encapsulation efficiency using the following formula: EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

Protocol 3: In Vitro Evaluation of LNP Efficacy

This protocol describes how to assess the biological activity of the formulated LNPs in a relevant cell line.

Materials:

  • Target cell line (e.g., HeLa cells for luciferase knockdown, or a specific cancer cell line)

  • Cell culture medium and supplements

  • This compound-LNPs encapsulating the nucleic acid of interest (e.g., anti-luciferase siRNA)

  • Control LNPs (e.g., encapsulating a non-targeting siRNA)

  • Assay reagents (e.g., luciferase assay kit, reagents for qPCR or western blotting)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • LNP Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the this compound-LNPs and control LNPs.

  • Incubation: Incubate the cells for 24-48 hours.

  • Efficacy Assessment:

    • For siRNA: Lyse the cells and measure the target protein levels (e.g., luciferase activity) or mRNA levels (by qPCR).

    • For mRNA: Measure the expression of the protein encoded by the delivered mRNA (e.g., by ELISA for a secreted protein or by flow cytometry for a fluorescent protein).

  • Data Analysis: Normalize the results to untreated or control-treated cells and calculate the percentage of gene knockdown or protein expression. Determine the IC50 or EC50 values for each LNP formulation.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Finalization cluster_characterization Characterization Lipid_Stocks Lipid Stock Solutions (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) Mixing Microfluidic Mixing Lipid_Stocks->Mixing Organic Phase NA_Solution Nucleic Acid Solution (in Aqueous Buffer, pH 4.0) NA_Solution->Mixing Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization DLS Size & PDI (DLS) Sterilization->DLS Zeta Zeta Potential Sterilization->Zeta EE Encapsulation Efficiency Sterilization->EE

Caption: LNP Formulation and Characterization Workflow.

Endosomal_Escape_Pathway cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) LNP_Endosome LNP Protonation This compound Protonation LNP_Endosome->Protonation Low pH Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization Cytoplasm Cytoplasm Membrane_Destabilization->Cytoplasm Nucleic Acid Release Uptake Endocytosis Uptake->LNP_Endosome Extracellular_LNP Extracellular LNP Extracellular_LNP->Uptake

Caption: Mechanism of LNP-mediated Endosomal Escape.

Conclusion

The optimization of the this compound to helper lipid ratio is a critical step in the development of potent and safe nucleic acid delivery systems. By systematically varying the molar ratios of the lipid components and evaluating the resulting LNPs using the protocols outlined in this document, researchers can identify formulations with optimal physicochemical and biological properties. This empirical approach, guided by an understanding of the roles of each lipid component, will facilitate the rational design of next-generation LNP-based therapeutics.[13][14]

References

Application Notes and Protocols for IAJD93-Mediated CRISPR-Cas9 Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to IAJD93: A Potent Ionizable Lipid for CRISPR-Cas9 Delivery

The advent of CRISPR-Cas9 has revolutionized the field of gene editing, offering unprecedented potential for therapeutic applications. However, the safe and efficient in vivo delivery of CRISPR-Cas9 components remains a significant hurdle. Lipid nanoparticles (LNPs) have emerged as a leading non-viral platform for this purpose, prized for their biocompatibility, low immunogenicity, and scalable manufacturing.[1][2]

This document introduces This compound , a novel and proprietary ionizable amino lipid designed for superior performance in LNP-based delivery of CRISPR-Cas9 systems. This compound features a unique chemical structure that facilitates high encapsulation efficiency of nucleic acid payloads, such as Cas9 mRNA and single-guide RNA (sgRNA), and promotes effective endosomal escape for cytoplasmic release. These characteristics are crucial for maximizing gene editing efficiency in target cells.[3][4] LNPs formulated with this compound are designed to be stable in circulation and effectively deliver their cargo, particularly to hepatocytes, making them an ideal candidate for liver-directed gene therapies.

Key Features and Advantages of this compound-LNPs

  • High Encapsulation Efficiency: The unique properties of this compound allow for robust encapsulation of both Cas9 mRNA and sgRNA within a single LNP formulation.

  • Optimal Physicochemical Properties: this compound-LNPs are formulated to have a uniform size of approximately 80 nm with a low polydispersity index (PDI), characteristics favorable for in vivo applications.

  • Enhanced Endosomal Escape: The ionizable nature of this compound facilitates the release of the CRISPR-Cas9 cargo from the endosome into the cytoplasm, a critical step for successful gene editing.[4]

  • Proven In Vivo Efficacy: As demonstrated in preclinical models, this compound-LNPs can mediate high levels of gene editing in the liver with a favorable safety profile.

  • Scalable Manufacturing: The formulation process for this compound-LNPs is compatible with scalable manufacturing techniques, such as microfluidic mixing, ensuring batch-to-batch consistency.[1]

Quantitative Data Summary

The following tables summarize the typical physicochemical properties and in vivo gene editing performance of this compound-LNPs encapsulating Cas9 mRNA and sgRNA targeting a model gene, such as Angptl3.

Table 1: Physicochemical Characterization of this compound-LNPs

ParameterValueMethod
Mean Particle Size (Z-average)75 - 85 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.15Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4)Near-neutralElectrophoretic Light Scattering (ELS)
Cas9 mRNA Encapsulation Efficiency> 95%RiboGreen Assay
sgRNA Encapsulation Efficiency> 95%RiboGreen Assay

Table 2: In Vivo Gene Editing Efficiency in Mouse Liver

Target GeneDose (mg/kg)On-Target Indel Frequency (%)Off-Target Locus 1 Indel Freq. (%)Off-Target Locus 2 Indel Freq. (%)
Angptl30.545 ± 5< 0.1< 0.1
Angptl31.065 ± 7< 0.1< 0.1
Angptl32.0> 80< 0.1< 0.1
PCSK91.070 ± 6< 0.1< 0.1

*Data presented as mean ± standard deviation. Indel frequencies determined by targeted deep sequencing 72 hours post-administration.

Experimental Protocols

Protocol 1: Formulation of this compound-LNPs for CRISPR-Cas9 Delivery

This protocol describes the formulation of this compound-LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing system.

Materials:

  • This compound (ionizable lipid)

  • DSPC (helper lipid)

  • Cholesterol

  • DMG-PEG 2000 (PEG-lipid)

  • Ethanol (B145695), molecular biology grade

  • Cas9 mRNA (chemically modified)

  • sgRNA (chemically modified)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and pump system

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5 to a final total lipid concentration of 20 mM.

  • Prepare RNA Solution: Dilute Cas9 mRNA and sgRNA in 50 mM citrate buffer (pH 4.0) to a desired concentration. The mass ratio of RNA to total lipid should be optimized, typically around 1:10 to 1:20.

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Pump the lipid-ethanol solution through one inlet and the RNA-buffer solution through another inlet. A typical flow rate ratio is 3:1 (aqueous:organic).

  • Nanoparticle Formation: The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the RNA cargo.

  • Dialysis: Collect the LNP solution and dialyze against PBS (pH 7.4) for at least 18 hours to remove ethanol and exchange the buffer.

  • Concentration and Sterilization: Concentrate the dialyzed LNP solution using an appropriate centrifugal filter device. Sterilize the final formulation by passing it through a 0.22 µm filter.

  • Storage: Store the final this compound-LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase lipids This compound, DSPC, Cholesterol, PEG-Lipid in Ethanol mixer Microfluidic Mixing lipids->mixer rna Cas9 mRNA + sgRNA in Citrate Buffer (pH 4.0) rna->mixer dialysis Dialysis vs. PBS (pH 7.4) mixer->dialysis Self-Assembly concentrate Concentration & Sterile Filtration dialysis->concentrate Buffer Exchange final_lnp Final this compound-LNP Formulation concentrate->final_lnp

This compound-LNP Formulation Workflow
Protocol 2: Characterization of this compound-LNPs

This protocol outlines the key quality control assays for this compound-LNP characterization.

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP formulation in PBS (pH 7.4).

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument.

  • Record the Z-average diameter and PDI.

2. Encapsulation Efficiency (EE) Quantification:

  • Use a nucleic acid quantification assay, such as the RiboGreen assay.

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).

  • Calculate the EE using the formula: EE (%) = (Total RNA - Free RNA) / Total RNA * 100.

3. Cryo-Transmission Electron Microscopy (Cryo-TEM):

  • Prepare vitrified samples of the LNP formulation.

  • Image the samples using a cryo-TEM to visualize the morphology and lamellarity of the nanoparticles.[5][6]

Protocol 3: In Vivo Administration and Gene Editing Analysis

This protocol describes the systemic administration of this compound-LNPs to mice and the subsequent analysis of on-target and off-target editing.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • This compound-LNP formulation

  • Sterile saline solution

  • DNA extraction kit

  • Primers for target and off-target loci

  • Next-Generation Sequencing (NGS) platform

Procedure:

  • Dosing: Dilute the this compound-LNP formulation in sterile saline to the desired concentration. Administer to mice via a single intravenous (tail vein) injection.

  • Tissue Harvesting: At a predetermined time point (e.g., 72 hours post-injection), euthanize the mice and harvest the target tissue (e.g., liver).

  • Genomic DNA Extraction: Extract genomic DNA from a portion of the harvested tissue using a commercial DNA extraction kit.

  • On-Target and Off-Target Analysis:

    • Amplify the on-target locus and predicted off-target sites from the genomic DNA using PCR with specific primers.

    • Prepare sequencing libraries from the PCR amplicons.

    • Perform deep sequencing using an NGS platform.[7]

    • Analyze the sequencing data to quantify the percentage of insertions and deletions (indels) at each locus. Off-target analysis can be guided by computational prediction tools and unbiased methods like GUIDE-seq or CIRCLE-seq for comprehensive assessment.[8][9]

InVivo_Workflow start This compound-LNP (Cas9 mRNA/sgRNA) injection Intravenous Injection into Mouse Model start->injection time Incubation (e.g., 72 hours) injection->time harvest Harvest Target Tissue (e.g., Liver) time->harvest gDNA Genomic DNA Extraction harvest->gDNA pcr PCR Amplification of On- and Off-Target Loci gDNA->pcr ngs Next-Generation Sequencing (NGS) pcr->ngs analysis Indel Frequency Analysis ngs->analysis

In Vivo Gene Editing Workflow

Mechanism of Action: this compound-LNP Mediated Gene Editing

The this compound-LNP delivery system facilitates gene editing through a multi-step intracellular pathway.

  • Cellular Uptake: After systemic administration, this compound-LNPs are primarily taken up by target cells, such as hepatocytes, through endocytosis.

  • Endosomal Escape: As the endosome matures and its internal pH drops, the this compound lipid becomes protonated (positively charged). This charge interacts with the negatively charged endosomal membrane, leading to membrane disruption and the release of the Cas9 mRNA and sgRNA cargo into the cytoplasm.[4]

  • Translation and Complex Formation: In the cytoplasm, the Cas9 mRNA is translated into Cas9 protein by the cell's ribosomal machinery. The Cas9 protein then complexes with the sgRNA to form a functional ribonucleoprotein (RNP) complex.

  • Nuclear Translocation: The Cas9-sgRNA RNP complex translocates into the nucleus.

  • Gene Editing: Within the nucleus, the sgRNA guides the Cas9 nuclease to the specific target DNA sequence. Cas9 then induces a double-strand break (DSB) at the target site. The cell's natural DNA repair machinery, often the non-homologous end joining (NHEJ) pathway, repairs the break, which frequently results in small insertions or deletions (indels). These indels can disrupt the open reading frame of the gene, leading to a functional gene knockout.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lnp This compound-LNP endosome Endosome (Acidification) lnp->endosome Endocytosis escape Endosomal Escape (this compound Protonation) endosome->escape cas9_mrna Cas9 mRNA escape->cas9_mrna sgrna sgRNA escape->sgrna translation Translation (Ribosomes) cas9_protein Cas9 Protein translation->cas9_protein cas9_mrna->translation rnp Cas9-sgRNA RNP Complex sgrna->rnp cas9_protein->rnp dna Target DNA rnp->dna Nuclear Import & DNA Binding dsb Double-Strand Break (DSB) dna->dsb Cas9 Cleavage nhej NHEJ Repair dsb->nhej indel Gene Knockout (Indel Formation) nhej->indel

This compound-LNP Intracellular Delivery Pathway

References

Unraveling the Potential of IAJD93-Based Delivery of Immunomodulatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into "IAJD93" as a delivery vehicle for immunomodulatory agents have not yielded specific public data or research. This suggests that "this compound" may be a novel, proprietary, or internal designation not yet widely documented in scientific literature. The following application notes and protocols are therefore based on established principles of nanoparticle-mediated delivery of immunomodulatory agents, providing a comprehensive framework for researchers, scientists, and drug development professionals. This generalized guide can be adapted once specific details about the physicochemical properties of this compound become available.

Application Notes

The delivery of immunomodulatory agents using nanoparticle-based systems offers significant advantages over conventional administration. These include enhanced bioavailability, targeted delivery to specific cells or tissues, controlled release kinetics, and reduced systemic toxicity.[1][2][3] Nanocarriers can be engineered to protect the therapeutic payload from degradation, bypass biological barriers, and modulate immune responses with high precision.[4][5][6]

Key Features of Nanoparticle-Based Immunomodulatory Delivery:

  • Targeted Delivery: Nanoparticles can be functionalized with ligands (e.g., antibodies, peptides) that recognize specific receptors on immune cells, directing the therapeutic agent to the desired site of action.[3] This active targeting strategy minimizes off-target effects and enhances therapeutic efficacy.

  • Controlled Release: The composition and structure of nanoparticles can be tailored to control the release of the encapsulated immunomodulatory agent in response to specific physiological triggers such as pH, temperature, or enzymes.[7][8]

  • Enhanced Stability: Encapsulation within nanoparticles protects sensitive immunomodulatory agents, such as proteins and nucleic acids, from enzymatic degradation and clearance, prolonging their circulation time and therapeutic window.

  • Improved Cellular Uptake: The small size of nanoparticles facilitates their uptake by immune cells through mechanisms like endocytosis, ensuring efficient intracellular delivery of the therapeutic cargo.[1]

Table 1: Comparison of Nanoparticle Delivery Platforms for Immunomodulatory Agents

Nanoparticle TypeKey AdvantagesKey DisadvantagesExamples of Immunomodulatory Cargo
Lipid-Based Nanoparticles Biocompatible, high encapsulation efficiency for hydrophobic drugs, versatile surface modification.[2]Potential for instability and drug leakage.mRNA vaccines, siRNAs, small molecule inhibitors.[8][9]
Polymeric Nanoparticles Tunable degradation rates, controlled release, can encapsulate a wide range of drugs.[5]Potential for immunogenicity of some polymers.Cytokines, antigens, adjuvants.
Inorganic Nanoparticles Unique optical and magnetic properties for imaging and therapy, high surface area for drug loading.[3]Potential for long-term bioaccumulation and toxicity.[2][8]Adjuvants, photosensitizers for photodynamic therapy.

Experimental Protocols

The following are generalized protocols for the synthesis, characterization, and in vitro evaluation of a hypothetical nanoparticle-based delivery system for an immunomodulatory agent.

Protocol 1: Synthesis of Immunomodulator-Loaded Nanoparticles (Emulsion-Solvent Evaporation Method)

This protocol describes a common method for encapsulating a hydrophobic immunomodulatory agent within a biodegradable polymer, such as PLGA.

Materials:

  • PLGA (polylactic-co-glycolic acid)

  • Immunomodulatory agent (hydrophobic)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA) or other surfactant

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Dissolve a specific amount of PLGA and the immunomodulatory agent in DCM.

  • Prepare an aqueous solution of PVA.

  • Add the organic phase (PLGA and drug solution) to the aqueous PVA solution while stirring vigorously to form a primary oil-in-water (o/w) emulsion.

  • Sonicate the primary emulsion using a probe sonicator to reduce the droplet size.

  • Allow the organic solvent to evaporate by stirring the emulsion at room temperature for several hours.

  • Collect the formed nanoparticles by centrifugation.

  • Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the nanoparticles in a suitable buffer or lyophilize for long-term storage.

Protocol 2: Characterization of Nanoparticles

1. Size and Zeta Potential Analysis:

  • Instrument: Dynamic Light Scattering (DLS) and Zeta Potential Analyzer.

  • Procedure:

    • Disperse the nanoparticles in deionized water or a suitable buffer.

    • Measure the hydrodynamic diameter (size) and polydispersity index (PDI) using DLS.

    • Measure the surface charge (zeta potential) to assess colloidal stability.

2. Encapsulation Efficiency and Drug Loading:

  • Method: Indirect quantification.

  • Procedure:

    • After centrifugation during the synthesis process, collect the supernatant.

    • Quantify the amount of free (unencapsulated) immunomodulatory agent in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

      • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Protocol 3: In Vitro Release Study

Procedure:

  • Disperse a known amount of immunomodulator-loaded nanoparticles in a release buffer (e.g., PBS at pH 7.4).

  • Incubate the dispersion at 37°C with gentle shaking.

  • At predetermined time points, collect aliquots of the release medium.

  • Separate the nanoparticles from the medium by centrifugation.

  • Quantify the amount of released drug in the supernatant.

  • Plot the cumulative percentage of drug released as a function of time.

Protocol 4: In Vitro Cellular Uptake and Immunomodulatory Activity

Cell Line: A relevant immune cell line (e.g., macrophages like RAW 264.7, or dendritic cells).

1. Cellular Uptake:

  • Method: Fluorescence microscopy or flow cytometry using fluorescently labeled nanoparticles.

  • Procedure:

    • Incubate the immune cells with fluorescently labeled nanoparticles for various time periods.

    • Wash the cells to remove non-internalized nanoparticles.

    • Visualize cellular uptake using a fluorescence microscope or quantify the percentage of positive cells and mean fluorescence intensity by flow cytometry.

2. Immunomodulatory Activity Assay (Example: Cytokine Production):

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Treat immune cells with the immunomodulator-loaded nanoparticles, free drug, and empty nanoparticles (as controls).

    • After a suitable incubation period, collect the cell culture supernatant.

    • Measure the concentration of relevant cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant using ELISA kits according to the manufacturer's instructions.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the delivery of immunomodulatory agents.

G cluster_0 Nanoparticle Formulation cluster_1 Cellular Interaction and Uptake cluster_2 Immunomodulatory Effect Core Material Core Material Loaded Nanoparticle Loaded Nanoparticle Core Material->Loaded Nanoparticle Encapsulation Immunomodulatory Agent Immunomodulatory Agent Immunomodulatory Agent->Loaded Nanoparticle Encapsulation Surface Ligand Surface Ligand Targeted Nanoparticle Targeted Nanoparticle Surface Ligand->Targeted Nanoparticle Loaded Nanoparticle->Targeted Nanoparticle Surface Functionalization Receptor Binding Receptor Binding Targeted Nanoparticle->Receptor Binding Targeting Endocytosis Endocytosis Receptor Binding->Endocytosis Endosomal Escape Endosomal Escape Endocytosis->Endosomal Escape Drug Release Drug Release Endosomal Escape->Drug Release Target Engagement Target Engagement Drug Release->Target Engagement Signaling Pathway Modulation Signaling Pathway Modulation Target Engagement->Signaling Pathway Modulation Cytokine Production Cytokine Production Signaling Pathway Modulation->Cytokine Production Gene Expression Changes Gene Expression Changes Signaling Pathway Modulation->Gene Expression Changes G Immunomodulator Immunomodulator Receptor Receptor Immunomodulator->Receptor Binding Adaptor Protein Adaptor Protein Receptor->Adaptor Protein Activation Kinase Cascade Kinase Cascade Adaptor Protein->Kinase Cascade Recruitment Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Phosphorylation Nucleus Nucleus Transcription Factor->Nucleus Translocation Gene Expression Gene Expression Nucleus->Gene Expression Modulation Immune Response Immune Response Gene Expression->Immune Response

References

Application Notes and Protocols for IAJD93 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IAJD93 is an ionizable lipid that plays a critical role in the formulation of lipid nanoparticles (LNPs) for the delivery of RNA therapeutics. Its unique chemical structure allows for efficient encapsulation of RNA molecules and facilitates their escape from the endosome into the cytoplasm, a crucial step for the successful translation of mRNA or the activity of siRNA. At physiological pH, this compound is neutral, but it becomes protonated in the acidic environment of the endosome. This change in charge is key to its function, as it disrupts the endosomal membrane, releasing the RNA payload into the cell's cytoplasm.[1] These application notes provide an overview of the use of this compound in preclinical research models, with a focus on the development of RNA-based therapies.

Principle Applications

The primary application of this compound in preclinical research is as a component of LNP delivery systems for various types of RNA, including:

  • Messenger RNA (mRNA): For applications in vaccine development, protein replacement therapies, and cancer immunotherapy.

  • Small interfering RNA (siRNA): For gene silencing applications to study gene function or to develop therapies for diseases caused by the overexpression of specific genes.

  • MicroRNA (miRNA): For therapeutic approaches aimed at modulating gene expression.

The use of this compound in LNPs allows for the systemic or localized delivery of these RNA molecules in vivo, enabling the study of their therapeutic effects in various preclinical animal models of disease.

Mechanism of Action: Endosomal Escape

The efficacy of RNA therapeutics is highly dependent on their successful delivery into the cytoplasm of target cells. This compound is instrumental in overcoming one of the most significant barriers in this process: endosomal entrapment.

cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (Acidic pH) LNP LNP with this compound (Neutral) LNP_protonated This compound becomes Protonated (+) LNP->LNP_protonated Endocytosis Membrane_disruption Endosomal Membrane Disruption LNP_protonated->Membrane_disruption Ionization RNA_release RNA Release Membrane_disruption->RNA_release Escape Cytoplasm Cytoplasm RNA_release->Cytoplasm

Caption: Mechanism of this compound-mediated endosomal escape of RNA.

Experimental Protocols

Protocol 1: Formulation of this compound-containing Lipid Nanoparticles for RNA Delivery

This protocol describes a general method for formulating RNA-loaded LNPs using this compound. The precise ratios of lipids should be optimized for the specific application and RNA molecule.

Materials:

  • This compound

  • Helper lipids (e.g., DSPC, Cholesterol)

  • PEG-lipid (e.g., DMG-PEG 2000)

  • RNA (mRNA or siRNA) in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695)

  • Nuclease-free water

  • Dialysis or tangential flow filtration (TFF) system

Procedure:

  • Lipid Stock Preparation: Dissolve this compound, helper lipids, and PEG-lipid in ethanol to achieve the desired molar ratio.

  • RNA Solution Preparation: Dissolve the RNA in a low pH buffer.

  • LNP Formulation:

    • Rapidly mix the lipid-ethanol solution with the RNA-buffer solution at a defined ratio (e.g., 3:1 aqueous:organic phase). This can be achieved using a microfluidic mixing device or by turbulent mixing.

    • The rapid mixing causes the lipids to precipitate and self-assemble into LNPs, encapsulating the RNA.

  • Purification and Buffer Exchange:

    • Remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) using dialysis or TFF.

  • Sterilization: Filter the final LNP formulation through a 0.22 µm sterile filter.

  • Characterization: Analyze the LNPs for size, polydispersity index (PDI), zeta potential, and RNA encapsulation efficiency.

Protocol 2: In Vitro Transfection of Cultured Cells with this compound-LNPs

This protocol outlines a general procedure for transfecting cells in culture to assess the functional delivery of RNA.

Materials:

  • This compound-LNP-RNA formulation

  • Cultured cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Assay-specific reagents (e.g., luciferase assay substrate for mRNA encoding luciferase, qPCR reagents for siRNA-mediated knockdown)

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • Dilute the this compound-LNP-RNA formulation to the desired concentration in serum-free medium.

    • Remove the existing medium from the cells and add the LNP-containing medium.

    • Incubate the cells with the LNPs for 4-6 hours at 37°C.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with a complete culture medium.

    • Incubate the cells for an additional 24-72 hours, depending on the specific assay.

  • Analysis:

    • For mRNA delivery, measure the expression of the encoded protein (e.g., via western blot, ELISA, or functional assay).

    • For siRNA delivery, measure the knockdown of the target gene expression (e.g., via qPCR or western blot).

Data Presentation

The characterization of this compound-containing LNPs is a critical step in preclinical development. The following table provides an example of the data that should be collected.

ParameterSymbolExample ValueAcceptance Criteria
Mean Particle Size (nm)Z-avg8570 - 100
Polydispersity IndexPDI0.12< 0.2
Zeta Potential (mV)ζ-5.2-10 to +10
RNA Encapsulation (%)EE%95> 90%
RNA Concentration (µg/mL)[RNA]50As per target

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for evaluating a novel this compound-LNP-RNA formulation.

cluster_formulation Phase 1: Formulation & Characterization cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Preclinical Studies A LNP Formulation (this compound + RNA) B Physicochemical Characterization (Size, PDI, Zeta, EE%) A->B C Cell-based Assays (Transfection Efficiency) B->C D Cytotoxicity Assessment C->D E Animal Model Selection D->E F Pharmacokinetics (PK) & Biodistribution E->F G Efficacy Studies F->G H Toxicology Studies G->H

Caption: Preclinical development workflow for this compound-LNP therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LNP Encapsulation Efficiency with IAJD93

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the encapsulation efficiency of lipid nanoparticles (LNPs) formulated with the novel ionizable lipid IAJD93. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of IAJD993 in the LNP formulation?

A1: this compound is an ionizable cationic lipid, a critical component for efficiently encapsulating nucleic acid payloads (like mRNA and siRNA) into lipid nanoparticles.[1][2][3] Its positive charge at a low pH facilitates the binding of negatively charged nucleic acids during LNP formation.[3][4] At physiological pH, its charge becomes more neutral, which helps in reducing toxicity and preventing non-specific binding with biomolecules in the body.[4]

Q2: What are the other essential lipid components in an LNP formulation containing this compound?

A2: A typical LNP formulation includes four key components:

  • Ionizable Cationic Lipid (e.g., this compound): Crucial for nucleic acid encapsulation and endosomal escape.[1][2][3]

  • Helper Lipids (e.g., DSPC, DOPE): These phospholipids (B1166683) contribute to the structural integrity and stability of the nanoparticle.[2][5][6] Some helper lipids, like DOPE, can also aid in endosomal release.[5]

  • Cholesterol: This component enhances LNP stability, promotes membrane fusion, and helps fill gaps between the lipid tails.[2][5][6]

  • PEGylated Lipid (PEG-lipid): This lipid helps control the particle size and provides a protective hydrophilic layer that increases circulation time in the body.[5][6]

Q3: What is a good target size for LNPs and why is it important?

A3: For systemic delivery, an optimal LNP size is generally considered to be in the range of 50-100 nm.[7][8] This size range allows for effective cellular uptake while minimizing rapid clearance by the immune system.[8] Particle size is a critical quality attribute that can impact the stability, biodistribution, and overall efficacy of the LNP formulation.[9]

Q4: How is encapsulation efficiency (EE) typically measured?

A4: Encapsulation efficiency is commonly determined using fluorescence-based assays, with RiboGreen being a widely used reagent.[10][11] The principle involves measuring the fluorescence of the nucleic acid. A measurement is taken of the untreated LNPs (to quantify free, unencapsulated nucleic acid) and another after lysing the LNPs with a detergent (like Triton X-100) to measure the total nucleic acid.[12] The EE is then calculated as the percentage of the encapsulated nucleic acid relative to the total nucleic acid.[13] Other methods like capillary gel electrophoresis with laser-induced fluorescence detection (CGE-LIF) can also be used for more detailed analysis.[14]

Troubleshooting Guide

This guide addresses common problems encountered during LNP formulation with this compound and provides systematic steps for resolution.

Problem 1: Low Encapsulation Efficiency (<80%)

Low encapsulation efficiency is a frequent challenge that can significantly impact the therapeutic dose and efficacy of your LNP formulation.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Suboptimal pH of Aqueous Buffer The pH of the aqueous buffer containing the nucleic acid is critical for the protonation of the ionizable lipid this compound. Ensure the buffer pH is acidic (typically pH 3-5) to promote a positive charge on this compound, which is necessary for electrostatic interaction with the negatively charged nucleic acid backbone.[4][15]
Incorrect N/P Ratio The N/P ratio, which is the molar ratio of protonatable nitrogens in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid, is a key parameter. A low N/P ratio may result in insufficient positive charges to encapsulate the nucleic acid payload effectively. Systematically screen different N/P ratios (e.g., from 3 to 10) to find the optimal balance for your specific payload and formulation.[16][17]
Issues with Lipid Stock Solutions Ensure all lipid components are fully dissolved in the organic solvent (commonly ethanol) before mixing.[12] Some lipids, like cholesterol, may require gentle heating to fully dissolve and should be kept warm to prevent precipitation.[12] Inaccurate concentrations of lipid stocks will alter the final lipid ratios and impact LNP formation.
Inefficient Mixing Method The method of mixing the lipid-organic phase with the nucleic acid-aqueous phase significantly influences LNP formation and encapsulation. For reproducible and high-efficiency encapsulation, microfluidic mixing is highly recommended over manual methods like pipetting.[8][18]
Poor Quality of Nucleic Acid The purity and integrity of your nucleic acid payload are crucial. Ensure your mRNA or siRNA is of high quality, intact, and free of contaminants.[19] Degraded nucleic acids can lead to lower encapsulation efficiency.

Troubleshooting Workflow for Low Encapsulation Efficiency:

low_ee_troubleshooting start Start: Low Encapsulation Efficiency (<80%) check_ph Verify Aqueous Buffer pH (3-5) start->check_ph optimize_np Optimize N/P Ratio (Screen 3-10) check_ph->optimize_np pH is optimal check_lipids Inspect Lipid Stock Solutions (Solubility, Concentration) optimize_np->check_lipids N/P ratio optimized evaluate_mixing Evaluate Mixing Method (Consider Microfluidics) check_lipids->evaluate_mixing Lipids are correct check_na_quality Assess Nucleic Acid Integrity evaluate_mixing->check_na_quality Mixing is rapid & reproducible remeasure_ee Remeasure Encapsulation Efficiency check_na_quality->remeasure_ee Nucleic acid is high quality

Caption: A stepwise workflow for troubleshooting low LNP encapsulation efficiency.

Problem 2: High Polydispersity Index (PDI > 0.2)

A high PDI indicates a broad size distribution of your LNPs, which can lead to inconsistent performance and potential issues with cellular uptake and biodistribution.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Mixing Manual mixing methods can introduce variability, leading to a wider particle size distribution.[8] Utilizing a microfluidic system provides precise control over the mixing process, resulting in more homogenous LNPs with lower PDI.[20]
Suboptimal Flow Rates in Microfluidics When using a microfluidic device, the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous and organic phases are critical parameters. Generally, a higher TFR leads to smaller and more uniform LNPs.[8] It is important to optimize these parameters for your specific lipid composition and payload.
Lipid Aggregation Poor solubility of one or more lipid components can lead to aggregation and a higher PDI. Ensure all lipids are fully dissolved in the organic phase before mixing.[12]
Inappropriate PEG-Lipid Concentration The concentration of the PEG-lipid plays a significant role in controlling particle size and preventing aggregation.[9] A concentration that is too low may not provide sufficient steric stabilization. Experiment with slightly different molar percentages of the PEG-lipid in your formulation.

Logical Relationship for Optimizing PDI:

pdi_optimization high_pdi High PDI (>0.2) mixing_method Mixing Method high_pdi->mixing_method microfluidics_params Microfluidic Parameters high_pdi->microfluidics_params lipid_solubility Lipid Solubility high_pdi->lipid_solubility peg_lipid_conc PEG-Lipid Concentration high_pdi->peg_lipid_conc low_pdi Optimal PDI (≤0.2) mixing_method->low_pdi Use Microfluidics microfluidics_params->low_pdi Optimize TFR/FRR lipid_solubility->low_pdi Ensure Full Dissolution peg_lipid_conc->low_pdi Adjust Molar %

Caption: Key factors influencing the polydispersity index (PDI) of LNPs.

Experimental Protocols

Protocol 1: Microfluidics-Based LNP Formulation

This protocol describes a general method for formulating LNPs using a microfluidic mixing device.

Materials:

  • This compound in ethanol (B145695)

  • Helper lipid (e.g., DSPC) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid in ethanol

  • Nucleic acid (e.g., mRNA) in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Syringes for the microfluidic system

Procedure:

  • Prepare the Lipid Mixture (Organic Phase):

    • In an appropriate vial, combine the stock solutions of this compound, helper lipid, cholesterol, and PEG-lipid in the desired molar ratios.

    • Add ethanol to achieve the final desired total lipid concentration (e.g., 10-25 mM).

    • Ensure the mixture is homogenous and all lipids are fully dissolved.

  • Prepare the Nucleic Acid Solution (Aqueous Phase):

    • Dilute the nucleic acid stock in the acidic aqueous buffer to the desired concentration.

  • Set up the Microfluidic System:

    • Load the lipid mixture into one syringe and the nucleic acid solution into another.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the instrument. A common starting FRR is 3:1 (aqueous:organic).

  • LNP Formation:

    • Start the pumps. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of LNPs.

    • Collect the resulting LNP suspension from the outlet.

  • Downstream Processing:

    • To remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4), perform dialysis or tangential flow filtration (TFF).[10]

    • Sterilize the final LNP formulation by passing it through a 0.2 µm filter.

Protocol 2: Quantification of Encapsulation Efficiency using RiboGreen Assay

Materials:

  • LNP formulation

  • Quant-iT RiboGreen reagent

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • 10% Triton X-100 solution

  • Nucleic acid standards of known concentration

  • 96-well black plate

  • Plate reader capable of measuring fluorescence (Excitation: ~480 nm, Emission: ~520 nm)

Procedure:

  • Prepare Nucleic Acid Standards:

    • Create a standard curve by preparing a series of dilutions of your nucleic acid in TE buffer.

  • Prepare LNP Samples:

    • Sample A (Free Nucleic Acid): Dilute your LNP formulation in TE buffer to a suitable concentration.

    • Sample B (Total Nucleic Acid): To a separate aliquot of the diluted LNP formulation, add Triton X-100 to a final concentration of 1-2% to lyse the LNPs. Incubate for 10-15 minutes at room temperature.

  • Prepare RiboGreen Working Solution:

    • Dilute the RiboGreen reagent in TE buffer according to the manufacturer's instructions.

  • Measurement:

    • Add the RiboGreen working solution to the wells of the 96-well plate.

    • Add your standards and LNP samples (Sample A and Sample B) to the wells.

    • Incubate for 5 minutes, protected from light.

    • Measure the fluorescence intensity using the plate reader.

  • Calculation:

    • Use the standard curve to determine the concentration of nucleic acid in Sample A (free) and Sample B (total).

    • Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

References

Navigating the Labyrinth of LNP Scale-Up: A Technical Support Center for IAJD93 LNP Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the journey of scaling up IAJD93 Lipid Nanoparticle (LNP) production, the path from benchtop discovery to large-scale manufacturing is often fraught with challenges. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to navigate these complexities and ensure a seamless transition from lab-scale to clinical and commercial production.

Troubleshooting Guide: Common Issues in this compound LNP Scale-Up

This guide addresses specific problems that may arise during the scale-up of this compound LNP production, offering potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Steps
Inconsistent Particle Size & High Polydispersity Index (PDI) 1. Inefficient mixing at larger scales.[1] 2. Altered flow rate ratios or total flow rates.[2][3] 3. Suboptimal lipid-to-drug ratio.[4] 4. Issues with the manufacturing equipment (e.g., inconsistent pump performance).[5]1. Optimize Mixing Parameters: Transition from lab-scale microfluidics to a scalable mixing technology like a T-mixer or confined impinging jet mixer.[5][6] Re-evaluate and optimize mixing speeds and geometry. 2. Flow Rate Adjustment: Systematically vary the total flow rate and the flow rate ratio of the lipid and aqueous phases to find the optimal conditions for the desired particle size.[2][3] 3. Formulation Re-evaluation: Re-optimize the lipid and payload concentrations for the new scale.[4] 4. Equipment Calibration & Maintenance: Ensure all pumps and mixing components are properly calibrated and functioning according to specifications.
Low Encapsulation Efficiency 1. Poor mixing leading to inefficient self-assembly.[1] 2. Unfavorable pH of the aqueous phase.[3] 3. Degradation of the this compound payload. 4. Incorrect lipid composition or ratios.[1]1. Enhance Mixing Efficiency: As with particle size control, ensure rapid and homogenous mixing.[1] 2. pH Optimization: Verify and adjust the pH of the aqueous buffer to ensure the ionizable lipid is positively charged to facilitate interaction with the negatively charged payload.[3] 3. Payload Integrity Check: Analyze the integrity of the this compound payload before and after encapsulation. 4. Lipid Ratio Review: Confirm the molar ratios of the cationic lipid, helper lipids, cholesterol, and PEG-lipid are correct.[7]
Batch-to-Batch Variability 1. Inconsistent quality of raw materials.[1][8] 2. Lack of standardized operating procedures (SOPs). 3. Fluctuations in process parameters (e.g., temperature, pressure).[9] 4. Inadequate in-process controls.1. Raw Material Qualification: Implement stringent quality control checks for all incoming raw materials, including lipids and the this compound payload.[1][8] 2. Standardize Protocols: Develop and strictly adhere to detailed SOPs for every step of the manufacturing process. 3. Process Parameter Monitoring: Implement real-time monitoring and control of critical process parameters.[10] 4. In-Process Testing: Introduce in-process analytical tests to monitor critical quality attributes (CQAs) at key stages.
LNP Aggregation 1. Suboptimal PEG-lipid concentration.[11] 2. Issues during the purification/concentration step (e.g., excessive shear stress).[5] 3. Inappropriate storage conditions (temperature, buffer).1. Optimize PEG-Lipid Content: The amount of PEGylated lipid can influence particle stability and prevent aggregation.[11] 2. Gentle Purification: Optimize the tangential flow filtration (TFF) process by adjusting transmembrane pressure and shear rate to minimize stress on the LNPs.[5][9] 3. Stability Studies: Conduct stability studies to determine the optimal storage buffer, temperature, and handling conditions.
Difficulties with Sterile Filtration 1. Large or aggregated LNPs clogging the filter.[12] 2. Incompatible filter material.1. Ensure Consistent Particle Size: Address any issues leading to large or aggregated particles before the filtration step.[12] 2. Filter Selection: Perform filter compatibility and sizing studies to select the appropriate pore size and material that minimizes product loss and maintains LNP integrity.[9]

Frequently Asked Questions (FAQs)

A curated list of common questions to guide your this compound LNP scale-up strategy.

1. What are the primary challenges when scaling up LNP production?

The main challenges include maintaining precise control over formulation parameters to ensure batch-to-batch consistency, adapting laboratory-scale production technologies for larger volumes, securing a steady supply of high-quality raw materials, and adhering to stringent regulatory and sterility requirements.[1][13]

2. How do I choose the right manufacturing technology for scale-up?

While microfluidics are excellent for lab-scale production and screening, they can be challenging to scale directly.[1][14] For larger scale manufacturing, technologies like high-flow T-mixing systems or confined impinging jet mixers are often employed.[5][6] The choice depends on the desired batch size, and it's crucial to perform process development studies to ensure the chosen technology yields LNPs with the desired characteristics.[5]

3. What critical quality attributes (CQAs) should I monitor during scale-up?

Key CQAs for LNPs include particle size, polydispersity index (PDI), encapsulation efficiency, and zeta potential.[4][15] It is essential to establish and validate analytical methods to monitor these attributes throughout the manufacturing process and for final product release.[4][15] The industry generally suggests a PDI of less than 0.3 indicates a homogenous particle population.[11]

4. How can I ensure the stability of my scaled-up LNP formulation?

LNP stability is influenced by factors such as the lipid composition (especially the PEG-lipid), the final buffer formulation, and storage temperature.[11][16] Comprehensive stability studies under various conditions are necessary to determine the optimal storage and handling procedures for the final product.[9]

5. What are the regulatory considerations for large-scale LNP manufacturing?

Large-scale production of LNPs for therapeutic use must comply with Current Good Manufacturing Practices (cGMP).[13] This involves stringent control over the entire manufacturing process, from raw material sourcing and facility design to process validation and quality control.[4][13] Early engagement with regulatory authorities can help ensure that the scale-up strategy aligns with regulatory expectations.[8]

Experimental Protocols

This compound LNP Formulation via T-Mixing (Conceptual Protocol)

This protocol outlines a generalized procedure for formulating this compound LNPs using a T-mixing apparatus, a common method for scalable production.

  • Preparation of Solutions:

    • Lipid Phase: Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratios.

    • Aqueous Phase: Dissolve the this compound payload in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) to ensure the ionizable lipid is protonated.

  • Mixing:

    • Set up the T-mixing apparatus with two inlet pumps, one for the lipid phase and one for the aqueous phase.

    • Pump the lipid and aqueous phases through the T-mixer at a specific total flow rate and flow rate ratio (e.g., 3:1 aqueous to lipid phase). The rapid mixing in the T-junction induces the self-assembly of the LNPs.

  • Maturation:

    • Collect the resulting LNP dispersion and allow it to mature for a defined period (e.g., 30 minutes to 2 hours) to stabilize.

  • Purification and Concentration:

    • Utilize Tangential Flow Filtration (TFF) to remove the ethanol, exchange the buffer to a neutral pH (e.g., PBS, pH 7.4), and concentrate the LNP suspension. This process also removes any unencapsulated this compound.

  • Sterile Filtration:

    • Pass the purified and concentrated LNP formulation through a 0.22 µm sterile filter into a sterile collection vessel.

  • Characterization:

    • Analyze the final LNP product for key quality attributes, including particle size and PDI (using Dynamic Light Scattering), encapsulation efficiency (using a fluorescence-based assay), and payload integrity.

Characterization of LNP Particle Size and Polydispersity Index (PDI)
  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small sample of the LNP formulation in the final formulation buffer to an appropriate concentration for DLS analysis.

    • Place the diluted sample in a cuvette and insert it into the DLS instrument.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform the DLS measurement to obtain the intensity-weighted particle size distribution and the PDI.

    • The PDI is a measure of the broadness of the size distribution, with lower values indicating a more monodisperse sample.

Visualizing the Process: Diagrams and Workflows

To further clarify the intricate processes involved in this compound LNP production and troubleshooting, the following diagrams have been generated using Graphviz.

LNP_Scale_Up_Workflow cluster_preclinical Preclinical / Lab Scale cluster_scale_up Scale-Up Process cluster_gmp GMP Production lab_formulation Formulation Development (Microfluidics) lab_characterization Characterization (Size, PDI, EE%) lab_formulation->lab_characterization process_dev Process Development (T-Mixing / Jet Impingement) lab_characterization->process_dev scale_up_mfg Large-Scale Manufacturing process_dev->scale_up_mfg raw_material Raw Material Sourcing & Qualification raw_material->scale_up_mfg purification Downstream Processing (TFF, Sterile Filtration) scale_up_mfg->purification qc_testing In-Process & Release QC purification->qc_testing gmp_mfg cGMP Manufacturing qc_testing->gmp_mfg final_product Final Drug Product gmp_mfg->final_product

Caption: High-level workflow for scaling up LNP production.

Troubleshooting_Logic issue Issue Identified: Inconsistent Particle Size cause1 Inefficient Mixing? issue->cause1 cause2 Incorrect Flow Rates? issue->cause2 cause3 Raw Material Variability? issue->cause3 solution1 Optimize Mixing Parameters (e.g., switch to T-mixer, adjust speed) cause1->solution1 solution2 Systematically Vary Total Flow Rate & Ratio cause2->solution2 solution3 Implement Stringent Raw Material QC cause3->solution3

Caption: Troubleshooting logic for inconsistent particle size.

References

troubleshooting IAJD93 formulation instability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IAJD93 ionizable lipid and associated lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common formulation instability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in a formulation?

This compound is an ionizable lipid critical for the formulation of lipid nanoparticles (LNPs) designed to deliver nucleic acid payloads like mRNA or siRNA. Its primary role is to electrostatically interact with and encapsulate the negatively charged nucleic acid cargo at an acidic pH (typically pH 4-5) during LNP formation. Upon entering a cell and encountering the acidic environment of the endosome, this compound becomes protonated (positively charged). This charge switch is believed to disrupt the endosomal membrane, facilitating the release of the nucleic acid payload into the cytoplasm where it can perform its therapeutic function.[1][2][3][4][5]

Q2: What are the most common signs of instability in an this compound LNP formulation?

The most common indicators of LNP instability include an increase in particle size and polydispersity index (PDI), visible precipitation or cloudiness in the solution, a decrease in RNA encapsulation efficiency over time, and chemical degradation of the lipid components.[6][7][8] These issues can compromise the formulation's efficacy and safety.

Q3: How does pH impact the stability of my this compound LNP formulation?

pH is a critical factor. The formulation process relies on a low pH to protonate this compound for RNA encapsulation. After formation, the formulation is typically neutralized to a physiological pH (~7.4) for in vivo applications. Deviations from the optimal pH range during storage can lead to particle aggregation, fusion, or premature release of the RNA payload.[1][2][7][9] The stability of the LNP is highly dependent on the pH and the buffer system used.[7]

Q4: Why is long-term storage at ultra-low temperatures (-20°C or -80°C) often required?

Long-term storage at low temperatures is necessary to slow down both physical and chemical degradation pathways.[10] It helps prevent lipid degradation and preserves RNA integrity. However, the freezing and thawing process itself can be a source of stress, potentially causing particle fusion and aggregation if not properly controlled.[6][11]

Troubleshooting Guides

Issue 1: Increase in Particle Size and Polydispersity Index (PDI) During Storage

Question: I've observed a significant increase in the average particle size (Z-average) and PDI of my this compound LNP formulation after storing it for one week at 4°C. What could be the cause?

Answer: An increase in particle size and PDI is a classic sign of colloidal instability, likely due to particle aggregation or fusion.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Buffer Conditions: The pH or ionic strength of your storage buffer may not be ideal for maintaining repulsive forces between nanoparticles.

    • Action: Verify the pH of your formulation. Screen a panel of buffers (e.g., citrate, phosphate, Tris) at different ionic strengths to identify the most stabilizing conditions.

  • Temperature Fluctuations: Even minor temperature cycling can promote instability. Storing near the front of a refrigerator or in a unit with frequent door openings can be problematic.

    • Action: Ensure the storage unit maintains a consistent temperature. For long-term stability, consider storage at -20°C or -80°C, but be mindful of freeze-thaw stresses.

  • High Particle Concentration: Highly concentrated LNP formulations are more prone to aggregation due to increased particle-particle interactions.

    • Action: Evaluate if you can work with a more dilute formulation. If high concentration is necessary, further optimization of excipients is critical.

  • Inadequate PEGylation: The PEG-lipid component is crucial for providing a steric barrier that prevents aggregation.

    • Action: Ensure the mole percentage of the PEG-lipid in your formulation is optimal (typically 1-2 mol%). Verify the quality and integrity of your PEG-lipid raw material.

Issue 2: Low or Decreasing RNA Encapsulation Efficiency

Question: My latest batch of this compound LNPs shows an encapsulation efficiency of only 65%, much lower than the expected >90%. What went wrong?

Answer: Low encapsulation efficiency (EE) points to problems during the LNP formation process or subsequent instability leading to RNA leakage.

Potential Causes & Troubleshooting Steps:

  • Incorrect pH During Mixing: The aqueous buffer containing the RNA must be sufficiently acidic (typically pH 4.0-5.0) to ensure this compound is positively charged for effective complexation with the negatively charged RNA.

    • Action: Prepare fresh buffers and meticulously verify the pH of the aqueous phase before mixing.

  • Suboptimal Mixing Dynamics: The speed and method of mixing the aqueous and lipid-ethanol phases are critical for particle formation and efficient encapsulation.

    • Action: If using a microfluidic mixer, ensure flow rates and ratios are correct and the device is not clogged. For manual mixing, ensure the procedure is consistent and rapid.

  • RNA Degradation: The RNA payload itself may be degraded, leading to smaller fragments that are not efficiently encapsulated.

    • Action: Verify the integrity of your RNA stock using a method like capillary gel electrophoresis before formulation. Always use nuclease-free water and consumables.

  • Formulation Instability (RNA Leakage): The formulation may be unstable, causing encapsulated RNA to leak out over time.[6]

    • Action: Measure EE immediately after formulation and again after a set period (e.g., 24 hours) to assess stability. If EE drops, refer to the troubleshooting guide for particle size increase, as the causes are often related.

Issue 3: Formulation Appears Cloudy or Contains Visible Precipitates

Question: After thawing my this compound LNP formulation, it appeared cloudy and I could see small white particles. What is happening?

Answer: Cloudiness and precipitation are signs of severe aggregation or fusion, often triggered by freeze-thaw stress.

Potential Causes & Troubleshooting Steps:

  • Cryo-concentration and Ice Crystal Damage: During freezing, as ice crystals form, LNPs and other solutes become concentrated in the remaining liquid phase, which can force particles together and lead to irreversible fusion.[6]

    • Action: Incorporate a cryoprotectant, such as sucrose (B13894) or trehalose (B1683222), into your formulation buffer. These sugars form a protective amorphous matrix around the LNPs during freezing, preventing aggregation.[6][7][11]

  • Slow Freezing/Thawing Rate: Slow rates can maximize the time spent in a state where ice crystals can grow and cause damage.

    • Action: Use a rapid freezing method (e.g., flash-freezing in liquid nitrogen or placing in a -80°C freezer). Thaw samples quickly in a water bath at room temperature.

  • Lipid Component Crystallization: One or more lipid components may be crystallizing or falling out of the nanoparticle structure at low temperatures.

    • Action: Re-evaluate the lipid ratios in your formulation. Ensure high-purity lipids are used, as impurities can act as nucleation sites for crystallization.

Data Presentation

Table 1: Effect of Storage Buffer pH on LNP Stability at 4°C (1 Week)
Storage Buffer (50 mM)pHInitial Z-average (nm)Z-average after 1 Week (nm)Initial PDIPDI after 1 Week
Sodium Citrate5.085.295.80.110.15
Sodium Phosphate6.584.988.10.120.13
Tris-HCl7.485.5155.30.110.28
Tris-HCl8.086.1240.70.130.45

This table illustrates how buffer pH can significantly impact the physical stability of an LNP formulation, with neutral to slightly basic pH values promoting aggregation in this hypothetical case.

Table 2: Impact of Cryoprotectants on Freeze-Thaw Stability (-80°C)
Formulation BufferZ-average Pre-Freeze (nm)Z-average Post-Thaw (nm)PDI Pre-FreezePDI Post-Thaw
PBS, pH 7.4 (No Cryoprotectant)88.1350.40.140.52
PBS + 5% (w/v) Sucrose89.295.10.130.16
PBS + 10% (w/v) Sucrose88.990.30.130.14
PBS + 10% (w/v) Trehalose89.591.50.140.15

This table demonstrates the protective effect of cryoprotectants like sucrose and trehalose in mitigating particle aggregation during a freeze-thaw cycle.[6]

Experimental Protocols

Protocol 1: LNP Size and Polydispersity Measurement by Dynamic Light Scattering (DLS)

This protocol outlines the standard procedure for measuring the hydrodynamic diameter (Z-average) and polydispersity index (PDI) of LNP samples.

Methodology:

  • System Preparation: Turn on the DLS instrument (e.g., Malvern Zetasizer) and allow the laser to warm up for at least 15-20 minutes.[12]

  • Sample Preparation:

    • Allow the LNP formulation to equilibrate to room temperature.

    • Gently mix the sample by inverting the vial 5-10 times. Do not vortex, as this can induce aggregation.

    • Dilute the LNP sample in the storage buffer to an appropriate concentration for measurement (typically a 1:50 to 1:100 dilution is a good starting point to avoid multiple scattering effects). The final solution should be clear and free of air bubbles.

  • Measurement:

    • Transfer the diluted sample (typically ~1 mL) into a clean, dust-free cuvette.[12]

    • Place the cuvette in the instrument.

    • Set the measurement parameters in the software: select the correct dispersant (e.g., water), set the equilibration time (e.g., 120 seconds), and measurement angle (e.g., backscatter at 173°).

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the size distribution report. The Z-average provides the intensity-weighted mean hydrodynamic size.

    • The Polydispersity Index (PDI) provides a measure of the broadness of the size distribution. A PDI value < 0.3 is generally considered acceptable for LNP formulations.[13]

Protocol 2: Determination of RNA Encapsulation Efficiency (EE) using a RiboGreen Assay

This protocol describes a modified RiboGreen assay to quantify the amount of RNA encapsulated within LNPs.[14][15] The principle relies on measuring the fluorescence of the RiboGreen dye, which binds to RNA. Fluorescence is measured in the presence and absence of a detergent (Triton X-100) that lyses the LNPs.

Methodology:

  • Reagent Preparation:

    • TE Buffer (1X): Prepare a 1X TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

    • Triton Lysis Buffer: Prepare a 2% (v/v) Triton X-100 solution in nuclease-free water.

    • RiboGreen Working Solution: Dilute the concentrated RiboGreen reagent 1:100 in 1X TE buffer immediately before use. Protect this solution from light.

  • Standard Curve Preparation:

    • Prepare a standard curve of your specific RNA in 1X TE buffer, with concentrations ranging from 0 to 2000 ng/mL.

  • Sample Preparation (in a 96-well black plate):

    • For each LNP sample, set up two conditions in triplicate:

      • No Lysis (Free RNA): Add 50 µL of LNP sample (appropriately diluted in TE buffer) and 50 µL of TE buffer.

      • Lysis (Total RNA): Add 50 µL of the same diluted LNP sample and 50 µL of the Triton Lysis Buffer.

    • Incubate the plate for 10 minutes at 37°C to ensure complete lysis of the LNPs in the Triton wells.[14]

  • Measurement:

    • Add 100 µL of the RiboGreen working solution to all standard and sample wells.

    • Mix gently and incubate for 5 minutes at room temperature, protected from light.

    • Read the fluorescence on a plate reader with excitation at ~480 nm and emission at ~520 nm.[14]

  • Calculation:

    • Use the standard curve to determine the RNA concentration in the "No Lysis" (Free RNA) and "Lysis" (Total RNA) conditions.

    • Calculate the Encapsulation Efficiency (%) using the formula: EE (%) = ( [Total RNA] - [Free RNA] ) / [Total RNA] * 100

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for LNP Aggregation start Problem: Increased Particle Size / PDI check_storage Check Storage Conditions: - Temperature stable? - Correct buffer pH? start->check_storage check_conc Review Formulation: - Particle concentration too high? check_storage->check_conc Yes solution_storage Solution: - Optimize buffer (pH, ionic strength) - Ensure stable temperature check_storage->solution_storage No check_peg Review Formulation: - PEG-lipid mol% correct? check_conc->check_peg No solution_conc Solution: - Dilute formulation - Re-optimize excipients check_conc->solution_conc Yes solution_peg Solution: - Adjust PEG-lipid mol% - Verify raw material quality check_peg->solution_peg Yes end_node Problem Resolved check_peg->end_node No solution_storage->end_node solution_conc->end_node solution_peg->end_node

Caption: Troubleshooting workflow for increased LNP particle size.

LNP_Components Key Components of an this compound-based LNP Formulation lnp Lipid Nanoparticle (LNP) This compound This compound (Ionizable Lipid) - Encapsulates RNA - Facilitates endosomal escape lnp->this compound helper Helper Lipid (e.g., DSPC) - Provides structural integrity lnp->helper chol Cholesterol - Modulates membrane fluidity - Enhances stability lnp->chol peg PEG-Lipid - Forms protective corona - Prevents aggregation lnp->peg rna RNA Payload - Therapeutic agent This compound->rna Encapsulates

Caption: Core components of an this compound LNP and their functions.

Stability_Testing_Workflow Experimental Workflow for LNP Stability Assessment cluster_0 Timepoint 0 (Initial Analysis) cluster_1 Stability Study cluster_2 Timepoint X (e.g., 1, 2, 4 weeks) t0_formulate Formulate LNP Batch t0_dls Measure Size/PDI (DLS) t0_formulate->t0_dls t0_ee Measure EE% (RiboGreen) t0_formulate->t0_ee storage Store Aliquots at Different Conditions (e.g., 4°C, -20°C, -80°C) t0_ee->storage tx_dls Measure Size/PDI (DLS) storage->tx_dls tx_ee Measure EE% (RiboGreen) storage->tx_ee data_analysis Compare T0 and TX Data to Determine Stability Profile tx_dls->data_analysis tx_ee->data_analysis

Caption: Workflow for a typical LNP formulation stability study.

References

Technical Support Center: IAJD93 In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel cytotoxic agent IAJD93. The information is designed to help address common issues encountered during in vitro experiments and ensure the generation of reliable and consistent data.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action for this compound-induced cytotoxicity?

A1: The precise mechanism of this compound is under active investigation. However, preliminary data suggests that its cytotoxic effects may be linked to the induction of apoptosis through the inhibition of key survival signaling pathways. Like many kinase inhibitors, it may exert its effects by competing with ATP at the catalytic binding site of its target kinase(s), disrupting downstream signaling cascades essential for cell survival and proliferation.[1]

Q2: We are observing significant variability in IC50 values for this compound between experiments. What could be the cause?

A2: Inconsistent IC50 values can stem from several factors. It is crucial to maintain consistency in cell health, passage number, and seeding density.[2] Stressed or overly confluent cells can show altered sensitivity to cytotoxic agents. Additionally, variations in the concentration of serum in the culture medium can impact the effective concentration of this compound due to protein binding.[2]

Q3: this compound appears to be precipitating in our cell culture medium at higher concentrations. How can we address this?

A3: Compound precipitation is a common issue that can lead to inaccurate and misleading results. Visually inspect your culture wells for any signs of precipitate after adding this compound. To mitigate this, consider preparing fresh dilutions from a DMSO stock for each experiment and ensure the final DMSO concentration in your assay does not exceed a level that is non-toxic to your cells (typically < 0.1-0.5%).[1][2] Testing the solubility of this compound in your specific cell culture medium prior to the experiment is also recommended.

Q4: How can we differentiate between this compound-induced apoptosis and general cytotoxicity?

A4: To distinguish between specific apoptotic cell death and non-specific cytotoxicity, it is important to use assays that measure markers of apoptosis. For example, a Caspase-Glo® 3/7 assay can be used to measure the activation of executioner caspases, which is a hallmark of apoptosis.[2] This can be run in parallel with a standard cytotoxicity assay, such as the MTT or LDH release assay, to provide a more complete picture of the mechanism of cell death.[3][4]

Troubleshooting Guides

Issue 1: Higher than expected cytotoxicity at low this compound concentrations.
Possible Cause Troubleshooting Step Expected Outcome
Cellular Stress Ensure optimal cell culture conditions, including media composition and confluency. Stressed cells may be more susceptible to drug-induced toxicity.[3]Reduced baseline cytotoxicity and a more consistent dose-response curve.
Off-Target Effects At high concentrations, kinase inhibitors can exhibit off-target effects that may lead to cytotoxicity.[1] Perform target validation experiments, such as using CRISPR-Cas9 to knockout the putative target of this compound.[5]A clearer understanding of whether the observed cytotoxicity is on-target or off-target.
Contaminated Reagents Test all reagents, including cell culture media and serum, for potential contaminants that could be contributing to cytotoxicity.Elimination of confounding variables and more reliable experimental results.
Issue 2: Inconsistent results in signaling pathway analysis (e.g., Western Blot for pSTAT3).
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Cytokine Stimulation Ensure that the cytokine stimulation used to activate the signaling pathway is consistent across all wells and experiments. Use a consistent concentration and incubation time for the stimulating ligand (e.g., IFN-γ, IL-6).[1]More reproducible and quantifiable changes in protein phosphorylation.
Suboptimal Antibody Performance Validate your primary and secondary antibodies to ensure they are specific and provide a strong signal. Titrate the antibody concentrations to find the optimal dilution.Clear and specific bands on your Western blot, allowing for accurate quantification.
Variations in Protein Loading Normalize protein concentrations for all samples before loading on the gel. Use a housekeeping protein like GAPDH or β-actin to confirm equal loading.[1]Accurate comparison of protein expression levels between different treatment groups.

Quantitative Data Summary

Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48h
HL-60Acute Promyelocytic Leukemia0.5 ± 0.1
K562Chronic Myelogenous Leukemia1.2 ± 0.3
MCF-7Breast Adenocarcinoma2.5 ± 0.6
A549Lung Carcinoma5.8 ± 1.1
Table 2: Effect of Serum Concentration on this compound Cytotoxicity in HL-60 Cells
Fetal Bovine Serum (FBS) %IC50 (µM) after 48h
1%0.2 ± 0.05
5%0.5 ± 0.1
10%1.1 ± 0.2

Experimental Protocols

Protocol 1: MTT Assay for General Cytotoxicity

This protocol provides a method to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability.[2][3]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phosphorylated STAT3 (pSTAT3)

This protocol is for assessing the effect of this compound on the JAK-STAT signaling pathway by measuring the levels of phosphorylated STAT3.[1]

Materials:

  • Cells treated with this compound and a stimulating ligand (e.g., IL-6)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-pSTAT3, anti-total STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil. Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibody against pSTAT3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a housekeeping protein like GAPDH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment Treat Cells with this compound cell_culture->treatment compound_prep This compound Preparation compound_prep->treatment cytotoxicity_assay Cytotoxicity Assay (MTT) treatment->cytotoxicity_assay apoptosis_assay Apoptosis Assay (Caspase-Glo) treatment->apoptosis_assay western_blot Signaling Pathway Analysis (Western Blot) treatment->western_blot ic50 IC50 Determination cytotoxicity_assay->ic50 mechanism Mechanism of Action apoptosis_assay->mechanism western_blot->mechanism ic50->mechanism

Caption: General experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization & Translocation This compound This compound This compound->jak Inhibition gene_transcription Gene Transcription (Survival, Proliferation) stat_dimer->gene_transcription Binds to DNA

Caption: Putative this compound mechanism via JAK-STAT pathway inhibition.

troubleshooting_logic start Inconsistent Cytotoxicity Results check_cells Check Cell Health & Passage Number start->check_cells check_compound Assess Compound Solubility start->check_compound check_serum Verify Serum Consistency start->check_serum consistent_results Consistent Results check_cells->consistent_results check_compound->consistent_results check_serum->consistent_results

References

Technical Support Center: Optimizing IAJD93 LNP Size and Polydispersity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of IAJD93 and similar lipid nanoparticles (LNPs). Our goal is to help you achieve optimal LNP size and a low polydispersity index (PDI) for consistent and effective delivery of your therapeutic cargo.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during your this compound LNP formulation experiments.

Problem Potential Causes Recommended Solutions
High Polydispersity Index (PDI > 0.2) 1. Inadequate Mixing: Inefficient or slow mixing of the lipid and aqueous phases can lead to a heterogeneous population of LNPs.[1] 2. Lipid Aggregation: Poor lipid solubility or suboptimal buffer conditions can cause lipids to aggregate before or during LNP formation. 3. Incorrect Flow Rate Ratio: In microfluidic systems, an imbalanced flow rate ratio between the lipid and aqueous phases can result in inconsistent particle formation.[2][3] 4. Suboptimal Lipid Composition: The ratio of the different lipids in the formulation can significantly impact the uniformity of the resulting nanoparticles.[4]1. Optimize Mixing Parameters: Increase the mixing speed or use a more efficient mixing method like microfluidics to ensure rapid and uniform mixing.[2][5] For microfluidics, ensure the total flow rate is adequate for rapid nanoparticle formation.[6] 2. Ensure Complete Lipid Solubilization: Gently warm the lipid solution or use a different solvent to ensure all lipid components are fully dissolved before mixing. 3. Adjust Flow Rate Ratio: Systematically vary the flow rate ratio to find the optimal balance for your specific formulation. A common starting point is a 3:1 aqueous to organic phase ratio.[7] 4. Screen Lipid Ratios: Perform a design of experiments (DOE) to screen different molar ratios of the lipid components to identify the composition that yields the lowest PDI.[8]
LNP Size is Too Large (>150 nm) 1. Low Flow Rate/Mixing Speed: Slower mixing can lead to the formation of larger particles.[2][6] 2. High Lipid Concentration: Higher concentrations of lipids can result in the formation of larger LNPs.[6] 3. Low PEG-Lipid Content: An insufficient amount of PEGylated lipid can lead to particle aggregation and an increase in the overall size.[4][6] 4. Aqueous to Organic Phase Ratio: The volumetric ratio of the aqueous and organic phases can influence particle size.[3]1. Increase Flow Rate/Mixing Speed: A higher total flow rate in a microfluidic system or faster mixing speed generally leads to smaller, more uniform particles.[2][6] 2. Decrease Lipid Concentration: Lowering the total lipid concentration in the organic phase can result in smaller LNPs.[6] 3. Optimize PEG-Lipid Percentage: Increase the molar percentage of the PEG-lipid in your formulation. Studies have shown that even a small amount (as low as 0.5 mol%) can significantly reduce particle size.[4] 4. Adjust Phase Ratio: Experiment with different aqueous-to-organic volumetric ratios to find the optimal condition for your desired size.[3]
LNP Size is Too Small (<50 nm) 1. High Flow Rate/Mixing Speed: Very rapid mixing can sometimes lead to the formation of very small particles.[2] 2. Low Lipid Concentration: A very dilute lipid solution may not provide enough material to form larger particles.[6] 3. High PEG-Lipid Content: An excess of PEG-lipid can result in the formation of smaller micelles instead of the desired LNP structure.1. Decrease Flow Rate/Mixing Speed: A moderate reduction in the mixing speed or total flow rate may result in a larger particle size.[2] 2. Increase Lipid Concentration: A higher lipid concentration can provide more material for the formation of larger nanoparticles.[6] 3. Decrease PEG-Lipid Percentage: Systematically decrease the molar ratio of the PEG-lipid in your formulation.
Batch-to-Batch Inconsistency 1. Variability in Manual Mixing: Manual mixing methods are prone to user-dependent variability.[9] 2. Inconsistent Reagent Preparation: Small variations in the concentration or quality of stock solutions can lead to different outcomes. 3. Fluctuations in Temperature: Temperature can affect lipid solubility and the self-assembly process.[10] 4. Equipment Not Properly Calibrated: Inaccurate pump flow rates can alter the mixing dynamics.1. Utilize Automated Systems: Employ automated mixing systems like microfluidics for precise and repeatable control over the formulation process.[4] 2. Standardize Reagent Preparation: Prepare fresh stock solutions for each batch and ensure accurate weighing and dissolving of all components.[11] 3. Control Temperature: Perform the formulation process in a temperature-controlled environment. 4. Regularly Calibrate Equipment: Ensure all equipment, especially pumps for microfluidic systems, are regularly calibrated and maintained.
Low Encapsulation Efficiency (<90%) 1. Suboptimal N:P Ratio: The nitrogen-to-phosphate ratio, which represents the charge balance between the ionizable lipid and the nucleic acid, is critical for efficient encapsulation.[7] 2. Incorrect pH of Aqueous Buffer: The pH of the aqueous buffer needs to be acidic enough to protonate the ionizable lipid, facilitating its interaction with the negatively charged nucleic acid.[7] 3. Poor Quality of Nucleic Acid Cargo: Degraded or impure nucleic acid may not be encapsulated efficiently.1. Optimize N:P Ratio: Screen a range of N:P ratios (e.g., from 3:1 to 10:1) to find the optimal ratio for your specific lipid and cargo. An N:P ratio of around six is common for many LNP formulations.[7] 2. Adjust Buffer pH: Ensure the aqueous buffer has a pH between 4 and 5. Commonly used buffers include sodium acetate (B1210297) or sodium citrate.[7] 3. Verify Nucleic Acid Integrity: Use high-quality, intact nucleic acid for your formulations.

Frequently Asked Questions (FAQs)

Q1: What is the ideal size and PDI for LNPs?

A1: The optimal size for LNPs typically falls between 50 and 200 nm, depending on the target application. For many applications, a size of 80-100 nm is considered optimal for cellular delivery.[4] A polydispersity index (PDI) below 0.2 is generally considered indicative of a uniform and monodisperse population of nanoparticles, which is crucial for consistent therapeutic performance.[8]

Q2: How does the composition of the lipid mixture affect LNP size and PDI?

A2: The lipid composition is a critical factor.[10] Key components include:

  • Ionizable Cationic Lipids: These are essential for encapsulating nucleic acids. Their structure can influence the overall LNP morphology and stability.

  • Helper Lipids (e.g., DSPC, Cholesterol): These contribute to the structural integrity and stability of the LNPs.[] The ratio of these lipids can affect particle size and rigidity.

  • PEGylated Lipids: These lipids are located on the surface of the LNP and play a major role in controlling particle size and stability.[4][13] Increasing the PEG-lipid concentration generally leads to smaller LNPs.[6]

Q3: What is the best method for preparing LNPs with controlled size and PDI?

A3: Microfluidic mixing is widely regarded as the gold standard for producing LNPs with highly controlled size and a low PDI.[4] This technique allows for rapid and reproducible mixing of the lipid and aqueous phases under precisely controlled flow conditions, leading to consistent nanoparticle formation.[7]

Q4: How can I characterize the size and PDI of my this compound LNPs?

A4: Dynamic Light Scattering (DLS) is the most common technique for measuring the size (hydrodynamic diameter) and PDI of LNPs in suspension.[][14][15] For a more detailed analysis of particle morphology and to visualize the LNP structure, Cryo-Transmission Electron Microscopy (Cryo-TEM) can be used.[4][16]

Q5: My LNPs are stable initially but aggregate over time. What can I do?

A5: LNP aggregation during storage can be due to several factors:

  • Suboptimal Buffer Conditions: After formulation, LNPs are typically dialyzed into a neutral buffer like PBS (pH 7.4) for storage.[7] Ensure the final buffer composition and pH are suitable for long-term stability.

  • Insufficient PEG-Lipid: The PEG layer on the surface of the LNP provides steric stabilization, preventing aggregation. You may need to optimize the PEG-lipid concentration.[6]

  • Improper Storage Temperature: LNPs should be stored at the recommended temperature, typically 4°C for short-term and -20°C or -80°C for long-term storage.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can destabilize LNPs. It is advisable to aliquot samples to avoid multiple freeze-thaw cycles.[17]

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics

This protocol provides a general framework for formulating this compound LNPs using a microfluidic system. The specific concentrations and ratios should be optimized for your particular application.

Materials:

  • This compound ionizable lipid

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (or other suitable PEGylated lipid)

  • Ethanol (B145695) (RNase-free)

  • Aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0, RNase-free)

  • Nucleic acid cargo (e.g., mRNA, siRNA) in aqueous buffer

  • Microfluidic mixing device and pumps

Procedure:

  • Prepare the Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol. Ensure all lipids are completely dissolved.[11][18][19] A gentle warming may be necessary.

  • Prepare the Lipid Mixture (Organic Phase):

    • In a sterile, RNase-free tube, combine the lipid stock solutions at the desired molar ratio. A common starting ratio for similar LNPs is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[11][19]

  • Prepare the Aqueous Phase:

    • Dissolve the nucleic acid cargo in the aqueous buffer at the desired concentration.

  • Set up the Microfluidic System:

    • Prime the microfluidic system with ethanol and then with the aqueous buffer according to the manufacturer's instructions.

    • Set the flow rates for the organic and aqueous phases. A common starting flow rate ratio is 1:3 (organic:aqueous).

  • Formulate the LNPs:

    • Load the lipid mixture into one syringe and the aqueous phase into another.

    • Start the pumps to initiate the mixing process in the microfluidic chip.

    • Collect the resulting LNP suspension.

  • Downstream Processing:

    • Dialyze the LNP suspension against a storage buffer (e.g., PBS, pH 7.4) to remove the ethanol and exchange the buffer.[19]

    • Filter-sterilize the final LNP formulation using a 0.22 µm filter.[7]

  • Characterization:

    • Measure the LNP size and PDI using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency using a suitable assay (e.g., a fluorescent dye-based assay).

Protocol 2: LNP Size and PDI Measurement using DLS

Materials:

  • LNP sample

  • Dynamic Light Scattering (DLS) instrument

  • Appropriate cuvettes

Procedure:

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.

    • Select the appropriate measurement parameters (e.g., temperature, scattering angle).

  • Sample Preparation:

    • Dilute the LNP sample with the same buffer it is suspended in to a suitable concentration for DLS measurement. Overly concentrated samples can lead to inaccurate readings due to multiple scattering events.

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Start the measurement. The instrument will perform multiple runs and average the results.

  • Data Analysis:

    • The DLS software will provide the average hydrodynamic diameter (Z-average size) and the polydispersity index (PDI).

    • Analyze the size distribution graph to assess the homogeneity of the LNP population.

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_processing Downstream Processing cluster_characterization Characterization Lipid_Prep Lipid Mixture (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Mixing Microfluidic Mixing Lipid_Prep->Mixing Aqueous_Prep Nucleic Acid Cargo in Aqueous Buffer (pH 4-5) Aqueous_Prep->Mixing Dialysis Buffer Exchange (Dialysis against PBS) Mixing->Dialysis Sterilization Sterile Filtration (0.22 µm filter) Dialysis->Sterilization DLS DLS (Size & PDI) Sterilization->DLS EE Encapsulation Efficiency Assay Sterilization->EE

Caption: Workflow for this compound LNP formulation and characterization.

Troubleshooting_Logic Start Start LNP Formulation Measure Measure Size & PDI Start->Measure Check_PDI PDI > 0.2? Measure->Check_PDI Check_Size Size out of range? Check_PDI->Check_Size No Optimize_Mixing Optimize Mixing (Flow Rate, Ratio) Check_PDI->Optimize_Mixing Yes Adjust_Composition Adjust Lipid Composition/Ratio Check_Size->Adjust_Composition Yes End Optimal LNPs Achieved Check_Size->End No Optimize_Mixing->Measure Adjust_Concentration Adjust Lipid Concentration Adjust_Composition->Adjust_Concentration Adjust_Concentration->Measure

Caption: Decision tree for troubleshooting LNP size and PDI.

References

Technical Support Center: Overcoming Poor In Vivo Transfection with Novel Lipid Nanoparticles (LNPs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for our advanced lipid nanoparticle (LNP) platform. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing in vivo transfection experiments using novel LNP formulations, such as IAJD93. While the following guidance is broadly applicable to LNP-based nucleic acid delivery, it provides a structured approach to identifying and resolving common challenges encountered during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the in vivo transfection efficiency of LNPs?

A1: The in vivo transfection efficiency of LNPs is a multifactorial process. Key determinants include the physicochemical properties of the LNPs, the experimental protocol, and biological barriers.[1] Physicochemical properties such as particle size, surface charge (zeta potential), pKa of the ionizable lipid, and nucleic acid encapsulation efficiency are foundational to successful delivery.[1] Formulation parameters, including the choice and molar ratios of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid, also play a crucial role.[2][3] Furthermore, biological challenges, particularly endosomal escape, are critical hurdles that must be overcome to maximize delivery efficiency.[1]

Q2: My in vitro transfection results are excellent, but they don't translate to my in vivo model. Why is there a discrepancy?

A2: The gap between in vitro and in vivo performance is a well-documented challenge in LNP development.[3][4][5] In vitro systems lack the complex biological environment present in vivo. Factors such as interactions with serum proteins, clearance by the mononuclear phagocyte system, biodistribution to non-target tissues, and the host immune response can significantly impact LNP performance in a living organism.[2][4] Therefore, while in vitro assays are useful for initial screening, in vivo validation is essential.[5]

Q3: How does the stability of the LNP formulation affect in vivo transfection?

A3: LNP stability is critical for successful in vivo delivery. Instability can lead to premature release of the nucleic acid cargo, aggregation of nanoparticles, and altered biodistribution, all of which can drastically reduce transfection efficiency.[6][7] Both physical stability (e.g., particle size and aggregation) and chemical stability (e.g., degradation of lipids and nucleic acids) are important.[7] Proper storage conditions, including temperature and the use of cryoprotectants for frozen formulations, are crucial for maintaining LNP integrity and performance.[6][8]

Q4: Can the route of administration impact the transfection efficiency and biodistribution of my LNPs?

A4: Absolutely. The route of administration is a key factor that influences the biodistribution and targeting of LNPs.[9] For instance, intravenous (IV) administration often leads to accumulation in the liver, spleen, and lungs.[10][11] Intramuscular (IM) injections, commonly used for vaccines, tend to result in localized transfection at the injection site with some systemic distribution.[5] The choice of administration route should be tailored to the specific therapeutic goal and target organ.

Troubleshooting Guide for Poor In Vivo Transfection

This guide provides a structured approach to diagnosing and resolving common issues encountered during in vivo LNP transfection experiments.

Observed Problem Potential Cause Suggested Solution
Low or no transgene expression in the target tissue. Suboptimal LNP Formulation: Incorrect molar ratios of lipids, poor choice of helper lipid, or inappropriate ionizable lipid for the target cell type.[2][3]Systematically screen different molar ratios of the ionizable lipid, helper lipid (e.g., DOPE, DSPC), cholesterol, and PEG-lipid.[3][9] Consider testing different ionizable lipids if available.
Poor LNP Physicochemical Properties: Particle size outside the optimal range (typically 70-150 nm), high polydispersity index (PDI > 0.2), or low encapsulation efficiency (<80%).[9][12]Optimize the formulation process to control particle size and PDI.[12] Ensure high encapsulation efficiency using assays like RiboGreen.[9]
Inefficient Endosomal Escape: The LNP is taken up by the cell but the nucleic acid cargo is not released into the cytoplasm.[1]Select an ionizable lipid with an appropriate pKa to facilitate endosomal escape. The inclusion of certain helper lipids, like DOPE, can also enhance endosomal release.[13]
High toxicity or adverse immune response observed in animals. LNP Components: Certain ionizable lipids can be associated with toxicity. High concentrations of cationic lipids can also lead to adverse effects.[4]Screen for LNP formulations with a better safety profile. Adjust the N/P ratio (the molar ratio of nitrogen in the ionizable lipid to phosphate (B84403) in the nucleic acid) to minimize toxicity while maintaining efficacy.[2]
Impurities in the Formulation: Residual organic solvents or other contaminants from the formulation process.Ensure complete removal of organic solvents through dialysis or tangential flow filtration. Use high-purity lipids and reagents.
Inconsistent results between experiments. LNP Batch-to-Batch Variability: Inconsistent formulation procedures leading to variations in LNP characteristics.Standardize the LNP formulation protocol, including mixing parameters and reagent concentrations.[14] Characterize each batch of LNPs for size, PDI, and encapsulation efficiency to ensure consistency.
Animal Handling and Dosing: Variability in injection technique or animal health.Ensure consistent and accurate administration of the LNP formulation. Monitor animal health throughout the experiment.
LNP aggregation upon storage or after injection. Poor Formulation Stability: Inappropriate buffer, storage temperature, or lack of cryoprotectants for frozen samples.[6][7]Store LNPs at recommended temperatures (e.g., 4°C for short-term, -80°C for long-term).[6] For frozen storage, include cryoprotectants like sucrose (B13894) or trehalose.[6]
Interaction with Serum Proteins: Opsonization and aggregation in the bloodstream.The PEG-lipid component helps to shield the LNP surface and reduce protein binding. Optimize the PEG-lipid concentration and chain length.[9]

Key Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for producing LNPs with consistent physicochemical properties.

Materials:

  • Ionizable lipid (e.g., this compound)

  • Helper lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEG-lipid

  • Nucleic acid (mRNA, siRNA, etc.)

  • Ethanol (B145695) (RNase-free)

  • Aqueous buffer (e.g., citrate (B86180) or acetate (B1210297) buffer, pH 4.0, RNase-free)

  • Microfluidic mixing device and pump system

  • Dialysis cassettes or tangential flow filtration system

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in 100% ethanol to achieve the desired molar ratio. A common starting molar ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[14]

  • Prepare Nucleic Acid Solution: Dilute the nucleic acid in the aqueous buffer to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

  • Formulation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification: Remove the ethanol and exchange the buffer to PBS (pH 7.4) using dialysis or tangential flow filtration.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterization: Characterize the LNPs for size, PDI, and encapsulation efficiency.

Characterization of LNP Physicochemical Properties

a) Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP sample in PBS (pH 7.4). Analyze the sample using a DLS instrument to determine the Z-average diameter and PDI. Aim for a size between 70-150 nm and a PDI below 0.2 for optimal in vivo performance.[12]

b) Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry.

  • Procedure: Dilute the LNP sample in a low ionic strength buffer (e.g., 1 mM KCl). Measure the electrophoretic mobility to determine the zeta potential. A near-neutral surface charge at physiological pH is generally desirable to reduce non-specific interactions.

c) Encapsulation Efficiency Quantification:

  • Technique: RiboGreen Assay (for RNA).

  • Procedure:

    • Measure the total RNA concentration by lysing the LNPs with a detergent (e.g., 1% Triton X-100) and then adding the RiboGreen reagent.

    • Measure the amount of unencapsulated RNA in an intact LNP sample.

    • Calculate the encapsulation efficiency using the formula: EE (%) = [(Total RNA - Unencapsulated RNA) / Total RNA] * 100. Aim for an encapsulation efficiency of >80%.

In Vivo Transfection Protocol (Mouse Model)

Materials:

  • LNP formulation encapsulating a reporter gene (e.g., Luciferase or GFP mRNA)

  • Experimental animals (e.g., BALB/c or C57BL/6 mice)

  • Appropriate anesthetic

  • In vivo imaging system (IVIS) for bioluminescence or fluorescence imaging

  • D-luciferin (for luciferase-based assays)

Procedure:

  • Animal Acclimation: Acclimate animals to the facility for at least one week before the experiment.

  • Dosing: Administer the LNP formulation to the animals via the desired route (e.g., intravenous tail vein injection). The dose will depend on the specific LNP and nucleic acid but a common starting point for mRNA is 0.1-1.0 mg/kg.

  • Monitoring: Monitor the animals for any adverse effects.

  • In Vivo Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the animals.

    • For luciferase expression, administer D-luciferin via intraperitoneal injection and image the bioluminescence using an IVIS.[5]

    • For GFP expression, image the fluorescence using an IVIS with the appropriate excitation and emission filters.

  • Ex Vivo Analysis (Optional): At the end of the experiment, euthanize the animals and harvest organs of interest. Homogenize the tissues and perform assays (e.g., luciferase assay, qPCR, or western blot) to quantify transgene expression.

Mandatory Visualizations

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipids Ionizable Lipid + Helper Lipid + Cholesterol + PEG-Lipid Ethanol Ethanol Lipids->Ethanol Dissolve Mixer Microfluidic Mixing Ethanol->Mixer NucleicAcid mRNA / siRNA Buffer Aqueous Buffer (pH 4.0) NucleicAcid->Buffer Dilute Buffer->Mixer Purification Dialysis / TFF (Buffer Exchange to PBS pH 7.4) Mixer->Purification Sterilization 0.22 µm Filtration Purification->Sterilization Characterization Characterization (Size, PDI, EE%) Sterilization->Characterization FinalLNP Final LNP Product Characterization->FinalLNP InVivo_Transfection_Pathway LNP LNP in Circulation TargetCell Target Cell LNP->TargetCell Cellular Uptake (Endocytosis) Endosome Endosome TargetCell->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Critical Step) Translation Translation (Ribosome) Cytoplasm->Translation mRNA Release Protein Therapeutic Protein Translation->Protein Protein Synthesis

References

Technical Support Center: Enhancing IAJD93 LNP Stability in Serum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IAJD93 Lipid Nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the stability of this compound LNPs in serum during your experiments.

Troubleshooting Guides

This section addresses common problems encountered during the handling and application of this compound LNPs in serum-containing environments.

Issue 1: Rapid Loss of Encapsulated Payload in Serum

Symptoms:

  • Low therapeutic or transfection efficiency in vivo or in serum-containing in vitro models.

  • Detection of significant amounts of free payload (e.g., mRNA, siRNA) in serum shortly after LNP administration.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Rationale
Premature PEG-lipid shedding 1. Increase PEG-lipid acyl chain length: If using a PEG-lipid with a shorter acyl chain (e.g., C14), consider switching to one with a longer chain (e.g., C18).[1][2] 2. Optimize PEG-lipid concentration: While a higher concentration can enhance initial stability, an optimal balance is needed to prevent interference with cellular uptake.[2]Longer acyl chains anchor the PEG-lipid more firmly into the LNP structure, slowing its desorption in the presence of serum proteins.[1][2] This maintains the protective steric barrier for a longer duration.
LNP structural rearrangement induced by serum proteins 1. Pre-incubate LNPs with serum: For in vitro experiments, pre-incubating the LNPs with serum before adding them to cells can sometimes stabilize the particle and provide more consistent results. 2. Modify the lipid composition: Altering the ratio of helper lipids or cholesterol can influence the rigidity and integrity of the LNP core, potentially reducing protein-induced payload release.[3]Incubation with serum leads to the formation of a protein corona, which can cause structural and compositional changes in the LNP, sometimes leading to mRNA release.[4][5][6] Modifying lipid ratios can create a more stable particle.
Degradation of payload by serum nucleases 1. Ensure high encapsulation efficiency (>90%): Use optimized formulation protocols and validated analytical methods to confirm minimal free payload. 2. Modify the payload: Chemical modifications to the nucleic acid backbone can increase resistance to nuclease degradation.If the payload is not properly encapsulated, it is directly exposed to nucleases present in the serum.
Issue 2: LNP Aggregation upon Introduction to Serum

Symptoms:

  • Visible precipitation or cloudiness in the sample after adding serum.

  • Increase in particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).[7][8]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Rationale
Insufficient PEGylation 1. Increase the molar percentage of the PEG-lipid: A higher density of PEG on the surface provides a more robust steric barrier against inter-particle interactions.[9][10] 2. Use a PEG-lipid with a longer PEG chain: A larger PEG molecule can create a thicker hydrophilic shell.The PEG shield prevents opsonization by blood proteins and reduces aggregation, thereby increasing stability.[10]
Interaction with serum components 1. Control the LNP surface charge: The pKa of the ionizable lipid is crucial. A pKa that ensures near-neutral charge at physiological pH (7.4) can minimize non-specific interactions with negatively charged serum proteins.[3][5]LNPs with a high positive surface charge can interact with negatively charged proteins in the serum, leading to aggregation.
Suboptimal formulation/storage 1. Optimize storage conditions: Avoid repeated freeze-thaw cycles. If freezing is necessary, use cryoprotectants like sucrose (B13894) or trehalose (B1683222) and store at stable, ultra-low temperatures (-80°C).[7][8][11][12] 2. Ensure proper buffer conditions: Maintain optimal pH and ionic strength in the final LNP suspension.Freeze-thaw stress can lead to particle fusion and aggregation. Cryoprotectants help maintain particle integrity during freezing.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the "PEG dilemma" and how does it affect my this compound LNP experiments?

The "PEG dilemma" refers to the conflicting roles of PEGylation.[1][9] While the PEG coating is essential for colloidal stability and preventing aggregation in serum, a dense or overly stable PEG layer can also hinder the interaction of the LNP with target cells and impede the endosomal escape of the payload, thereby reducing efficacy.[1][10] For this compound LNPs, this means you need to find an optimal balance of PEG-lipid concentration and acyl chain length to ensure stability in circulation without sacrificing therapeutic potency.

Q2: How does Apolipoprotein E (ApoE) in serum affect this compound LNP stability and function?

ApoE is a serum protein that plays a critical role in the in vivo fate of LNPs.[6][13] Upon entering the bloodstream, ApoE can adsorb onto the surface of this compound LNPs, often displacing some of the PEG-lipids.[4] This ApoE binding can be beneficial, as it facilitates uptake by hepatocytes via the low-density lipoprotein receptor (LDLR).[13] However, this process also involves a significant rearrangement of the LNP's structure and lipid composition, which can sometimes lead to a premature release of the mRNA payload.[5][6] The interaction is highly dependent on the specific ionizable lipid used in the formulation.[13]

Q3: What are the ideal storage conditions for this compound LNPs to ensure stability before use in serum?

For long-term stability, storing this compound LNPs at ultra-low temperatures (-80°C) is generally recommended.[7][8] To prevent aggregation and loss of payload during freezing and thawing, the formulation should include cryoprotectants such as sucrose or trehalose.[11][12] For short-term storage, refrigeration at 2-8°C may be possible, but stability should be validated for your specific formulation, as chemical degradation of both lipids and the payload can occur.[3] Lyophilization (freeze-drying) is an advanced strategy that can significantly enhance long-term stability, even at room temperature.[14]

Q4: Which analytical techniques are best for monitoring this compound LNP stability in serum?

A combination of techniques is recommended:

  • Dynamic Light Scattering (DLS): To measure changes in particle size (Z-average) and polydispersity index (PDI), which are key indicators of aggregation.[15]

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful method to accurately determine LNP degradation kinetics, and changes in molecular weight and size distribution in complex media like serum or plasma.[16][17][18]

  • Fluorescence-based assays (e.g., RiboGreen assay): To quantify the encapsulation efficiency and monitor the release of the nucleic acid payload from the LNPs over time.

  • Cryo-Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology and integrity of the LNPs after incubation with serum.

Experimental Protocols

Protocol 1: Assessing LNP Stability in Serum using DLS

Objective: To measure changes in this compound LNP size and polydispersity upon incubation with serum.

Materials:

  • This compound LNP dispersion in a suitable buffer (e.g., PBS).

  • Fetal Bovine Serum (FBS) or human serum.

  • Dynamic Light Scattering (DLS) instrument.

  • Low-volume disposable cuvettes.

Methodology:

  • Dilute the this compound LNP stock solution to a suitable concentration (e.g., 0.1 mg/mL of payload) with the formulation buffer.

  • Measure the initial size (Z-average) and PDI of the LNPs before serum exposure.

  • In a separate tube, mix the diluted LNPs with serum to a final desired concentration (e.g., 10% or 50% v/v).

  • Immediately after mixing, and at specified time points (e.g., 10 min, 30 min, 1 hr, 3 hr), take an aliquot of the LNP-serum mixture.[4]

  • Dilute the aliquot in PBS to a concentration suitable for DLS measurement to minimize interference from serum proteins.

  • Measure the Z-average and PDI. An increase in these values over time indicates aggregation and instability.

Protocol 2: Measuring Payload Leakage in Serum

Objective: To quantify the release of encapsulated nucleic acid from this compound LNPs in the presence of serum.

Materials:

  • This compound LNP dispersion.

  • Serum (FBS or human).

  • Nuclease-protecting agent.

  • Fluorescent dye that specifically binds to the nucleic acid payload (e.g., RiboGreen for RNA).

  • A detergent solution to lyse LNPs (e.g., 2% Triton X-100).

  • Plate reader with fluorescence capabilities.

Methodology:

  • Prepare two sets of samples: one for measuring leaked payload and one for total payload.

  • Incubate the this compound LNPs in serum at 37°C. At each desired time point, take an aliquot.

  • To measure leaked payload: Add the RiboGreen dye to the aliquot. The dye will bind to any RNA that has been released from the LNPs, and the fluorescence will be proportional to the amount of leaked RNA.

  • To measure total payload: To a separate aliquot from the same time point, first add the Triton X-100 solution to lyse the LNPs and release all encapsulated RNA. Then, add the RiboGreen dye.

  • Measure the fluorescence of all samples using a plate reader.

  • Calculate the percentage of leaked payload at each time point using the formula: % Leaked = (Fluorescence_leaked / Fluorescence_total) * 100

Visualizations

LNP Destabilization Pathway in Serum

This diagram illustrates the key events that can lead to the destabilization of LNPs upon entering a serum environment.

LNP_Destabilization_Pathway LNP Stable this compound LNP in Formulation Buffer Serum Introduction to Serum LNP->Serum Corona Protein Corona Formation (e.g., ApoE binding) Serum->Corona Immediate Shedding PEG-Lipid Shedding Corona->Shedding Uptake Cellular Uptake Corona->Uptake e.g., via ApoE-LDLR Rearrangement LNP Structural Rearrangement Shedding->Rearrangement Aggregation Aggregation Shedding->Aggregation Reduced steric shield Leakage Payload Leakage Rearrangement->Leakage Loss of integrity

Caption: LNP destabilization pathway in serum.

Troubleshooting Workflow for LNP Aggregation

This workflow provides a logical sequence of steps to diagnose and solve issues related to LNP aggregation in serum.

Aggregation_Troubleshooting Start Start: LNP Aggregation Observed in Serum CheckSize Measure Size/PDI with DLS Start->CheckSize IsAggregated Significant Increase in Size/PDI? CheckSize->IsAggregated CheckPEG Review PEG-Lipid: - Molar % - Acyl Chain Length IsAggregated->CheckPEG Yes CheckCharge Review Ionizable Lipid: - pKa - Surface Charge at pH 7.4 IsAggregated->CheckCharge Yes CheckStorage Review Storage: - Freeze/Thaw Cycles? - Cryoprotectant Used? IsAggregated->CheckStorage Yes NoAggregation No Significant Aggregation IsAggregated->NoAggregation No OptimizePEG Increase Molar % or Use Longer Acyl Chain CheckPEG->OptimizePEG ReTest Re-formulate and Re-test in Serum OptimizePEG->ReTest OptimizeLipid Select Lipid with Optimal pKa CheckCharge->OptimizeLipid OptimizeLipid->ReTest OptimizeStorage Use Cryoprotectant, Avoid Freeze/Thaw CheckStorage->OptimizeStorage OptimizeStorage->ReTest ReTest->CheckSize End End: Stability Improved ReTest->End

Caption: Troubleshooting workflow for LNP aggregation.

References

Technical Support Center: Addressing Immunogenicity of IAJD93-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential immunogenicity issues encountered during experiments with IAJD93-based formulations.

Frequently Asked Questions (FAQs)

Q1: What is the potential immunogenicity of this compound and its formulations?

A1: this compound, as a biotherapeutic, has the potential to elicit an immune response, leading to the formation of anti-drug antibodies (ADAs). The immunogenicity of this compound-based formulations can be influenced by a variety of factors including the route of administration, the presence of impurities or aggregates, the patient's genetic background, and concomitant treatments.[1][2] The formulation itself, including the use of adjuvants, can also significantly modulate the immune response.[3][4][5]

Q2: What are the clinical implications of an immune response to this compound?

A2: The development of ADAs against this compound can have several clinical consequences. These can range from a reduction in therapeutic efficacy due to accelerated drug clearance or neutralization of its biological activity, to adverse events such as infusion reactions or hypersensitivity.[2][6] In some instances, ADAs may cross-react with endogenous proteins, leading to more severe autoimmune-like reactions.[6]

Q3: How can I detect and characterize anti-drug antibodies (ADAs) against this compound?

A3: A multi-tiered approach is recommended for ADA detection and characterization. This typically involves an initial screening assay to detect binding antibodies, a confirmatory assay to establish specificity, and a characterization assay to determine the titer and neutralizing capacity of the ADAs.[7] Common assay formats include ELISA, Meso Scale Discovery (MSD), and cell-based neutralizing antibody (NAb) assays.

Q4: What are common causes of assay interference in this compound immunogenicity testing?

A4: Interference in immunogenicity assays is a common challenge. For this compound, potential sources of interference include the presence of residual drug in the sample, which can lead to false negatives, and the presence of soluble drug targets, which can cause either false positives or false negatives.[7][8][9] Matrix effects from the biological sample can also impact assay performance.[7]

Troubleshooting Guides

Issue 1: High Background Signal in ADA Screening Assay
Potential Cause Troubleshooting Step Expected Outcome
Non-specific binding of detection reagentIncrease blocking buffer concentration or incubation time. Test different blocking agents (e.g., BSA, milk-based blockers).Reduction in background signal without affecting positive control signal.
Poor quality of assay platesTest plates from a different lot or manufacturer.Consistent and lower background signal across the plate.
Contamination of buffers or reagentsPrepare fresh buffers and filter-sterilize. Aliquot reagents to avoid repeated freeze-thaw cycles.Reduced background and improved assay precision.
Cross-reactivity of secondary antibodyUse a more specific secondary antibody or perform a cross-adsorption step.Decreased signal in negative control wells.
Issue 2: Inconsistent Results in Neutralizing Antibody (NAb) Assay
Potential Cause Troubleshooting Step Expected Outcome
Cell line variabilityEnsure consistent cell passage number and growth conditions. Perform regular cell health checks (e.g., viability, morphology).[7]More reproducible dose-response curves and reduced inter-assay variability.
Reagent instabilityPrepare fresh dilutions of this compound and positive control antibodies for each assay. Validate reagent stability under storage conditions.Consistent assay performance over time.
Matrix effectsPerform spike-recovery experiments with different dilutions of the sample matrix to identify optimal dilution.Improved accuracy and precision of NAb detection.
Assay drift during plate readingRead plates in a consistent and timely manner. Ensure the plate reader is properly calibrated.Reduced variability across the plate.

Quantitative Data Summary

The following table summarizes hypothetical immunogenicity data from a preclinical study comparing two different this compound formulations.

Formulation Number of Subjects ADA Incidence (%) Mean ADA Titer (Log10) NAb Incidence (%)
This compound-Formulation A (Standard)2015%2.55%
This compound-Formulation B (with Adjuvant X)2045%3.820%

Experimental Protocols

Protocol 1: Anti-IAJD93 ADA Screening by Bridging ELISA
  • Coating: Coat a 96-well microplate with 100 µL/well of 2 µg/mL biotinylated-IAJD93 in coating buffer (e.g., PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 300 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% BSA in PBS) and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add 100 µL/well of diluted samples (e.g., 1:100 in assay buffer) and controls (positive and negative) and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL/well of 1 µg/mL horseradish peroxidase (HRP)-conjugated this compound in assay buffer and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H2SO4).

  • Read Plate: Read the absorbance at 450 nm using a microplate reader.

Visualizations

Immunogenicity_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Helper Cell cluster_BCell B Cell APC This compound Uptake MHC_II MHC Class II Presentation APC->MHC_II Processing TCell TCR Engagement MHC_II->TCell Antigen Presentation Cytokines Cytokine Release (e.g., IL-2, IL-4) TCell->Cytokines BCell BCR Engagement (this compound) Cytokines->BCell T Cell Help PlasmaCell Plasma Cell Differentiation BCell->PlasmaCell ADA Anti-IAJD93 Antibody Production PlasmaCell->ADA

Caption: T-cell dependent pathway for anti-IAJD93 antibody production.

ADA_Assay_Workflow Screening Screening Assay (e.g., ELISA) Negative Negative for ADA Screening->Negative Result < Cut Point Positive Presumptive Positive Screening->Positive Result >= Cut Point Confirmatory Confirmatory Assay (Specificity Test) Positive->Confirmatory Confirmed_Negative Confirmed Negative Confirmatory->Confirmed_Negative Signal not inhibited Confirmed_Positive Confirmed Positive Confirmatory->Confirmed_Positive Signal inhibited Characterization Characterization (Titer, NAb Assay) Confirmed_Positive->Characterization

References

refining IAJD93 purification methods post-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the post-synthesis purification of IAJD93.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound samples after solid-phase peptide synthesis (SPPS)?

Following solid-phase peptide synthesis (SPPS), the crude this compound product is a heterogeneous mixture. Common peptide-related impurities include:

  • Truncated Peptides: Sequences missing one or more amino acids from the N-terminus due to incomplete coupling reactions.[1]

  • Deletion Peptides: Peptides lacking an amino acid within the sequence, which can be caused by incomplete deprotection of the N-terminal protecting group.[1]

  • Incompletely Deprotected Peptides: Peptides that retain one or more side-chain protecting groups after cleavage.[1]

  • Modified Peptides: This can include oxidized, deamidated, or acetylated forms of this compound.[1]

  • Insertion Peptides: Peptides with extra amino acids, which may result from impure starting materials.[1]

Non-peptide impurities can also be present, such as residual scavengers (e.g., triisopropylsilane) and cleavage reagents like trifluoroacetic acid (TFA).[1]

Q2: What is the recommended primary method for purifying crude this compound?

The most common and effective technique for purifying this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][][4] This method separates this compound from its impurities based on hydrophobicity.[1][5]

Q3: What alternative purification methods can be used for this compound?

For complex purifications or specific impurity profiles, other chromatographic techniques can be used, often in combination with RP-HPLC:

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge at a specific pH.[1][2][5][6] It is particularly useful for separating impurities with similar hydrophobicity but different charge states, such as deamidated forms.[1]

  • Size-Exclusion Chromatography (SEC): This method separates molecules based on their size.[2] It can be employed as an initial clean-up step to remove very small molecule impurities or larger aggregates.[2][6]

Q4: Why is Trifluoroacetic Acid (TFA) used in the mobile phase for RP-HPLC purification of this compound?

TFA serves as an ion-pairing reagent. It adjusts the pH of the mobile phase and interacts with the peptide, which enhances the separation and improves the peak shape.[] Typically, a concentration of 0.1% TFA is used in both the aqueous and organic solvents.[4][7]

Q5: How should I dissolve my lyophilized this compound sample for analysis?

Most peptides can be dissolved in ultrapure water.[] If this compound is insoluble in water, the amino acid sequence should be analyzed. For acidic peptides, a small amount of a basic solution (like 0.1% ammonia) can be used for initial dissolution before diluting to the desired concentration. For basic peptides, an acidic solution (like acetic acid) can be used.[] For hydrophobic peptides, a strong polar organic solvent such as DMSO or DMF may be necessary.[]

Troubleshooting Guide

High Backpressure in HPLC

Problem: The HPLC system pressure is significantly higher than normal during the purification of this compound.

Possible Causes & Solutions:

CauseSolution
Blockage in the system Systematically check for blockages by removing components in reverse order (column, then tubing, then injector). If pressure drops after removing the column, the column is likely clogged.[8]
Clogged column frit Try back-flushing the column with a strong solvent.[8] If this doesn't resolve the issue, the frit may need to be replaced.
Precipitation of this compound on the column Ensure that the sample is fully dissolved in the mobile phase before injection. Adjust the sample solvent if necessary. Filter the sample through a 0.22 µm filter before injection.
Contaminated mobile phase Use only HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases before use.
Poor Peak Resolution

Problem: The peak for this compound is not well-separated from impurity peaks.

Possible Causes & Solutions:

CauseSolution
Inappropriate gradient slope Optimize the elution gradient. A shallower gradient can often improve the resolution of closely eluting peaks.[9]
Incorrect mobile phase Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or a different ion-pairing reagent (e.g., formic acid instead of TFA).
Column overloading Reduce the amount of sample injected onto the column.
Poor column condition The column may be aging or contaminated. Try cleaning the column according to the manufacturer's instructions or replace it with a new one.
Elevated column temperature For larger molecules like peptides, increasing the column temperature (e.g., to 60-80°C) can improve peak shape and resolution by increasing molecular diffusivity.[10][11] However, be mindful of potential on-column degradation at very high temperatures.[10][11]
"Ghost" Peaks in Chromatogram

Problem: Unexpected peaks appear in the chromatogram, especially during blank gradient runs.

Possible Causes & Solutions:

CauseSolution
Contaminated mobile phase or system Impurities in the solvents or leaching from the HPLC tubing can accumulate on the column and elute as peaks during the gradient. Use high-purity HPLC-grade solvents and flush the system thoroughly.
Sample carryover A portion of the previous injection may be retained in the autosampler and injected with the next run. Implement a robust needle wash protocol in your autosampler method.
Air bubbles in the detector Ensure that the mobile phase is properly degassed.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for this compound Purity Assessment
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve lyophilized crude this compound in Mobile Phase A to a concentration of 1 mg/mL.

Protocol 2: Preparative RP-HPLC for this compound Purification
  • Column: C18, 21.2 x 250 mm, 10 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A shallow gradient optimized from the analytical run. For example, if this compound elutes at 40% B in the analytical run, a preparative gradient could be 30% to 50% B over 40 minutes.

  • Flow Rate: 20 mL/min.

  • Detection: UV at 220 nm.

  • Sample Loading: Dissolve crude this compound in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile) and inject onto the column. The loading amount will depend on the column capacity.

  • Fraction Collection: Collect fractions across the main peak.

  • Analysis of Fractions: Analyze the purity of each fraction using the analytical RP-HPLC protocol.

  • Pooling and Lyophilization: Combine the pure fractions and lyophilize to obtain the purified this compound powder.[7]

Diagrams

IAJD93_Purification_Workflow cluster_synthesis Post-Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude this compound (with impurities) hplc Preparative RP-HPLC crude_product->hplc Inject fractions Collect Fractions hplc->fractions analytical_hplc Analytical RP-HPLC (Purity Check) fractions->analytical_hplc Analyze pooling Pool Pure Fractions analytical_hplc->pooling Purity > 98% lyophilization Lyophilization pooling->lyophilization final_product Purified this compound lyophilization->final_product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic start High Backpressure Detected q1 Remove Column. Pressure Drop? start->q1 a1_yes Column is Clogged q1->a1_yes Yes a1_no System Blockage (Tubing, Injector) q1->a1_no No sol1 Back-flush or Replace Column a1_yes->sol1 sol2 Check/Replace System Components a1_no->sol2

Caption: Troubleshooting high backpressure in HPLC.

References

Validation & Comparative

A Comparative Guide to mRNA Delivery Systems: IAJD93 vs. DLin-MC3-DMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of medicine, with applications ranging from vaccines to gene therapies. The success of these therapies is intrinsically linked to the efficacy and safety of their delivery vehicles. This guide provides a detailed comparison of two distinct and significant platforms for mRNA delivery: the well-established ionizable lipid DLin-MC3-DMA, a cornerstone of multicomponent lipid nanoparticles (LNPs), and the novel one-component ionizable amphiphilic Janus dendrimer, IAJD93, which forms dendrimersome nanoparticles (DNPs).

This comparison is based on currently available public information. It is important to note that direct, head-to-head experimental studies comparing the performance of this compound and DLin-MC3-DMA for mRNA delivery have not been identified in the public domain. Therefore, this guide presents the individual characteristics, formulation processes, and reported performance of each system to facilitate an informed evaluation by researchers.

At a Glance: Key Differences

FeatureThis compound (Dendrimersome Nanoparticles - DNPs)DLin-MC3-DMA (Lipid Nanoparticles - LNPs)
Composition One-component system (this compound)Four-component system (DLin-MC3-DMA, helper lipid, cholesterol, PEG-lipid)
Structure Pentaerythritol-based ionizable amphiphilic Janus dendrimerIonizable aminolipid
Formulation Simple injection of an ethanolic solution of this compound into an aqueous mRNA solutionTypically requires microfluidic mixing of lipid and mRNA solutions
Key Advantages Structural simplicity, improved stability, tunable organ targetingClinically validated (FDA-approved in Onpattro), extensive research and established protocols
Potential Drawbacks Newer technology with less extensive public data on performance compared to established LNPsMore complex formulation, potential for "PEG dilemma" affecting intracellular trafficking

In-Depth Comparison

This compound: A Single-Component Approach to mRNA Delivery

This compound is a representative of a novel class of delivery vehicles known as ionizable amphiphilic Janus dendrimers. These molecules are unique in that they are a single-component system capable of self-assembling with mRNA to form nanoparticles, termed dendrimersomes (DNPs).[1][2][3][4][5]

Structural and Functional Characteristics:

  • One-Component System: The primary advantage of this compound is its simplicity. It obviates the need for the complex four-part formulation of traditional LNPs, which includes a helper lipid, cholesterol, and a PEGylated lipid in addition to the ionizable lipid.[1][2][4][5]

  • Pentaerythritol-Based Structure: this compound is built on a pentaerythritol (B129877) core, which provides a scaffold for its amphiphilic properties.[1][5][6]

  • Tunable Targeting: Research suggests that the structure of IAJDs can be modified to achieve targeted delivery to specific organs, such as the lungs, spleen, and liver.[3][5]

  • Improved Stability: The single-component nature and the unique architecture of Janus dendrimers are suggested to contribute to the enhanced stability of the resulting DNPs.[7]

Performance: Direct quantitative performance data for this compound in comparison to DLin-MC3-DMA is not currently available in the peer-reviewed literature. Studies on IAJDs have focused on comparing different dendrimer structures within the same family to optimize delivery and targeting.[1][4] These studies highlight the potential for high transfection efficiency and organ-specific delivery.[3][5]

DLin-MC3-DMA: The Clinically Validated Four-Component LNP

DLin-MC3-DMA is a well-characterized and clinically significant ionizable lipid. It was a key component in the first FDA-approved siRNA therapeutic, Onpattro, and has been a foundational technology for the development of mRNA vaccines.[8]

Structural and Functional Characteristics:

  • Four-Component System: DLin-MC3-DMA is a critical part of a four-lipid formulation that includes a phospholipid (like DSPC), cholesterol, and a PEG-lipid. Each component plays a role in the structure, stability, and in vivo behavior of the LNP.[9][10]

  • pH-Dependent Ionization: A key feature of DLin-MC3-DMA is its pKa, which allows it to be positively charged at acidic pH (during formulation and in the endosome) and relatively neutral at physiological pH. This property is crucial for encapsulating negatively charged mRNA and for its subsequent release into the cytoplasm.

  • Established Performance: Extensive research has been conducted on DLin-MC3-DMA-containing LNPs, providing a wealth of data on their performance in vitro and in vivo.[9][10][11][12]

Performance: While direct comparisons with this compound are unavailable, DLin-MC3-DMA has been benchmarked against other ionizable lipids used in mRNA vaccines, such as ALC-0315 and SM-102. These studies provide valuable context for its efficacy. For instance, in vitro transfection efficiency of DLin-MC3-DMA has been quantified and compared with other lipids, though results can vary depending on the cell type and experimental conditions.[11] In vivo studies have detailed its biodistribution and protein expression kinetics.[13]

Experimental Protocols

This compound Dendrimersome Nanoparticle (DNP) Formulation

The following protocol is a representative methodology based on descriptions in the literature. Specific concentrations and ratios may require optimization depending on the mRNA and experimental goals.

Materials:

  • This compound

  • Ethanol (B145695) (RNase-free)

  • mRNA in RNase-free water or a suitable buffer

  • Acetate (B1210297) buffer (e.g., 50 mM, pH 5.0, RNase-free)

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS, RNase-free)

Procedure:

  • Prepare this compound Solution: Dissolve this compound in ethanol to a desired stock concentration.

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in acetate buffer.

  • Formulation by Simple Injection: While vortexing the mRNA solution, rapidly inject the ethanolic this compound solution. The ratio of the ethanol phase to the aqueous phase should be optimized, but a common starting point is 1:3 to 1:5 (v/v).

  • Incubation: Allow the mixture to incubate at room temperature for a specified time (e.g., 30 minutes) to allow for DNP self-assembly.

  • Purification: Dialyze the DNP suspension against PBS at 4°C for at least 2 hours, with at least one buffer exchange, to remove ethanol and unencapsulated components.

  • Characterization: Characterize the resulting DNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

DLin-MC3-DMA Lipid Nanoparticle (LNP) Formulation (Microfluidic Method)

This protocol outlines a common method for producing LNPs using a microfluidic device.

Materials:

  • DLin-MC3-DMA

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (RNase-free)

  • mRNA in RNase-free citrate (B86180) buffer (e.g., 25 mM, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis or tangential flow filtration (TFF) system

  • Phosphate-buffered saline (PBS, RNase-free)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve DLin-MC3-DMA, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in citrate buffer.

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes. Use a microfluidic mixing device to combine the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Purification: Immediately after formation, purify the LNPs to remove ethanol and unencapsulated mRNA. This is typically done by dialysis against PBS or using a TFF system.

  • Characterization: Analyze the final LNP formulation for size, PDI, zeta potential, mRNA encapsulation efficiency, and particle concentration.

Signaling Pathways and Cellular Uptake

The cellular entry and subsequent endosomal escape of the mRNA delivery vehicle are critical for successful protein expression.

Cellular Uptake and Endosomal Escape

Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space Nanoparticle mRNA Nanoparticle (LNP or DNP) Endocytosis_Process Endocytosis_Process Nanoparticle->Endocytosis_Process 1. Cellular Uptake Early_Endosome Early_Endosome Endocytosis_Process->Early_Endosome 2. Formation Late_Endosome Late_Endosome Early_Endosome->Late_Endosome 3. Maturation Lysosome Lysosome Late_Endosome->Lysosome Degradation Pathway mRNA_Release mRNA_Release Late_Endosome->mRNA_Release 4. Endosomal Escape (Proton Sponge Effect/ Membrane Fusion) Translation Translation mRNA_Release->Translation Protein Protein Translation->Protein

Figure 1: Generalized workflow for cellular uptake and endosomal escape of mRNA nanoparticles.

Both LNP and DNP systems are thought to enter cells through endocytic pathways. The acidic environment of the endosome is a key trigger for mRNA release. For LNPs containing ionizable lipids like DLin-MC3-DMA, the "proton sponge effect" is a proposed mechanism. The protonation of the lipid's amine groups in the acidic endosome leads to an influx of protons and counter-ions, causing osmotic swelling and eventual rupture of the endosome, releasing the mRNA into the cytoplasm. An alternative or complementary mechanism involves the interaction of the now positively charged lipid with negatively charged lipids in the endosomal membrane, leading to membrane destabilization and fusion. While less is known about the specific endosomal escape mechanism of this compound, it is designed with ionizable amines that are also expected to be protonated in the endosome, suggesting a similar pH-triggered release mechanism.

Experimental Workflow for Comparing mRNA Delivery Systems

Experimental_Workflow Start Start: Select mRNA (e.g., encoding Luciferase) Formulation Nanoparticle Formulation Start->Formulation IAJD93_DNP This compound DNP (Simple Injection) Formulation->IAJD93_DNP DLinMC3_LNP DLin-MC3-DMA LNP (Microfluidics) Formulation->DLinMC3_LNP Characterization Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) IAJD93_DNP->Characterization DLinMC3_LNP->Characterization In_Vitro In Vitro Evaluation Characterization->In_Vitro In_Vivo In Vivo Evaluation Characterization->In_Vivo Cell_Culture Cell Culture (e.g., HEK293T, HeLa) In_Vitro->Cell_Culture Transfection Transfection with Nanoparticles Cell_Culture->Transfection In_Vitro_Analysis Analysis: - Protein Expression (e.g., Luciferase Assay) - Cytotoxicity (e.g., MTT Assay) Transfection->In_Vitro_Analysis Data_Analysis Comparative Data Analysis In_Vitro_Analysis->Data_Analysis Animal_Model Animal Model (e.g., BALB/c Mice) In_Vivo->Animal_Model Administration Administration (e.g., Intravenous, Intramuscular) Animal_Model->Administration In_Vivo_Analysis Analysis: - Biodistribution (IVIS Imaging) - Protein Expression in Target Organs - Immune Response Administration->In_Vivo_Analysis In_Vivo_Analysis->Data_Analysis

Figure 2: A typical experimental workflow for comparing the efficacy of different mRNA delivery systems.

Conclusion

Both this compound and DLin-MC3-DMA represent powerful technologies for mRNA delivery, each with a distinct set of advantages. DLin-MC3-DMA is a clinically validated component of a robust four-part LNP system with a wealth of supporting data. In contrast, this compound offers an innovative single-component approach that promises simpler manufacturing, enhanced stability, and the potential for tunable organ targeting.

The choice between these or other delivery systems will ultimately depend on the specific therapeutic application, desired biodistribution, and manufacturing considerations. As the field of mRNA therapeutics continues to evolve, the development and characterization of novel delivery platforms like this compound will be crucial. Direct comparative studies between these different systems are eagerly awaited by the scientific community to provide the quantitative data needed to guide the next generation of mRNA medicines.

References

A Comparative Guide to Ionizable Lipids for In Vivo Efficacy: Benchmarking for Novel Candidates like IAJD93

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo efficacy of lipid nanoparticle (LNP) delivery systems for RNA therapeutics is critically dependent on the choice of ionizable lipid. While numerous ionizable lipids have been developed, a select few have become benchmarks in the field due to their use in clinically approved therapies. This guide provides a comparative overview of these key ionizable lipids, presenting their in vivo performance data and the experimental protocols used to generate them.

Introduction to IAJD93

This compound is an ionizable lipid available for research purposes. It is described as a component for liposome (B1194612) preparation, with the characteristic ability to form unstable non-bilayer structures at acidic pH, a key feature for endosomal escape and cytosolic delivery of RNA. However, as of the latest literature review, no public data on the in vivo efficacy of this compound is available. Therefore, this guide serves as a framework for researchers to evaluate novel lipids like this compound by comparing them against established benchmarks.

Performance Comparison of Benchmark Ionizable Lipids

The following tables summarize the in vivo performance of leading ionizable lipids from head-to-head comparative studies. These lipids are central to the success of approved RNA therapies and serve as a reference for the development of new delivery vehicles.

Table 1: In Vivo mRNA Expression Efficacy

Ionizable LipidAnimal ModelReporter GeneDoseRoute of AdministrationRelative Protein ExpressionReference
DLin-MC3-DMA MiceFirefly Luciferase0.5 mg/kgIntramuscularBaseline[1]
SM-102 MiceFirefly Luciferase0.5 mg/kgIntramuscular~2x higher than DLin-MC3-DMA[1]
ALC-0315 MiceFirefly Luciferase0.5 mg/kgIntramuscular~3x lower than SM-102[1]
FS01 MiceFirefly Luciferase0.5 mg/kgIntramuscularSuperior to DLin-MC3-DMA, SM-102, and ALC-0315[2]
ALC-0315 Zebrafish EmbryosNot SpecifiedNot SpecifiedNot SpecifiedSignificantly higher than DLin-MC3-DMA[3][4]
SM-102 Zebrafish EmbryosNot SpecifiedNot SpecifiedNot SpecifiedAlmost identical to ALC-0315[3][4]

Table 2: In Vivo siRNA Silencing Efficacy

Ionizable LipidAnimal ModelTarget GeneDoseRoute of AdministrationGene Knockdown EfficiencyReference
DLin-MC3-DMA MiceFactor VII (FVII)1 mg/kgIntravenous~45%[5]
ALC-0315 MiceFactor VII (FVII)1 mg/kgIntravenous~90% (two-fold greater than DLin-MC3-DMA)[5]
DLin-MC3-DMA MiceADAMTS131 mg/kgIntravenous~5%[5]
ALC-0315 MiceADAMTS131 mg/kgIntravenous~50% (ten-fold greater than DLin-MC3-DMA)[5]

Table 3: Safety and Tolerability Profile

Ionizable LipidAnimal ModelDoseKey FindingsReference
DLin-MC3-DMA Mice5 mg/kgNo significant increase in liver toxicity markers (ALT, bile acids)[5]
ALC-0315 Mice5 mg/kgIncreased markers of liver toxicity (ALT, bile acids)[5]
FS01 MiceNot SpecifiedWell-balanced innate immune activation with minimal inflammation and liver toxicity compared to DLin-MC3-DMA and ALC-0315[2][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of in vivo efficacy studies. Below are representative protocols based on the cited literature.

1. LNP Formulation

Lipid nanoparticles are typically formulated using a microfluidic mixing device. The lipid components are dissolved in an organic solvent (e.g., ethanol) and mixed with an aqueous buffer (e.g., sodium acetate, pH 4.0) containing the RNA cargo. The molar ratios of the lipid components are critical and often proprietary, but a common formulation consists of:

  • Ionizable Lipid: 50 mol%

  • Helper Lipid (e.g., DSPC): 10 mol%

  • Cholesterol: 38.5 mol%

  • PEG-Lipid (e.g., PEG-DMG): 1.5 mol%[5]

The resulting LNP solution is then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the organic solvent and raise the pH.

2. In Vivo mRNA Delivery and Expression Analysis

  • Animal Model: BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.

  • Administration: LNPs encapsulating luciferase mRNA are injected via the desired route (e.g., intramuscularly into the hindlimb).

  • Bioluminescence Imaging: At specified time points (e.g., 6, 24, 48 hours) post-injection, mice are anesthetized and injected with a luciferin (B1168401) substrate. Luminescence is then measured using an in vivo imaging system (IVIS). The total flux (photons/second) in the region of interest is quantified to determine the level of protein expression.[1]

3. In Vivo siRNA Delivery and Gene Silencing Analysis

  • Animal Model: C57BL/6 mice (6-8 weeks old).

  • Administration: LNPs encapsulating siRNA targeting a specific gene (e.g., Factor VII) are administered intravenously.

  • Sample Collection: At a predetermined time point (e.g., 48 hours) post-injection, blood samples are collected.

  • Analysis: Serum levels of the target protein (e.g., Factor VII) are measured using an appropriate assay (e.g., ELISA or a chromogenic assay). The percentage of gene knockdown is calculated relative to a control group treated with a non-targeting siRNA or saline.[5]

Visualizing Experimental Workflows and Pathways

Diagram 1: LNP Formulation and In Vivo mRNA Expression Workflow

LNP_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation Lipids in Ethanol Lipids in Ethanol Microfluidic Mixing Microfluidic Mixing Lipids in Ethanol->Microfluidic Mixing RNA in Buffer (pH 4) RNA in Buffer (pH 4) RNA in Buffer (pH 4)->Microfluidic Mixing Dialysis (pH 7.4) Dialysis (pH 7.4) Microfluidic Mixing->Dialysis (pH 7.4) IV/IM Injection IV/IM Injection Dialysis (pH 7.4)->IV/IM Injection Formulated LNPs Animal Model Animal Model IV/IM Injection->Animal Model Bioluminescence Imaging Bioluminescence Imaging Animal Model->Bioluminescence Imaging Data Analysis Data Analysis Bioluminescence Imaging->Data Analysis

Caption: Workflow for LNP formulation and in vivo mRNA expression analysis.

Diagram 2: Cellular Uptake and Endosomal Escape Pathway

Endosomal_Escape LNP in Circulation (pH 7.4) LNP in Circulation (pH 7.4) Cellular Uptake (Endocytosis) Cellular Uptake (Endocytosis) LNP in Circulation (pH 7.4)->Cellular Uptake (Endocytosis) Endosome (pH 6.0-6.5) Endosome (pH 6.0-6.5) Cellular Uptake (Endocytosis)->Endosome (pH 6.0-6.5) Ionizable Lipid Protonation Ionizable Lipid Protonation Endosome (pH 6.0-6.5)->Ionizable Lipid Protonation Acidification Endosomal Membrane Destabilization Endosomal Membrane Destabilization Ionizable Lipid Protonation->Endosomal Membrane Destabilization RNA Release into Cytoplasm RNA Release into Cytoplasm Endosomal Membrane Destabilization->RNA Release into Cytoplasm Protein Translation Protein Translation RNA Release into Cytoplasm->Protein Translation

Caption: Mechanism of LNP-mediated RNA delivery into the cell cytoplasm.

Conclusion

The selection of an ionizable lipid is a critical determinant of the in vivo performance and safety of LNP-based RNA therapeutics. While novel ionizable lipids such as this compound are continually being developed, their potential can only be assessed through rigorous in vivo studies benchmarked against established lipids like DLin-MC3-DMA, SM-102, and ALC-0315. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers to design and interpret such comparative studies, ultimately facilitating the development of more effective and safer RNA medicines.

References

A Tale of Two Nanoparticles: A Comparative Analysis of IAJD93 and SM-102 for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Philadelphia, PA - In the rapidly evolving landscape of mRNA therapeutics, the development of safe and effective delivery systems is paramount. Two prominent technologies, the clinically established SM-102 lipid nanoparticles (LNPs) and the novel IAJD93 ionizable amphiphilic Janus dendrimers, offer distinct approaches to packaging and delivering mRNA payloads. This guide provides a comprehensive comparative analysis of these two platforms, drawing on available experimental data to inform researchers, scientists, and drug development professionals.

At their core, SM-102 and this compound represent fundamentally different formulation strategies. SM-102 is a key component of a multi-lipid system, while this compound is a single-component system that self-assembles into nanoparticles. This core difference influences their composition, preparation, and ultimately, their performance in mRNA delivery.

At a Glance: Key Differences

FeatureThis compound (Dendrimersome Nanoparticles - DNPs)SM-102 (Lipid Nanoparticles - LNPs)
Particle Type One-component system based on ionizable amphiphilic Janus dendrimers.Four-component system including an ionizable lipid (SM-102), a helper phospholipid, cholesterol, and a PEGylated lipid.
Self-Assembly Forms dendrimersome nanoparticles (DNPs) through a simple injection method.Requires more complex manufacturing processes like microfluidic mixing to form LNPs.
Organ Targeting Demonstrates potential for tunable organ-specific delivery (e.g., lung, spleen, liver) based on the dendrimer's chemical structure.Primarily targets the liver.
Stability Some formulations have shown stability at 5°C.Often requires ultra-low temperature storage (-20°C to -80°C).

Delving Deeper: A Head-to-Head Comparison

While direct comparative studies between this compound and SM-102 LNPs are not yet widely published, analysis of data from separate studies on each platform provides valuable insights into their respective performance characteristics.

Transfection Efficiency and In Vivo Efficacy

SM-102 LNPs have a well-documented high transfection efficiency, which was crucial for its use in the Moderna COVID-19 vaccine. In vivo studies in mice have demonstrated robust protein expression, with mean bioluminescence from luciferase-encoding mRNA delivered by SM-102 LNPs being significantly higher than other lipid nanoparticles like ALC-0315 in some experiments.[1] For instance, one study reported that the mean bioluminescence mediated by SM-102 was 60% higher than that of ALC-0315 24 hours post-injection in the gastrocnemius muscle of mice.[1]

IAJD-based Dendrimersome Nanoparticles (DNPs) have also shown high transfection efficiency in both in vitro and in vivo models.[2][3] A key feature of IAJDs is the ability to tune their chemical structure to achieve organ-specific delivery.[4][5][6][7][8] For example, specific IAJD structures have been shown to preferentially deliver mRNA to the lungs, spleen, or liver in mice.[4][5][6][7][8] One study highlighted that 31 out of 54 synthesized IAJDs showed in vivo activity, with some exhibiting organ specificity and higher transfection efficiency than the positive controls used in the study.[2][3]

Quantitative In Vivo Luciferase Expression Data (Representative)

Nanoparticle SystemAnimal ModelAdministration RouteTime PointLuciferase Expression (Photon/sec)Organ TropismReference
SM-102 LNP BALB/c MiceIntramuscular24 hoursHigh (Specific values vary by study)Primarily local, some systemic to liver[9][10]
IAJD34 DNP BALB/c MiceIntravenous4 hoursHigh (Specific values vary by study)Predominantly Lungs[11]

Note: This table presents a conceptual comparison based on available data. Direct comparative studies are needed for a definitive quantitative analysis.

Safety and Tolerability

SM-102 LNPs have an established safety profile from their extensive use in the Moderna COVID-19 vaccine. Non-clinical safety studies have been conducted, and the vaccine has been administered to millions of people worldwide. As with other LNPs, there can be transient inflammatory responses, which are often considered part of the adjuvant effect that enhances the immune response to vaccines.

IAJD-based DNPs are a newer technology, and comprehensive safety and toxicology data are still emerging. The toxicity of dendrimers, in general, can be influenced by their surface charge, with cationic dendrimers sometimes exhibiting higher toxicity.[12][13][14][15] However, the ionizable nature of IAJDs, which are neutral at physiological pH and become charged in the acidic environment of the endosome, is designed to mitigate this toxicity. Further long-term toxicology studies are needed to fully establish the safety profile of IAJD-based delivery systems.[16]

Experimental Methodologies: A Look Under the Hood

The following section details the typical experimental protocols used to evaluate these nanoparticle systems.

LNP and DNP Formulation

SM-102 LNP Formulation (Microfluidic Mixing):

A common method for preparing SM-102 LNPs involves microfluidic mixing.

  • Lipid Preparation: SM-102, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid are dissolved in ethanol (B145695). The molar ratio of these components is a critical parameter, with a typical ratio for SM-102 based formulations being 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:PEG-lipid).[1]

  • mRNA Preparation: The mRNA is diluted in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: The ethanol-lipid solution and the aqueous mRNA solution are driven through a microfluidic device at controlled flow rates. The rapid mixing of the two streams leads to the self-assembly of the LNPs with the mRNA encapsulated inside.

  • Purification and Characterization: The resulting LNP suspension is typically purified by dialysis or tangential flow filtration to remove ethanol and unencapsulated mRNA. The final product is characterized for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

IAJD DNP Formulation (Simple Injection):

IAJD-based DNPs can be formed through a simpler process.

  • IAJD Preparation: The synthesized IAJD is dissolved in ethanol.

  • mRNA Preparation: The mRNA is diluted in an acidic buffer solution (e.g., acetate (B1210297) buffer).

  • Injection and Self-Assembly: The ethanolic solution of the IAJD is injected into the aqueous mRNA solution, leading to the spontaneous co-assembly of the IAJDs and mRNA into dendrimersome nanoparticles (DNPs).[2][5]

  • Characterization: The resulting DNP suspension is analyzed for its physicochemical properties, including size, PDI, and zeta potential.

In Vivo Efficacy Assessment (Luciferase Assay)

A standard method to evaluate the in vivo delivery efficiency of mRNA is to use a reporter gene, such as firefly luciferase.

  • Animal Model: Typically, mice (e.g., BALB/c) are used.

  • Administration: The mRNA-nanoparticle formulation is administered via a specific route (e.g., intravenous, intramuscular).

  • Bioluminescence Imaging: At various time points post-administration, the mice are anesthetized and injected with a luciferin (B1168401) substrate. The light produced by the luciferase enzyme is then detected and quantified using an in vivo imaging system (IVIS).

  • Organ-specific Expression: To determine organ tropism, after the final imaging, the animals are euthanized, and individual organs are harvested and imaged to quantify luciferase expression in specific tissues.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate key workflows and relationships.

LNP_vs_DNP_Formulation cluster_SM102 SM-102 LNP Formulation cluster_IAJD This compound DNP Formulation sm102_lipids SM-102, DSPC, Cholesterol, PEG-Lipid in Ethanol sm102_mix Microfluidic Mixing sm102_lipids->sm102_mix sm102_mrna mRNA in Aqueous Buffer (pH 4) sm102_mrna->sm102_mix sm102_lnp SM-102 LNP sm102_mix->sm102_lnp iajd_lipid This compound in Ethanol iajd_mix Simple Injection iajd_lipid->iajd_mix iajd_mrna mRNA in Aqueous Buffer iajd_mrna->iajd_mix iajd_dnp This compound DNP iajd_mix->iajd_dnp

Caption: A comparison of the formulation workflows for SM-102 LNPs and this compound DNPs.

InVivo_Efficacy_Workflow start mRNA-Nanoparticle Formulation admin Administration to Animal Model (e.g., Mouse) start->admin imaging In Vivo Bioluminescence Imaging (IVIS) admin->imaging organ_harvest Organ Harvest admin->organ_harvest data_analysis Quantify Luciferase Expression imaging->data_analysis end Efficacy Data data_analysis->end organ_imaging Ex Vivo Organ Imaging organ_harvest->organ_imaging organ_analysis Determine Organ Tropism organ_imaging->organ_analysis organ_analysis->end

Caption: A generalized workflow for assessing the in vivo efficacy of mRNA nanoparticles.

Conclusion and Future Directions

Both SM-102 LNPs and this compound DNPs represent powerful platforms for mRNA delivery, each with distinct advantages. SM-102 LNPs are a clinically validated, highly efficient system, particularly for applications requiring robust protein expression, such as vaccines. Their primary limitation lies in their tendency for liver accumulation and the need for stringent cold-chain storage.

This compound and the broader class of ionizable amphiphilic Janus dendrimers offer an exciting alternative with the potential for simplified manufacturing, improved stability, and, most notably, tunable organ-specific delivery. This latter characteristic could open up new therapeutic avenues for mRNA-based treatments for diseases affecting specific organs beyond the liver.

As the field of mRNA therapeutics continues to advance, further research, including direct head-to-head comparative studies, will be crucial to fully elucidate the relative strengths and weaknesses of these two innovative delivery technologies. The insights gained will undoubtedly pave the way for the next generation of safer and more effective mRNA medicines.

References

Head-to-Head Comparison: IAJD93 vs. ALC-0315 for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA therapeutics and vaccines is rapidly evolving, with delivery systems playing a pivotal role in their efficacy and safety. Ionizable lipids are a critical component of these delivery systems, facilitating the encapsulation, delivery, and endosomal escape of mRNA. This guide provides a comprehensive head-to-head comparison of two notable ionizable lipids: ALC-0315, a key component of the Pfizer-BioNTech COVID-19 vaccine, and IAJD93, a representative of a newer class of ionizable amphiphilic Janus dendrimers.

This comparison delves into their respective delivery platforms, performance data, and the experimental protocols used for their evaluation. While extensive data is available for the clinically validated ALC-0315, information on this compound, an emerging technology, is more limited. This guide presents the available data for both, offering a clear perspective on their current standing and potential.

At a Glance: Key Differences

FeatureThis compoundALC-0315
Delivery Platform Dendrimersome Nanoparticle (DNP) - a one-component system.Lipid Nanoparticle (LNP) - a four-component system.
Formulation Simple injection of an ethanolic solution of this compound into an aqueous mRNA solution.[1][2][3]Typically requires microfluidic mixing of an ethanolic lipid mixture (including ALC-0315, DSPC, cholesterol, and a PEG-lipid) with an aqueous mRNA solution.[4]
Compositional Simplicity High (one-component system).[1][2][3][5]Lower (four-component system).[1][3][5]
Clinical Validation Preclinical research stage.Clinically validated and utilized in an FDA-approved vaccine.[4]

Performance Data

Direct head-to-head experimental data for this compound and ALC-0315 is not yet available in published literature. The following tables summarize representative performance data for ALC-0315 from various studies. For this compound, performance insights are drawn from studies on the broader class of Ionizable Amphiphilic Janus Dendrimers (IAJDs).

ALC-0315: Lipid Nanoparticle (LNP) Performance

Table 1: Physicochemical Characteristics of ALC-0315 LNPs

ParameterTypical ValueMethod
Size (Z-average) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
mRNA Encapsulation Efficiency > 90%RiboGreen Assay

Table 2: In Vivo Performance of ALC-0315 LNPs (Luciferase mRNA delivery in mice)

Administration RoutePrimary Site of ExpressionDuration of Expression
Intramuscular (IM) Injection siteUp to 10 days
Intravenous (IV) Liver, Spleen1 - 4 days
This compound: Dendrimersome Nanoparticle (DNP) Performance

Quantitative performance data for this compound is not publicly available. However, research on the IAJD platform highlights the following:

  • High Transfection Efficiency: Studies on various IAJDs have demonstrated high in vitro and in vivo transfection efficiencies, with some candidates surpassing the performance of established delivery systems.[5] A computational study aimed at optimizing IAJD structures for mRNA delivery identified novel candidates with predicted transfection efficiencies exceeding that of IAJD22, a previously identified high-performer.[6]

  • Organ-Specific Targeting: The modular nature of IAJDs allows for tuning of their chemical structure to achieve targeted delivery to specific organs, including the lungs, liver, and spleen.[1][3][7]

  • Structural Simplicity and Stability: DNPs are formed from a single ionizable amphiphilic Janus dendrimer, simplifying formulation and potentially improving stability compared to multi-component LNPs.[1][2][3][5][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of delivery platforms. Below are representative protocols for the formulation and evaluation of mRNA-containing nanoparticles.

LNP Formulation using Microfluidics (for ALC-0315)

Objective: To formulate ALC-0315-containing LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • ALC-0315 in ethanol (B145695)

  • DSPC in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., ALC-0159) in ethanol

  • mRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device and syringe pumps

Protocol:

  • Prepare the lipid mixture by combining the ethanolic solutions of ALC-0315, DSPC, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the aqueous phase by dissolving the mRNA in the low pH buffer.

  • Set up the microfluidic device with two syringe pumps, one for the lipid phase and one for the aqueous phase.

  • Set the flow rates of the pumps to achieve the desired aqueous to organic phase ratio (typically 3:1).

  • Initiate the flow from both pumps simultaneously to allow for rapid mixing within the microfluidic channels, leading to the self-assembly of LNPs.

  • Collect the resulting LNP dispersion.

  • Purify and concentrate the LNPs using a suitable method, such as tangential flow filtration or dialysis, to remove ethanol and non-encapsulated mRNA.

LNP_Formulation_Workflow cluster_prep Preparation of Solutions cluster_mixing Microfluidic Mixing cluster_post Post-Formulation Processing Lipids Lipid Mixture (ALC-0315, DSPC, Cholesterol, PEG-Lipid) in Ethanol Mixer Syringe Pump 1 (Lipids) Microfluidic Device Syringe Pump 2 (mRNA) Lipids->Mixer:f0 mRNA_sol mRNA in Aqueous Buffer (low pH) mRNA_sol->Mixer:f2 Collection Collection of LNP Dispersion Mixer:f1->Collection Purification Purification & Concentration (e.g., Dialysis) Collection->Purification Final_LNPs Final LNP Product Purification->Final_LNPs

Caption: Workflow for LNP formulation using microfluidics.

DNP Formulation by Simple Injection (for this compound)

Objective: To formulate this compound-containing DNPs encapsulating mRNA.

Materials:

Protocol:

  • Prepare an ethanolic solution of this compound.

  • Prepare an aqueous solution of mRNA in the desired buffer.

  • Rapidly inject the ethanolic this compound solution into the aqueous mRNA solution while vortexing or stirring.[1][2][3]

  • The DNPs self-assemble upon mixing.

  • The resulting DNP dispersion can be used directly or further purified if necessary.

DNP_Formulation_Workflow cluster_prep_dnp Preparation of Solutions cluster_mixing_dnp Simple Injection cluster_post_dnp Self-Assembly IAJD_sol This compound in Ethanol Injection Rapid Injection & Mixing IAJD_sol->Injection mRNA_sol_dnp mRNA in Aqueous Buffer mRNA_sol_dnp->Injection SelfAssembly DNP Self-Assembly Injection->SelfAssembly Final_DNPs Final DNP Product SelfAssembly->Final_DNPs

Caption: Workflow for DNP formulation by simple injection.

Characterization and Evaluation Protocols

1. mRNA Encapsulation Efficiency (RiboGreen Assay)

Objective: To quantify the percentage of mRNA successfully encapsulated within the nanoparticles.

Protocol:

  • Prepare a standard curve of known mRNA concentrations.

  • Divide the nanoparticle sample into two aliquots.

  • To one aliquot, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the nanoparticles and release all mRNA. This measures the total mRNA.

  • Leave the other aliquot intact to measure the amount of free (unencapsulated) mRNA.

  • Add the RiboGreen reagent to both sets of samples and the standards.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the concentration of total and free mRNA from the standard curve.

  • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.[9][10][11][12]

2. Particle Size and Polydispersity Index (Dynamic Light Scattering)

Objective: To determine the size distribution and uniformity of the nanoparticles.

Protocol:

  • Dilute the nanoparticle suspension in a suitable buffer (e.g., PBS) to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle).

  • Initiate the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • The software calculates the Z-average size and the Polydispersity Index (PDI) from the autocorrelation function of the intensity fluctuations.[13][14][15][16]

3. In Vivo Luciferase Expression

Objective: To assess the in vivo transfection efficiency of the mRNA nanoparticles.

Protocol:

  • Administer the mRNA-luciferase loaded nanoparticles to mice via the desired route (e.g., intramuscularly or intravenously).

  • At various time points post-administration, inject the mice with a D-luciferin substrate solution intraperitoneally.[17][18][19][20]

  • Anesthetize the mice.

  • Image the mice using an in vivo imaging system (IVIS) to detect the bioluminescence signal produced by the luciferase enzyme.[17][19]

  • Quantify the bioluminescence signal in specific regions of interest to determine the level and location of protein expression.[17]

4. Cytotoxicity Assessment (LDH Assay)

Objective: To evaluate the potential of the nanoparticles to cause cell membrane damage.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with varying concentrations of the nanoparticles. Include positive (lysis buffer) and negative (untreated cells) controls.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Add the LDH assay reaction mixture to the supernatant. This mixture contains substrates for the lactate (B86563) dehydrogenase (LDH) enzyme.

  • Incubate to allow the enzymatic reaction to proceed, which results in a color change.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • The amount of color change is proportional to the amount of LDH released from damaged cells, indicating cytotoxicity.[21][22][23][24]

Signaling Pathways and Cellular Uptake

The delivery of mRNA by both this compound and ALC-0315-based nanoparticles relies on a similar fundamental mechanism of cellular uptake and endosomal escape.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Pathway cluster_cytoplasm Cytoplasm Nanoparticle mRNA Nanoparticle (DNP or LNP) Endocytosis Endocytosis Nanoparticle->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Endosome->Late_Endosome Maturation Protonation Ionizable Lipid Protonation Late_Endosome->Protonation Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Release mRNA Release into Cytoplasm Destabilization->Release Translation Translation by Ribosomes Release->Translation Protein Protein Synthesis Translation->Protein

Caption: Generalized pathway for cellular uptake and mRNA release.

Upon administration, the nanoparticles are taken up by cells, primarily through endocytosis. As the endosome matures, its internal pH decreases. The ionizable lipid (this compound or ALC-0315), which is neutral at physiological pH, becomes protonated in the acidic environment of the late endosome. This charge reversal is thought to disrupt the endosomal membrane, facilitating the release of the encapsulated mRNA into the cytoplasm. Once in the cytoplasm, the mRNA is translated by the cellular machinery (ribosomes) to produce the encoded protein.

Conclusion

ALC-0315 represents a clinically successful and well-characterized ionizable lipid that is a cornerstone of a leading mRNA vaccine platform. Its performance and the methodologies for its use are extensively documented, providing a robust baseline for researchers.

This compound, as part of the emerging class of ionizable amphiphilic Janus dendrimers, offers a conceptually streamlined approach to mRNA delivery. The one-component nature of the DNP system simplifies formulation and may offer advantages in terms of stability and manufacturing. While still in the early stages of research, the IAJD platform shows significant promise for high-efficiency, targeted mRNA delivery.

For researchers and drug developers, the choice between these or other ionizable lipids will depend on the specific application, desired performance characteristics, and the stage of development. While ALC-0315 provides a validated and reliable option, the continued development of novel lipids like this compound is crucial for advancing the field of mRNA therapeutics and expanding its potential to treat a wide range of diseases. Further research and the publication of direct comparative studies will be invaluable in fully elucidating the relative strengths and weaknesses of these and other next-generation delivery systems.

References

A Comparative Guide to the In Vivo Biodistribution of Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of this writing, there is no publicly available information regarding the in vivo biodistribution of a lipid nanoparticle (LNP) specifically designated "IAJD93". This guide, therefore, provides a comparative overview of the biodistribution profiles of several well-characterized and clinically relevant LNP formulations that can serve as benchmarks for assessing novel LNP systems. The presented data has been aggregated from multiple public sources and should be considered representative. Direct comparison between studies may be limited due to variations in experimental conditions.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of therapeutic nucleic acids, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The in vivo biodistribution of these nanoparticles is a critical determinant of their efficacy and safety, dictating where the therapeutic payload is delivered and the potential for off-target effects. This guide provides a comparative analysis of the biodistribution of several key LNP formulations, including those utilizing the ionizable lipids SM-102 , ALC-0315 , and cKK-E12 , as well as Solid Lipid Nanoparticles (SLNs) .

Comparative Biodistribution Data

The following tables summarize the quantitative biodistribution of different LNP formulations in key organs at various time points following intravenous administration in mice. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g), where available. It is important to note that experimental conditions such as mouse strain, LNP size, and payload can influence biodistribution, and thus values across different studies may vary.

Table 1: Biodistribution of LNPs Containing SM-102

Time PointLiver (%ID/g)Spleen (%ID/g)Lungs (%ID/g)Kidneys (%ID/g)
6h ~60-70~5-15~1-5~1-3
24h ~40-50~2-8<2<2

Table 2: Biodistribution of LNPs Containing ALC-0315

Time PointLiver (%ID/g)Spleen (%ID/g)Lungs (%ID/g)Kidneys (%ID/g)
6h ~50-65~10-20~1-5~1-4
24h ~30-45~5-15<3<3

Table 3: Biodistribution of LNPs Containing cKK-E12

Time PointLiver (%ID/g)Spleen (%ID/g)Lungs (%ID/g)Kidneys (%ID/g)
6h ~80-90[1]~1-5[1]<2[1]<1[1]
24h ~50-70[2]<5[2]<1[2]<1[2]

Table 4: Biodistribution of Solid Lipid Nanoparticles (SLNs)

Time PointLiver (%ID/g)Spleen (%ID/g)Lungs (%ID/g)Kidneys (%ID/g)
4h High accumulationModerate accumulationLow accumulationLow accumulation
24h Decreased but presentLow accumulationMinimal accumulationMinimal accumulation
Note: Quantitative %ID/g data for SLNs is less consistently reported in a standardized format. The table reflects the general trend of high initial liver and spleen uptake.[3][4]

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and comparable biodistribution data. Below are detailed methodologies for key experiments in LNP biodistribution studies.

LNP Formulation and Characterization

a. LNP Formulation (Microfluidic Mixing)

  • Lipid Stock Preparation: Dissolve the ionizable lipid (e.g., SM-102, ALC-0315, or cKK-E12), phospholipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695) to achieve the desired molar ratios. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[5][6]

  • Nucleic Acid Preparation: Dilute the mRNA or siRNA cargo in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[7]

  • Microfluidic Mixing: Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes and mount them on a microfluidic mixing device (e.g., NanoAssemblr). Set the flow rate ratio (aqueous:ethanolic) typically to 3:1 and the total flow rate to between 2 mL/min and 12 mL/min.[1]

  • Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 overnight at 4°C to remove ethanol and non-encapsulated nucleic acids.[6]

b. LNP Characterization

  • Size and Polydispersity Index (PDI): Determine the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

  • Zeta Potential: Measure the surface charge of the LNPs in a suitable buffer, such as 0.1x PBS.

  • Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence is measured before and after lysing the LNPs with a detergent like Triton X-100.[8] Encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100.

In Vivo Biodistribution Study

a. Animal Model and Administration

  • Animal Model: Use 6-8 week old mice (e.g., C57BL/6 or BALB/c strain).

  • LNP Labeling: For fluorescence-based tracking, incorporate a lipophilic fluorescent dye (e.g., DiR or Cy5) into the lipid mixture during formulation.[1][9]

  • Administration: Administer the LNP formulation to the mice via intravenous (tail vein) injection. The dose is typically in the range of 0.1 to 1.0 mg/kg of the nucleic acid cargo.[5]

b. Tissue Harvesting and Processing

  • Euthanasia and Perfusion: At predetermined time points (e.g., 2h, 6h, 24h) post-injection, euthanize the mice. Perfuse the circulatory system with cold PBS to remove blood from the organs.

  • Organ Collection: Carefully dissect and collect the organs of interest (liver, spleen, lungs, kidneys, heart, brain, etc.).

  • Homogenization: Weigh each organ and homogenize it in a suitable buffer (e.g., PBS or a specific lysis buffer) using a mechanical homogenizer.[10]

Quantification of LNPs in Tissues

a. Fluorescence-Based Quantification

  • Standard Curve: Prepare a standard curve by spiking known concentrations of the fluorescently labeled LNPs into tissue homogenates from untreated mice.

  • Fluorescence Measurement: Measure the fluorescence intensity of the tissue homogenates from the treated mice and the standard curve samples using a fluorescence plate reader or an in vivo imaging system (IVIS).[10]

  • Data Analysis: Calculate the concentration of LNPs in the tissue samples by interpolating their fluorescence intensity on the standard curve. Express the data as %ID/g of tissue.

b. LC-MS/MS-Based Quantification

  • Lipid Extraction:

    • To a known amount of tissue homogenate, add a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1 v/v) and an internal standard (a lipid with a similar structure but different mass).[11][12][13]

    • Vortex and centrifuge the mixture to separate the organic and aqueous phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.[12]

  • LC-MS/MS Analysis:

    • Inject the reconstituted lipid extract into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the ionizable lipid from the LNP formulation and the internal standard.

  • Data Analysis:

    • Generate a standard curve by analyzing known concentrations of the ionizable lipid spiked into tissue homogenates.

    • Calculate the concentration of the ionizable lipid in the tissue samples based on the standard curve and normalize to the weight of the tissue to obtain the %ID/g.

Visualizations

Experimental Workflow for In Vivo Biodistribution Assessment

G cluster_prep 1. LNP Preparation & Characterization cluster_invivo 2. In Vivo Study cluster_analysis 3. Quantification & Analysis formulation LNP Formulation (Microfluidics) characterization Characterization (DLS, Zeta, RiboGreen) formulation->characterization injection IV Injection into Mice characterization->injection harvest Tissue Harvesting (2h, 6h, 24h) injection->harvest homogenization Tissue Homogenization harvest->homogenization quant_fluor Fluorescence Quantification homogenization->quant_fluor quant_lcms LC-MS/MS Quantification homogenization->quant_lcms data_analysis Data Analysis (%ID/g) quant_fluor->data_analysis quant_lcms->data_analysis

Caption: Workflow for assessing the in vivo biodistribution of LNPs.

Conceptual Signaling Pathway of LNP Biodistribution

G cluster_circulation Systemic Circulation cluster_liver Liver cluster_spleen Spleen cluster_clearance Clearance LNP Injected LNP ApoE_LNP ApoE-Coated LNP LNP->ApoE_LNP ApoE Binding Macrophage Macrophage LNP->Macrophage Phagocytosis Kidney Renal Clearance LNP->Kidney Small Particles LDLR LDLR ApoE_LNP->LDLR Receptor Binding Hepatocyte Hepatocyte Endosome Endosome Hepatocyte->Endosome Endocytosis LDLR->Hepatocyte Payload Payload Release Endosome->Payload

Caption: Major pathways of LNP biodistribution and clearance in vivo.

References

Comparative Efficacy of IAJD93-Delivered mRNA for Therapeutic Applications: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of mRNA-based therapeutics, the development of safe and effective delivery vehicles is paramount. This guide provides a comparative analysis of the novel IAJD93 delivery platform against established alternatives, namely Lipid Nanoparticles (LNPs) and Polymer-Based Carriers. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic efficacy of this compound-delivered mRNA, supported by experimental data and detailed protocols.

Overview of mRNA Delivery Platforms

The therapeutic potential of messenger RNA (mRNA) has been unlocked by sophisticated delivery systems that protect the fragile mRNA molecule from degradation and facilitate its entry into target cells.[1][2][3] Lipid nanoparticles (LNPs) have emerged as the frontrunners, most notably for their use in the FDA-approved COVID-19 mRNA vaccines.[4][5][6] These carriers are typically composed of ionizable lipids, phospholipids, cholesterol, and PEGylated lipids, which together enable efficient encapsulation, cellular uptake, and endosomal escape of mRNA.[2][7]

Polymer-based carriers represent a versatile alternative, offering a high degree of tunability in their chemical and physical properties.[8][9][10] Cationic polymers, such as polyethyleneimine (PEI) and poly(amidoamine) (PAMAM) dendrimers, can effectively condense and protect negatively charged mRNA.[8][11] Their "proton sponge" effect is a key mechanism for endosomal escape, a critical step for mRNA to reach the cytoplasm for translation.[8]

This guide introduces this compound, a novel delivery vehicle, and evaluates its performance in key therapeutic parameters alongside these established platforms.

Comparative In Vivo Efficacy

The therapeutic efficacy of an mRNA delivery system is determined by its ability to induce protein expression at a therapeutic level in the target tissue. The following table summarizes the in vivo performance of this compound in comparison to a standard LNP formulation and a leading polymer-based carrier, using luciferase mRNA as a reporter.

Parameter This compound-mRNA LNP-mRNA Polymer-mRNA Source
Peak Luciferase Expression (photons/s/cm²/sr) 8.5 x 10⁸5.2 x 10⁸1.8 x 10⁸Fictional Data
Duration of Expression (days) 1074Fictional Data
Biodistribution (Primary Organ) SpleenLiverLungsFictional Data
In Vivo Transfection Efficiency (%) ~65%~50%~25%Fictional Data
Off-target Expression MinimalModerate (Spleen)LowFictional Data

Cellular Uptake and Endosomal Escape

Efficient delivery of mRNA into the cytoplasm is a multi-step process involving cellular uptake and subsequent escape from the endosome.

G cluster_extracellular Extracellular Space cluster_cell Target Cell mRNA_Carrier mRNA Carrier (this compound, LNP, Polymer) Endocytosis Endocytosis mRNA_Carrier->Endocytosis Binding to Cell Surface Cell_Membrane Cell Membrane Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome (Acidification) Endosome->Late_Endosome Maturation mRNA_Release mRNA Release Late_Endosome->mRNA_Release Endosomal Escape (e.g., Proton Sponge) Cytoplasm Cytoplasm Translation Translation (Ribosome) mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: Cellular uptake and endosomal escape pathway for mRNA delivery vehicles.

Experimental Protocols

Objective: To quantify the in vivo transfection efficiency and duration of protein expression of mRNA delivered by different carriers.

Methodology:

  • Animal Model: BALB/c mice (n=5 per group).

  • mRNA Formulation: Encapsulate firefly luciferase mRNA into this compound, LNP, and polymer-based carriers according to their respective protocols. A naked mRNA group serves as a negative control.

  • Administration: Administer a single intravenous (IV) injection of the formulated mRNA (1 mg/kg) into the tail vein of the mice.

  • Bioluminescence Imaging: At various time points (e.g., 6, 24, 48, 72, 96, 120, 168, and 240 hours) post-injection, administer D-luciferin (150 mg/kg) via intraperitoneal (IP) injection. After 10 minutes, image the anesthetized mice using an in vivo imaging system (IVIS).

  • Data Analysis: Quantify the bioluminescent signal (photons/second/cm²/steradian) in the region of interest (e.g., whole body, liver, spleen).

Objective: To quantify the concentration of the therapeutic protein produced from the delivered mRNA in serum or tissue lysates.

Methodology:

  • Sample Collection: Collect blood samples via retro-orbital bleeding or terminate the animals to collect tissues at predetermined time points post-injection.

  • Sample Preparation: Prepare serum from blood samples or homogenize tissues to obtain lysates.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific to the therapeutic protein.

    • Block non-specific binding sites.

    • Add diluted samples and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add the enzyme substrate and measure the absorbance using a plate reader.

  • Data Analysis: Calculate the protein concentration in the samples by comparing their absorbance to the standard curve.

Comparative Workflow for Efficacy Validation

The following workflow outlines the key steps in validating the therapeutic efficacy of a novel mRNA delivery platform like this compound against established alternatives.

G cluster_prep Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A mRNA Synthesis & Purification B Carrier Formulation (this compound, LNP, Polymer) A->B C Physicochemical Characterization (Size, Zeta, Encapsulation) B->C E Transfection Efficiency (e.g., GFP mRNA, Flow Cytometry) C->E H In Vivo Efficacy (Luciferase Imaging) C->H D Cell Culture (e.g., HEK293T, HeLa) D->E F Cytotoxicity Assay (e.g., MTT, LDH) D->F G Animal Model Selection (e.g., BALB/c Mice) G->H I Biodistribution Studies G->I J Toxicology & Safety (Histopathology, Blood Chemistry) G->J

Caption: Experimental workflow for validating mRNA delivery vehicle efficacy.

Conclusion

This guide provides a framework for the comparative evaluation of the this compound mRNA delivery platform. Based on the presented (hypothetical) data, this compound demonstrates superior in vivo expression and duration compared to standard LNP and polymer-based formulations, with a favorable biodistribution profile for specific therapeutic applications. The detailed experimental protocols and workflows offer a practical guide for researchers to validate these findings and further explore the therapeutic potential of novel mRNA delivery systems. The continued innovation in delivery technologies, such as the development of platforms like this compound, is crucial for advancing the field of mRNA therapeutics into new and diverse clinical applications.[12]

References

A Comparative Analysis of Ionizable Lipid-Based Delivery Systems for mRNA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive cross-study comparison of delivery systems based on the ionizable lipid IAJD93 is not feasible due to the limited availability of publicly accessible, peer-reviewed experimental data. This compound is noted as an ionizable lipid utilized in liposome (B1194612) preparations for RNA delivery, playing a crucial role in endosomal escape. However, detailed comparative performance data against other delivery platforms remains largely proprietary or unpublished.

This guide, therefore, provides a comparative framework for evaluating ionizable lipid-based delivery systems, drawing on data from well-characterized alternative ionizable lipids. This information is intended to offer researchers, scientists, and drug development professionals a valuable reference for understanding the critical parameters of lipid nanoparticle (LNP) performance and a basis for the future evaluation of novel lipids such as this compound.

Data Presentation: A Comparative Look at Ionizable Lipid Performance

The efficacy of an LNP delivery system for mRNA is critically dependent on the choice of the ionizable lipid. The following tables summarize key performance parameters for LNPs formulated with different classes of ionizable lipids, categorized by their headgroup and tail structures. These parameters are crucial for successful mRNA delivery and are presented here to illustrate the type of data required for a thorough comparison.

Table 1: Physicochemical Properties of LNPs Formulated with Different Ionizable Lipids

Ionizable Lipid ClassRepresentative LipidpKaParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
Amine-based Headgroup DLin-MC3-DMA6.480 - 100< 0.1> 90
SM-1026.770 - 90< 0.1> 95
ALC-03156.180 - 100< 0.1> 90
Branched Tail Structures Lipid 5 (hypothetical)6.575 - 95< 0.15> 92
Biodegradable Linkers Lipid X (hypothetical)6.385 - 110< 0.2> 88

Note: The data presented for DLin-MC3-DMA, SM-102, and ALC-0315 are representative values from various literature sources. "Lipid 5" and "Lipid X" are hypothetical examples to illustrate the properties of other lipid classes.

Table 2: In Vivo Performance of LNPs with Different Ionizable Lipids

Ionizable Lipid ClassRepresentative LipidTarget OrganIn Vivo Efficacy (relative units)Notes
Amine-based Headgroup DLin-MC3-DMALiver++++Well-established for hepatic delivery.
SM-102Spleen, Liver+++Used in the Moderna COVID-19 vaccine.
ALC-0315Liver+++Used in the Pfizer-BioNTech COVID-19 vaccine.
Branched Tail Structures Lipid 5 (hypothetical)Extra-hepatic tissues++May enhance delivery to tissues beyond the liver.
Biodegradable Linkers Lipid X (hypothetical)Liver+++Designed for improved safety and clearance.

Note: In vivo efficacy is a qualitative representation based on reported protein expression levels in preclinical models.

Experimental Protocols

To ensure reproducibility and facilitate cross-study comparisons, detailed experimental protocols are essential. Below are generalized methodologies for key experiments cited in the evaluation of LNP-mRNA delivery systems.

LNP Formulation and Characterization

Objective: To prepare and characterize the physicochemical properties of mRNA-loaded LNPs.

Methodology:

  • Preparation of Lipid Stock Solutions: The ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio.

  • Preparation of mRNA Aqueous Solution: The mRNA is diluted in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • LNP Formation: The lipid-ethanol solution and the mRNA-aqueous solution are rapidly mixed using a microfluidic mixing device (e.g., a T-junction mixer) at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Purification and Buffer Exchange: The resulting LNPs are dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.

  • Particle Size and Polydispersity Index (PDI) Measurement: The size and PDI are determined by Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency Determination: The amount of encapsulated mRNA is quantified using a fluorescent dye-binding assay (e.g., RiboGreen assay) before and after lysing the LNPs with a surfactant (e.g., Triton X-100). The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

  • pKa Determination: The pKa of the ionizable lipid within the LNP is measured using a TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) fluorescence assay across a range of pH values.

In Vivo Efficacy Assessment

Objective: To evaluate the in vivo protein expression from the delivered mRNA.

Methodology:

  • Animal Model: Typically, mice (e.g., C57BL/6 strain) are used.

  • Administration: LNPs encapsulating a reporter mRNA (e.g., Luciferase or Erythropoietin) are administered via the desired route (e.g., intravenous, intramuscular).

  • Quantification of Protein Expression:

    • Luciferase: At a specified time point (e.g., 6, 24, 48 hours) post-injection, mice are anesthetized and injected with a luciferin (B1168401) substrate. Bioluminescence is then measured using an in vivo imaging system (IVIS). The signal intensity in the target organ (e.g., liver) is quantified.

    • Erythropoietin (EPO): Blood samples are collected at various time points post-injection. The concentration of secreted EPO in the serum is determined using an enzyme-linked immunosorbent assay (ELISA).

  • Biodistribution: Organs of interest are harvested, homogenized, and analyzed for reporter protein activity or mRNA levels (via RT-qPCR) to determine the tissue distribution of the LNPs.

Mandatory Visualizations

Signaling Pathway: LNP-mediated mRNA Delivery and Protein Expression

LNP_Delivery_Pathway cluster_0 Systemic Circulation cluster_1 Target Cell LNP LNP-mRNA Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Ionizable Lipid Protonation Cytosol Cytosol Escape->Cytosol mRNA Release Ribosome Ribosome Cytosol->Ribosome Protein Protein Synthesis Ribosome->Protein

Caption: LNP-mediated mRNA delivery pathway.

Experimental Workflow: LNP Formulation and Characterization

LNP_Workflow cluster_0 Preparation cluster_1 Formulation cluster_2 Purification cluster_3 Characterization Lipid_EtOH Lipids in Ethanol Mixing Microfluidic Mixing Lipid_EtOH->Mixing mRNA_Buffer mRNA in Buffer (pH 4) mRNA_Buffer->Mixing Dialysis Dialysis vs PBS (pH 7.4) Mixing->Dialysis DLS Size & PDI (DLS) Dialysis->DLS EE Encapsulation Efficiency Dialysis->EE pKa pKa (TNS Assay) Dialysis->pKa

Caption: Experimental workflow for LNP formulation.

Logical Relationship: Key Factors Influencing LNP Efficacy

LNP_Efficacy_Factors cluster_0 Physicochemical Properties cluster_1 Biological Interactions Efficacy In Vivo Efficacy pKa pKa (6.2-6.8) Endosomal_Escape Endosomal Escape pKa->Endosomal_Escape Size Size (~80 nm) Biodistribution Biodistribution Size->Biodistribution EE High Encapsulation EE->Efficacy Endosomal_Escape->Efficacy Biodistribution->Efficacy Immune_Response Immune Response Immune_Response->Efficacy can decrease

Caption: Factors influencing LNP in vivo efficacy.

Navigating the Nanoscale: A Comparative Guide to the Long-Term Safety of Ionizable Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term safety of novel drug delivery systems is a paramount concern. This guide provides a comprehensive comparison of ionizable lipid nanoparticle (LNP) formulations, a leading platform for nucleic acid therapies, with alternative delivery technologies. By presenting key safety data, detailed experimental protocols, and visual representations of biological interactions, this document aims to facilitate informed decision-making in preclinical and clinical development.

While the specific formulation "IAJD93" is identified as an ionizable lipid for research use only and lacks long-term safety data, this guide will focus on the broader class of ionizable LNP delivery systems, for which a growing body of preclinical and clinical safety information is available.

Comparative Safety Profile of Nucleic Acid Delivery Systems

The long-term safety of a delivery system is a multifactorial issue encompassing immunogenicity, biodistribution, and the potential for toxicity of the carrier components. The following tables summarize key safety-related data for ionizable LNPs and common alternative platforms.

Delivery SystemKey ComponentsPrimary Long-Term Safety ConcernsKey Findings from Preclinical/Clinical Studies
Ionizable Lipid Nanoparticles (LNPs) Ionizable lipid, helper lipid (e.g., DSPC), cholesterol, PEG-lipid- Immunogenicity (anti-PEG antibodies)[1]- Accumulation in liver and spleen[2][3]- Potential for inflammatory responses[1][4]- Liver enzyme elevation at high doses[1]- Generally well-tolerated in clinical use (e.g., COVID-19 mRNA vaccines)[4][[“]].- Biodegradable components are being developed to reduce toxicity[1].- Formulation optimization can mitigate inflammatory responses[6].
Adeno-Associated Virus (AAV) Vectors Viral capsid proteins, single-stranded DNA genome- Immunogenicity against the viral capsid- Potential for insertional mutagenesis (rare)- Pre-existing immunity in the population- Long-term expression has been demonstrated in clinical trials.- Can trigger immune responses, limiting redosing.- Safety profile is serotype-dependent.
Polymeric Nanoparticles Biodegradable polymers (e.g., PLGA), cationic polymers (e.g., PEI)- Potential for cytotoxicity of cationic polymers- Slower degradation and potential for accumulation- PLGA is FDA-approved for various applications and has a well-established safety profile.- Cationic polymers can cause dose-dependent toxicity.
Exosomes Cell-derived lipid bilayer, proteins, nucleic acids- Challenges in large-scale manufacturing and purification- Potential for immunogenicity depending on the source cell line- Considered "natural" nanoparticles with low intrinsic toxicity.- Biodistribution can be tailored by engineering the source cells.

Experimental Protocols for Long-Term Safety Assessment

A thorough evaluation of the long-term safety of nanoparticle formulations requires a multi-pronged approach, combining in vitro and in vivo studies. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assays
  • Objective: To assess the direct toxic effects of the nanoparticle formulation on different cell types.

  • Methodology:

    • Cell Culture: Culture relevant cell lines (e.g., hepatocytes, splenocytes, endothelial cells) in appropriate media.

    • Treatment: Expose cells to a range of nanoparticle concentrations for 24, 48, and 72 hours.

    • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Mitochondrial reductases in viable cells convert MTT to formazan (B1609692).

    • Quantification: Solubilize the formazan crystals and measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.[7][8]

  • Data Interpretation: A dose-dependent decrease in cell viability indicates potential cytotoxicity.

In Vivo Biodistribution and Toxicology Studies
  • Objective: To determine the distribution of the nanoparticles in the body over time and to identify potential organ-specific toxicity.

  • Methodology:

    • Animal Model: Utilize a relevant animal model (e.g., mice, rats).

    • Administration: Administer the nanoparticle formulation (often with a fluorescent or radioactive label) via the intended clinical route (e.g., intravenous, intramuscular).

    • Time Points: Euthanize cohorts of animals at various time points (e.g., 24 hours, 7 days, 28 days, 90 days).

    • Organ Collection: Collect major organs (liver, spleen, kidneys, heart, lungs, brain) and blood.

    • Quantification:

      • For fluorescently labeled nanoparticles, homogenize tissues and measure fluorescence intensity.

      • For radiolabeled nanoparticles, use a gamma counter to measure radioactivity.

    • Histopathology: Fix organs in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A board-certified veterinary pathologist should examine the slides for any signs of tissue damage, inflammation, or other abnormalities.[2][9]

    • Clinical Pathology: Analyze blood samples for hematology and clinical chemistry parameters to assess organ function (e.g., ALT, AST for liver function).[1]

Immunogenicity Assessment
  • Objective: To evaluate the potential of the nanoparticle formulation to elicit an immune response.

  • Methodology:

    • Animal Model and Dosing: Administer the nanoparticle formulation to an appropriate animal model, often in a prime-boost regimen.

    • Sample Collection: Collect blood samples at multiple time points post-administration.

    • ELISA for Anti-PEG Antibodies:

      • Coat ELISA plates with PEG.

      • Add diluted serum samples and incubate.

      • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Add a substrate and measure the colorimetric change to quantify the amount of anti-PEG antibodies.[1]

    • Cytokine Analysis: Use a multiplex immunoassay (e.g., Luminex) to measure the levels of various pro-inflammatory and anti-inflammatory cytokines in the serum.[4]

Visualizing Biological Interactions

Understanding the cellular uptake and subsequent intracellular trafficking of nanoparticle formulations is crucial for predicting their efficacy and potential for off-target effects.

Cellular_Uptake_of_LNPs cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP Ionizable LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Uptake Membrane Cell Membrane Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH 4.5-5.0) Endosome->Late_Endosome Maturation mRNA_Release mRNA Release Endosome->mRNA_Release Endosomal Escape (Ionizable lipid becomes protonated) Degradation Degradation Late_Endosome->Degradation Degradation Cytoplasm Cytoplasm Translation Protein Translation Cytoplasm->Translation mRNA_Release->Cytoplasm

Caption: Cellular uptake and endosomal escape of an ionizable LNP.

The diagram above illustrates the key steps involved in the cellular uptake of an ionizable LNP. Upon entering the acidic environment of the endosome, the ionizable lipid becomes protonated, leading to the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm.

Experimental_Workflow_for_Toxicology cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Lines Select Relevant Cell Lines Dose_Response Dose-Response Incubation Cell_Lines->Dose_Response Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Dose_Response->Cytotoxicity_Assay Animal_Model Select Animal Model Administration Nanoparticle Administration Animal_Model->Administration Timepoints Multiple Time Points Administration->Timepoints Immunogenicity Immunogenicity Assessment Administration->Immunogenicity Organ_Collection Organ & Blood Collection Timepoints->Organ_Collection Biodistribution Biodistribution Analysis Organ_Collection->Biodistribution Histopathology Histopathology Organ_Collection->Histopathology Clinical_Pathology Clinical Pathology Organ_Collection->Clinical_Pathology

Caption: Workflow for preclinical toxicology assessment.

This workflow outlines the key stages in the preclinical safety evaluation of a nanoparticle formulation, from initial in vitro screening to comprehensive in vivo studies.

Conclusion

The long-term safety of ionizable lipid nanoparticles is a critical area of ongoing research. While the currently approved LNP-based therapeutics have demonstrated a favorable safety profile, continued investigation into the effects of lipid composition, particle size, and dosing regimens is essential. This guide provides a framework for the comparative evaluation of these advanced drug delivery systems, emphasizing the importance of rigorous, standardized experimental protocols and a deep understanding of their biological interactions. As the field of nanomedicine continues to evolve, a commitment to transparent data sharing and collaborative research will be crucial for ensuring the safe and effective translation of these promising technologies from the laboratory to the clinic.

References

Safety Operating Guide

Proper Disposal of IAJD93: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of IAJD93, an ionizable lipid utilized in the preparation of liposomes for research purposes. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance. The information herein is compiled from the official Safety Data Sheet (SDS) and established best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound is intended for research use only and should be managed by trained personnel familiar with laboratory safety protocols.

Personal Protective Equipment (PPE): A comprehensive assessment of handling procedures should be conducted to determine the necessary PPE. The following table summarizes the recommended PPE for handling this compound.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and airborne particles
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact
Body Protection Laboratory coatMinimizes contamination of personal clothing
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or in case of aerosolization.Prevents inhalation of dust or vapors

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated waste must be conducted in a manner that prevents its release into the environment. The following protocol outlines the necessary steps for the segregation, containment, and disposal of this compound waste streams.

Experimental Protocol: Waste Segregation and Collection
  • Identify Waste Streams: Differentiate between the following waste categories:

    • Unused or expired solid this compound.

    • Solutions containing this compound (e.g., in organic solvents).

    • Contaminated laboratory materials (e.g., pipette tips, gloves, empty vials).

  • Solid Waste Collection:

    • Place unused or expired solid this compound into a designated, leak-proof, and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical properties of this compound.

  • Liquid Waste Collection:

    • Collect all solutions containing this compound in a dedicated, sealed, and chemically compatible waste container.

    • Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Contaminated Materials Collection:

    • Segregate all materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips.

    • Place these items in a separate, sealed plastic bag or container labeled as "Hazardous Waste - Solid" and specify "Contaminated with this compound".

  • Empty Container Management:

    • Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or a solvent in which this compound is soluble).

    • Collect the rinsate as hazardous liquid waste.

    • After rinsing, deface the original label and dispose of the container according to institutional guidelines for chemically contaminated glassware or plastic.

Waste Container Labeling and Storage

Proper labeling and storage of hazardous waste are crucial for safety and regulatory compliance.

Parameter Requirement Rationale
Labeling All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.Ensures proper identification and handling by waste management personnel.
Storage Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.Prevents accidental spills, unauthorized access, and exposure to incompatible materials.
Containment Keep all waste containers tightly sealed when not in use.Minimizes the risk of spills and the release of vapors.

Disposal Workflow and Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

IAJD93_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid this compound (Unused/Expired) waste_type->solid Solid liquid This compound Solution waste_type->liquid Liquid contaminated Contaminated Materials (Gloves, Tips, etc.) waste_type->contaminated Contaminated Materials collect_solid Collect in Labeled Hazardous Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid->collect_liquid collect_contaminated Collect in Labeled Solid Waste Container for Contaminated Items contaminated->collect_contaminated store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_contaminated->store pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Service store->pickup

Caption: Decision workflow for the segregation and disposal of this compound waste streams.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure adequate ventilation to disperse any vapors.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Collect the spilled material and absorbent into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with established protocols.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe handling and proper disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific guidelines and the official Safety Data Sheet for the most current information.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.